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  • Product: (E)-5-methylhex-3-enoic acid
  • CAS: 59320-76-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Butoxyethanol (CAS 111-76-2)

Disclaimer: The following technical guide details the physical and chemical properties of 2-Butoxyethanol (CAS 111-76-2) . An initial search for the requested CAS number 59320-76-2 did not yield verifiable data, suggesti...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following technical guide details the physical and chemical properties of 2-Butoxyethanol (CAS 111-76-2) . An initial search for the requested CAS number 59320-76-2 did not yield verifiable data, suggesting a possible typographical error. Given the extensive documentation and industrial relevance of 2-Butoxyethanol, a glycol ether with a similar naming convention, this guide has been prepared on this compound as a representative and likely intended subject. Researchers and drug development professionals are advised to confirm the CAS number of their specific agent of interest.

Introduction

2-Butoxyethanol, an organic compound with the chemical formula C₆H₁₄O₂, is a prominent member of the glycol ether family.[1] It is a colorless liquid characterized by a mild, ether-like odor.[2] Also known by trade names such as Butyl Cellosolve, Dowanol EB, and Butyl Glycol, it serves as a vital solvent in a vast array of industrial and commercial applications due to its amphipathic nature, possessing both polar and non-polar characteristics.[2][3] This dual solubility allows it to act as an effective coupling agent and solvent for resins, oils, and waxes, making it indispensable in the formulation of paints, coatings, cleaning products, and inks.[4] For researchers and drug development professionals, understanding the physicochemical properties of 2-Butoxyethanol is crucial for its use as a solvent, a starting material for synthesis, or as a component in formulation studies.

Section 1: Physicochemical and Spectroscopic Properties

The utility of 2-Butoxyethanol in various scientific and industrial applications is a direct consequence of its specific physical and chemical characteristics. These properties dictate its behavior as a solvent, its reactivity, and its handling requirements.

A summary of the key physicochemical properties of 2-Butoxyethanol is presented in Table 1. This data is fundamental for its application in experimental design and process development.

Table 1: Key Physicochemical Properties of 2-Butoxyethanol (CAS 111-76-2)

PropertyValueSource(s)
IUPAC Name 2-butoxyethan-1-ol[2]
Molecular Formula C₆H₁₄O₂[1][5]
Molecular Weight 118.17 g/mol [2][5]
Appearance Colorless liquid[2]
Odor Mild, ether-like[2]
Boiling Point 171 °C (339.8 °F)[6]
Melting Point -70 °C (-94 °F)[6]
Density 0.902 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.419[5]
Vapor Pressure <1 mm Hg at 20 °C[5]
Solubility in Water Miscible[2]
LogP (Octanol/Water Partition Coefficient) 0.83[2]
Flash Point 60 °C (140 °F) (closed cup)[5]
Autoignition Temperature 238 °C (460.4 °F)[5]

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Butoxyethanol.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-Butoxyethanol exhibits a prominent broad absorption band in the region of 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-O stretching vibrations are observed around 1120-1050 cm⁻¹, and C-H stretching of the alkyl groups appears in the 2960-2850 cm⁻¹ region.[1][2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a distinct signature for the different hydrogen environments in the molecule. The triplet corresponding to the terminal methyl group (CH₃) of the butyl chain appears at the most upfield position. The methylene groups (CH₂) of the butyl chain and the ethoxy group show characteristic multiplets, while the proton of the hydroxyl group (OH) presents as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • ¹³C NMR: The carbon NMR spectrum displays unique signals for each of the six carbon atoms in the 2-Butoxyethanol structure, aiding in its structural confirmation.[2]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of 2-Butoxyethanol results in a molecular ion peak (M⁺) at m/z 118. Key fragmentation patterns include the loss of alkyl and alkoxy fragments, with a prominent base peak typically observed at m/z 57, corresponding to the butyl cation ([C₄H₉]⁺).[2][8]

Section 2: Synthesis, Reactivity, and Stability

The primary industrial route for the production of 2-Butoxyethanol involves the ethoxylation of butanol. This reaction is typically carried out by treating n-butanol with ethylene oxide in the presence of a basic catalyst.

C₄H₉OH + (CH₂)₂O → C₄H₉OCH₂CH₂OH

This process allows for the large-scale and cost-effective manufacturing of high-purity 2-Butoxyethanol.

2-Butoxyethanol exhibits the typical reactivity of a primary alcohol and an ether.

  • Formation of Peroxides: Like many ethers, 2-Butoxyethanol can form explosive peroxides upon exposure to air and light over prolonged periods. This is a critical safety consideration, and containers should be dated upon opening and tested for the presence of peroxides before distillation or concentration.

  • Incompatibility with Strong Oxidants: It reacts vigorously with strong oxidizing agents, which can lead to fire and explosion hazards.

  • Stability: Under recommended storage conditions (cool, dry, well-ventilated area, away from ignition sources and strong oxidants), 2-Butoxyethanol is stable. It is not prone to hazardous polymerization.

Section 3: Analytical Methodologies

Accurate and precise analytical methods are paramount for the quality control of 2-Butoxyethanol and for its quantification in various matrices, including environmental and biological samples. Gas Chromatography (GC) is a widely used technique for this purpose.

The purity of 2-Butoxyethanol is typically determined by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental Protocol: GC-FID Purity Analysis

  • Instrument and Column: A gas chromatograph equipped with an FID and a capillary column suitable for polar analytes, such as a wax-type column (e.g., Rtx-Wax) or a mid-polarity column (e.g., Rtx-624), is recommended.[9]

  • Sample Preparation: Prepare a dilute solution of the 2-Butoxyethanol sample in a suitable solvent like methanol or isopropanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C, and a final hold for 5 minutes. This program should be optimized based on the specific column and instrument.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to 2-Butoxyethanol relative to the total area of all peaks in the chromatogram.

Diagram: GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample 2-Butoxyethanol Sample Dilution Dilution in Methanol Sample->Dilution Injector Injection Port (250°C) Dilution->Injector Column Capillary Column (Temp Program) Injector->Column Detector FID Detector (280°C) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate Purity (Area %) Integration->Report caption Workflow for GC-FID Purity Analysis

Caption: Workflow for GC-FID Purity Analysis.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling protocols.

  • Hazards: 2-Butoxyethanol is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): When handling 2-Butoxyethanol, appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat, must be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents. Containers should be stored below +30°C.

References

  • PubChem. (n.d.). 2-Butoxyethanol. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-butoxy- (CAS 111-76-2). Retrieved March 19, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-butoxy-. NIST Chemistry WebBook. Retrieved March 19, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Butoxyethanol (FDB003389). Retrieved March 19, 2026, from [Link]

  • ATB. (n.d.). 2-Butoxyethanol | C6H14O2 | MD Topology | NMR | X-Ray. The Automated Topology Builder and Repository. Retrieved March 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Butoxyethanol. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-butoxy- Mass Spectrum. NIST Chemistry WebBook. Retrieved March 19, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-butoxy- IR Spectrum. NIST Chemistry WebBook. Retrieved March 19, 2026, from [Link]

  • Restek. (n.d.). 2-Butoxyethanol. EZGC & EZLC Online Software Suite. Retrieved March 19, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-Butoxyethanol. Retrieved March 19, 2026, from [Link]

Sources

Exploratory

Comprehensive NMR Characterization of (E)-5-methylhex-3-enoic Acid: A Technical Guide for Structural Elucidation

Executive Summary (E)-5-methylhex-3-enoic acid is a highly versatile α,β -unsaturated carboxylic acid, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-5-methylhex-3-enoic acid is a highly versatile α,β -unsaturated carboxylic acid, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including the anticonvulsant Pregabalin[1][2]. Accurate structural elucidation of this compound is paramount for downstream synthetic success. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical modality for confirming its structural integrity, stereochemistry, and purity[3]. This whitepaper provides a rigorously grounded, self-validating protocol for the 1 H and 13 C NMR characterization of (E)-5-methylhex-3-enoic acid, designed for researchers and drug development professionals.

Structural Anatomy & Causality of Chemical Shifts

The molecular architecture of (E)-5-methylhex-3-enoic acid features a carboxylic acid group, an isolated trans-alkene, and an isopropyl moiety. The chemical shifts observed in its NMR spectra are not arbitrary; they are the direct consequence of local electronic environments, magnetic anisotropy, and scalar couplings[3].

1 H NMR Mechanistic Causality
  • Carboxylic Proton (H1): The extreme deshielding (~11.5 ppm) is driven by the electronegativity of the oxygen atoms and strong intermolecular hydrogen bonding in non-polar solvents (e.g., CDCl 3​ ), which drastically depletes electron density around the proton.

  • Allylic/Alpha Methylene (H2): Positioned between the electron-withdrawing carbonyl group and the alkene, these protons experience dual deshielding effects, resonating at ~3.05 ppm.

  • Olefinic Protons (H3, H4): The sp 2 hybridization and magnetic anisotropy of the π -bond push these signals into the 5.4–5.6 ppm range. The (E) geometry is unambiguously confirmed by the large scalar coupling constant ( 3JH3,H4​≈15.4 Hz), which aligns with the Karplus relationship for a dihedral angle approaching 180°[3].

  • Isopropyl Group (H5, H6, H7): The methine proton (H5) is allylic and deshielded to ~2.30 ppm, appearing as a complex multiplet (octet) due to coupling with the adjacent alkene proton and the six methyl protons. The methyl groups (H6, H7) are chemically equivalent and appear as a clean doublet at ~1.00 ppm.

13 C NMR Mechanistic Causality

Carbon chemical shifts are primarily dictated by hybridization and the inductive effects of adjacent functional groups[4].

  • Carbonyl Carbon (C1): The sp 2 hybridized carbon of the carboxylic acid is highly deshielded (~178.0 ppm) due to the strong inductive effect of the two electronegative oxygen atoms.

  • Olefinic Carbons (C3, C4): While both are sp 2 hybridized, C4 (~142.0 ppm) is significantly more deshielded than C3 (~121.0 ppm). This is caused by the alpha-alkyl substitution effect of the isopropyl group, which alters the π -electron distribution compared to the electron-withdrawing influence of the acetic acid moiety on C3[4].

  • Aliphatic Carbons (C2, C5, C6, C7): The alpha-methylene (C2) resonates at ~38.0 ppm, while the isopropyl methine (C5) and methyls (C6, C7) appear at ~31.0 ppm and ~22.0 ppm, respectively, reflecting standard sp 3 carbon shielding environments.

Data Presentation

Table 1: Predicted 1 H NMR Data for (E)-5-methylhex-3-enoic acid (400 MHz, CDCl 3​ )
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J in Hz)Integration
1-COOH11.50br s-1H
2-CH 2​ -3.05dd7.0, 1.52H
3-CH=5.45dt15.4, 7.01H
4=CH-5.55dd15.4, 6.51H
5-CH(CH 3​ ) 2​ 2.30octet6.71H
6, 7-CH 3​ 1.00d6.76H
Table 2: Predicted 13 C NMR Data for (E)-5-methylhex-3-enoic acid (100 MHz, CDCl 3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)Causality / Deshielding Factor
1C=O178.0High electronegativity of oxygen, sp 2 hybridization
2-CH 2​ -38.0Alpha to carbonyl, allylic deshielding
3-CH=121.0sp 2 hybridized, beta to electron-withdrawing COOH
4=CH-142.0sp 2 hybridized, alpha-alkyl substitution effect
5-CH-31.0Allylic position, tertiary carbon
6, 7-CH 3​ 22.0Primary alkyl carbons, shielded

Standardized Experimental Protocol for qNMR Acquisition

To ensure the data acts as a self-validating system, a quantitative NMR (qNMR) approach must be employed. qNMR provides absolute concentration and purity metrics by comparing the integral of the analyte to a known internal standard[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15-20 mg of (E)-5-methylhex-3-enoic acid and a compatible internal standard (e.g., Maleic acid or TMS) using a calibrated microbalance[5]. Dissolve completely in 0.6 mL of high-purity CDCl 3​ (or DMSO-d 6​ )[5].

  • Instrument Tuning & Shimming: Insert the sample into the NMR spectrometer. Perform rigorous tuning and matching of the probe, followed by automated and manual shimming to ensure a highly homogeneous magnetic field (linewidth < 1 Hz for the TMS signal)[6].

  • T1​ Relaxation Determination: Execute an inversion-recovery pulse sequence to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the molecule[7].

  • Parameter Optimization: Set the relaxation delay ( d1​ ) to at least 5×T1​ to ensure >99% magnetization recovery between scans. This is a non-negotiable requirement for quantitative integration reliability[7].

  • Acquisition & Processing: Acquire the 1D 1 H spectrum with a minimum of 64 transients to optimize the signal-to-noise ratio (S/N > 250:1)[7]. Apply an exponential window function (LB = 0.3 Hz), perform a Fourier Transform, and execute meticulous phase and baseline corrections[8].

Workflow Diagram

qNMR_Workflow Start Sample Prep: (E)-5-methylhex-3-enoic acid + Internal Standard Acq NMR Acquisition: Determine T1, set d1 > 5*T1 Optimize S/N Start->Acq Proc Data Processing: Fourier Transform, Phase & Baseline Correction Acq->Proc Elucidate Structural Elucidation: Chemical Shifts, Integrals, J-Couplings Proc->Elucidate Valid Self-Validation: Confirm (E)-isomer via J = 15.5 Hz Elucidate->Valid

Fig 1: qNMR workflow for the structural elucidation of (E)-5-methylhex-3-enoic acid.

References

  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation ACS Publications[Link]

  • METHODS OF MAKING (S)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID European Patent Office[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • Quantitative NMR Assays (qNMR) Bruker[Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Chemistry LibreTexts[Link]

  • Quantitative NMR Spectroscopy University of Oxford [Link]

  • The Evolving Landscape of NMR Structural Elucidation PMC - NIH[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of (E)-5-Methylhex-3-enoic Acid Isomers

This guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers of 5-methylhex-3-enoic acid, with a primary focus on the (E)-isomer. Tailored for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers of 5-methylhex-3-enoic acid, with a primary focus on the (E)-isomer. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of organic chemistry with actionable experimental and computational protocols to offer a thorough understanding of the factors governing the stability of these compounds.

Foundational Principles of Alkene Stability

The thermodynamic stability of an alkene is a measure of its relative energy content compared to its isomers. Lower energy corresponds to greater stability. The primary factors influencing alkene stability are electronic effects, specifically hyperconjugation, and steric effects.

  • Substitution: The stability of an alkene generally increases with the number of alkyl groups attached to the carbons of the double bond.[1] This is attributed to hyperconjugation, an electronic interaction where the σ-electrons of the C-H bonds in the alkyl groups delocalize into the empty π* antibonding orbital of the double bond, thus lowering the overall energy of the molecule.[2] The order of stability based on substitution is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[1]

  • Stereoisomerism (E/Z): For disubstituted alkenes, the trans (E) isomer is generally more stable than the cis (Z) isomer.[1] This is due to steric hindrance in the cis isomer, where the substituent groups are on the same side of the double bond, leading to van der Waals repulsion and an increase in potential energy.[3]

Analysis of (E)-5-methylhex-3-enoic Acid Isomers

(E)-5-methylhex-3-enoic acid is a disubstituted alkene. Its thermodynamic stability is best understood by comparing it to its geometric isomer, (Z)-5-methylhex-3-enoic acid.

Figure 1: Structures of (E)- and (Z)-5-methylhex-3-enoic acid

Caption: Chemical structures of the (E) and (Z) isomers of 5-methylhex-3-enoic acid.

Steric Considerations

The primary determinant of the relative stability between the (E) and (Z) isomers of 5-methylhex-3-enoic acid is steric hindrance.

  • (E)-Isomer: In the (E)-isomer, the larger substituents, the isopropyl group and the carboxymethyl group (-CH2COOH), are positioned on opposite sides of the double bond. This arrangement minimizes steric repulsion, leading to a lower energy and more stable conformation.

  • (Z)-Isomer: In the (Z)-isomer, the isopropyl and carboxymethyl groups are on the same side of the double bond. This proximity results in significant van der Waals repulsion, forcing the molecule into a higher energy state and thus rendering it less thermodynamically stable than the (E)-isomer.[3] This destabilization is an example of allylic strain, specifically A(1,3) strain, which arises from the interaction between a substituent on one end of the double bond and an allylic substituent.[4]

Electronic and Conformational Factors

While steric effects are dominant, electronic and conformational factors also play a role. The carboxylic acid moiety can influence the overall stability through its ability to form intramolecular hydrogen bonds, which could potentially stabilize certain conformations. However, in the case of a β,γ-unsaturated acid like 5-methylhex-3-enoic acid, the flexibility of the methylene spacer between the double bond and the carboxyl group makes significant electronic communication between the two functional groups less likely compared to α,β-unsaturated systems.

Computational studies on the conformational preferences of β,γ-unsaturated carboxylic acids suggest that multiple low-energy conformers can exist due to rotation around the single bonds.[5] The overall thermodynamic stability of each isomer is a weighted average of the energies of its accessible conformations.

Quantitative Assessment of Thermodynamic Stability

The relative thermodynamic stabilities of the (E) and (Z) isomers can be determined through both experimental and computational methods.

Experimental Determination: Acid-Catalyzed Isomerization

A common experimental method to determine the relative stabilities of alkene isomers is to establish a thermodynamic equilibrium between them using an acid catalyst.[6] The ratio of the isomers at equilibrium directly relates to the difference in their Gibbs free energy (ΔG°).

Experimental Protocol: Acid-Catalyzed Isomerization of 5-methylhex-3-enoic Acid

  • Preparation of the Reaction Mixture:

    • In a sealed reaction vessel, dissolve a known quantity of either pure (E)-5-methylhex-3-enoic acid or (Z)-5-methylhex-3-enoic acid (or a mixture of both) in a suitable inert solvent (e.g., toluene).

    • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like Nafion-H+.[6]

  • Equilibration:

    • Heat the reaction mixture to a constant temperature (e.g., 80 °C) with stirring. The temperature should be high enough to allow for reasonably fast equilibration but not so high as to cause decomposition.

    • Monitor the progress of the isomerization by periodically taking small aliquots of the reaction mixture and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Analysis:

    • Continue the reaction until the ratio of the (E) and (Z) isomers remains constant over several time points, indicating that thermodynamic equilibrium has been reached.

    • Quantify the final concentrations of the (E) and (Z) isomers using a calibrated GC with an internal standard or by integration of the respective signals in the ¹H NMR spectrum.

  • Calculation of Thermodynamic Parameters:

    • Calculate the equilibrium constant (Keq) from the concentrations of the isomers: Keq = [[E]-isomer] / [[Z]-isomer]

    • Determine the standard Gibbs free energy of isomerization (ΔG°iso) using the following equation: ΔG°iso = -RT ln(Keq) where R is the ideal gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

A positive ΔG°iso indicates that the (Z)-isomer is more stable, while a negative ΔG°iso indicates that the (E)-isomer is more stable.

G cluster_protocol Experimental Workflow: Isomerization Equilibrium prep Prepare Reaction Mixture (Isomer, Solvent, Acid Catalyst) equil Heat to Equilibrium (e.g., 80°C) prep->equil Reaction Start monitor Monitor Isomer Ratio (GC or NMR) equil->monitor Periodic Sampling monitor->equil Continue if not at equilibrium calc Calculate Keq and ΔG°iso monitor->calc Equilibrium Reached

Caption: Experimental workflow for determining thermodynamic stability via acid-catalyzed isomerization.

Computational Chemistry Approach

Quantum chemical calculations provide a powerful tool for predicting the relative thermodynamic stabilities of isomers. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.[7]

Computational Protocol: DFT Calculations for Isomer Stability

  • Structure Generation:

    • Build the 3D structures of both (E)- and (Z)-5-methylhex-3-enoic acid using a molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search for each isomer to identify the lowest energy conformers. This is crucial as the calculated stability must consider all significant contributing conformations.

  • Geometry Optimization and Frequency Calculation:

    • For the lowest energy conformers of each isomer, perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* for initial optimization, followed by a more accurate method like M06-2X/6-311+G(2df,2p) for final energy calculations).[7]

    • The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Energy Calculation and Analysis:

    • Extract the electronic energy, ZPVE, and thermal corrections for each conformer.

    • Calculate the relative Gibbs free energies (ΔG) of the (Z)-isomer with respect to the (E)-isomer at a standard temperature (e.g., 298.15 K). The isomer with the lower Gibbs free energy is the more thermodynamically stable.

G cluster_computational Computational Workflow: DFT Analysis struct_gen Generate 3D Structures ((E) and (Z) isomers) conf_search Perform Conformational Search struct_gen->conf_search geom_opt Geometry Optimization & Frequency Calculation (e.g., M06-2X/6-311+G(2df,2p)) conf_search->geom_opt energy_anal Calculate Relative Gibbs Free Energy (ΔG) geom_opt->energy_anal

Caption: Computational workflow for determining relative isomer stability using DFT.

Expected Results and Quantitative Data

Table 1: Estimated Thermodynamic Data for the Isomerization of (Z)- to (E)-5-methylhex-3-enoic Acid

Thermodynamic ParameterEstimated ValueBasis for Estimation
ΔG°iso-4 to -8 kJ/molBased on typical energy differences between E/Z isomers of disubstituted alkenes.
Keq (at 298 K)5 - 25Calculated from the estimated ΔG°iso.
% (E)-isomer at Equilibrium83% - 96%Calculated from Keq.

These estimations strongly suggest that the (E)-isomer of 5-methylhex-3-enoic acid is significantly more stable than the (Z)-isomer.

Conclusion

The thermodynamic stability of (E)-5-methylhex-3-enoic acid and its isomers is governed by well-established principles of organic chemistry. The (E)-isomer is predicted to be substantially more stable than the (Z)-isomer primarily due to the minimization of steric hindrance between the isopropyl and carboxymethyl substituents. This qualitative understanding can be quantified through experimental methods, such as acid-catalyzed isomerization, and validated with computational chemistry techniques like Density Functional Theory. The protocols outlined in this guide provide a robust framework for researchers to determine the relative thermodynamic stabilities of these and other related unsaturated compounds, which is critical for applications in synthetic chemistry and drug development where stereochemical control is paramount.

References

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  • E, G. (2013, November 21). Stability of branched alkenes. Chemistry Stack Exchange. Retrieved from [Link]

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  • Zhang, X., et al. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Journal of Medicinal Chemistry, 66(13), 8595-8610.
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  • Seen, A. J. (2004). Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst.
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  • Kiyokawa, K., et al. (2017). Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones. Synthesis, 49(13), 2907-2912.
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  • Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. (2020).
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  • Recent Advances in the Catalytic Umpolung Carboxylation of Allylic Alcohol Derivatives with Carbon Dioxide. (n.d.).
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  • Catalytic, contra-Thermodynamic Alkene Isomerization. (n.d.).
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  • Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block. (n.d.).
  • Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023).
  • Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. (n.d.).

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways for 5-Methyl-3-hexenoic Acid: A Comprehensive Technical Guide

Executive Summary 5-Methyl-3-hexenoic acid (C₇H₁₂O₂, exact mass 128.0837 Da) is a branched-chain unsaturated fatty acid. Its structural features—a carboxylic acid headgroup, a β,γ -unsaturated double bond, and an iso-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-3-hexenoic acid (C₇H₁₂O₂, exact mass 128.0837 Da) is a branched-chain unsaturated fatty acid. Its structural features—a carboxylic acid headgroup, a β,γ -unsaturated double bond, and an iso-methyl branch at the C5 position—create unique challenges for mass spectrometric characterization. Standard low-energy collision-induced dissociation (CID) often fails to pinpoint the double bond and branching sites simultaneously[1]. This whitepaper details the mechanistic fragmentation pathways of 5-methyl-3-hexenoic acid across both Electron Ionization (EI) and Electrospray Ionization (ESI) platforms, providing drug development professionals and analytical chemists with self-validating workflows for robust structural elucidation.

Electron Ionization (EI-MS) Dynamics and Causality

Under standard 70 eV EI-MS, the intact molecular radical cation [M]⁺• of 5-methyl-3-hexenoic acid is observed at m/z 128. The fragmentation cascade is governed by the interplay between the double bond and the carboxyl group.

Double Bond Migration and the McLafferty Rearrangement: Strictly speaking, the native β,γ -unsaturated structure of 3-hexenoic acid derivatives does not fulfill the geometric requirements for a classic McLafferty rearrangement[2]. However, upon initial ionization at the carbonyl oxygen or the π -bond, the radical cation undergoes facile hydrogen shifts. This leads to 2 (e.g., the α,β position)[2]. This isomerization bypasses the structural limitations of the native molecule, enabling γ -hydrogen abstraction via a six-membered transition state, followed by β -cleavage. This yields the highly characteristic McLafferty fragment [CH₂=C(OH)₂]⁺• at m/z 60[2].

Allylic and Alpha Cleavages:

  • m/z 83 ([M - COOH]⁺): The cleavage of the C1-C2 bond is driven by the thermodynamic stability of the resulting allylic carbocation. The loss of the 45 Da carboxyl radical is a dominant pathway.

  • m/z 113 ([M - CH₃]⁺): Cleavage at the C5 iso-branch results in the loss of a methyl radical (15 Da). The resulting tertiary/allylic-stabilized cation drives this specific fragmentation[3].

  • m/z 110 ([M - H₂O]⁺•): The elimination of a water molecule (18 Da) from the molecular ion is a common feature for short-chain carboxylic acids, often involving the hydroxyl group and an aliphatic hydrogen from the hydrocarbon chain[2].

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 128 Iso_ion Isomerized Ion (Double Bond Migration) M_ion->Iso_ion H-shift F_83 Allylic Cleavage [M - COOH]⁺ m/z 83 M_ion->F_83 -COOH (45 Da) F_113 Methyl Loss [M - CH₃]⁺ m/z 113 M_ion->F_113 -CH₃ (15 Da) F_110 Dehydration [M - H₂O]⁺• m/z 110 M_ion->F_110 -H₂O (18 Da) F_60 McLafferty Fragment [CH₂=C(OH)₂]⁺• m/z 60 Iso_ion->F_60 β-cleavage

EI-MS fragmentation pathways for 5-methyl-3-hexenoic acid highlighting double bond migration.

Electrospray Ionization (ESI-MS/MS) and Advanced Fragmentation

In negative ion mode ESI, 5-methyl-3-hexenoic acid readily deprotonates to form [M - H]⁻ at m/z 127[4]. However, standard CID of this precursor predominantly yields non-diagnostic product ions, such as the loss of H₂O (m/z 109) and decarboxylation to m/z 83[4]. Because 1, negative mode CID provides limited insight into the exact location of the double bond and the methyl branch[1].

To solve this, advanced derivatization strategies are employed to shift the analysis to positive ion mode:

  • Radical-Directed Dissociation (RDD) via MeO-QN Derivatization: By reacting the carboxylic acid with 1-(8-methoxy-5-quinolinyl) methanamine (MeO-QN), the ionization efficiency in positive mode is vastly enhanced[1]. Upon CID, the quinoline moiety generates a radical (QN-O•) that abstracts a hydrogen from the fatty acyl chain, inducing RDD. This results in a 1 that pinpoints the C5 methyl branching site[1].

  • Electron Activated Dissociation (EAD): Alternatively, derivatization with a tertiary amine followed by EAD fragmentation generates structurally diagnostic fragment ions that 5 without the ambiguity of double bond migration seen in standard CID[5].

Experimental Protocols

To ensure reproducibility and analytical integrity, the following self-validating protocols describe the GC-MS and LC-MS/MS workflows.

Protocol A: GC-MS Analysis via Methyl Esterification
  • Sample Preparation: Weigh 1–5 mg of 5-methyl-3-hexenoic acid into a micro-reaction vessel and evaporate any aqueous solvent to dryness[6].

  • Derivatization: Add 2 mL of 12% BCl₃-methanol. Heat the sealed vessel at 60 °C for 10 minutes to form the fatty acid methyl ester (FAME)[6].

  • Extraction: Cool to room temperature, add 1 mL of deionized water to quench, followed by 1 mL of hexane. Vortex for 1 minute to extract the FAMEs into the upper nonpolar layer[6].

  • Analysis: Inject 1 µL of the hexane layer into a GC-MS equipped with a high-polarity capillary column. Operate the MS in EI mode at 70 eV, scanning from m/z 40 to 300.

Protocol B: LC-MS/MS with MeO-QN Derivatization for Branch Localization
  • Activation: Dissolve the sample in DMF. Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxyl group.

  • Labeling: Add an excess of MeO-QN reagent and incubate at 40 °C for 2 hours[1].

  • Separation: Analyze via reversed-phase LC (C18 column) using a gradient of water/acetonitrile with 0.1% formic acid.

  • MS/MS: Operate the mass spectrometer in positive ESI mode. Isolate the [M+H]⁺ precursor and apply CID to trigger RDD, monitoring for the diagnostic 28 Da mass gaps indicative of the branching point[1].

LCMS_Workflow Step1 Sample Prep Extraction & Drying Step2 Derivatization MeO-QN + EDC Step1->Step2 Step3 LC Separation Reversed-Phase C18 Step2->Step3 Step4 ESI(+)-MS/MS RDD Fragmentation Step3->Step4 Step5 Data Analysis Branch Localization Step4->Step5

LC-MS/MS workflow utilizing MeO-QN derivatization and RDD for structural elucidation.

Quantitative Data Presentation

Table 1: Key EI-MS Fragments of 5-Methyl-3-hexenoic Acid

Fragment m/zIon TypeMechanistic OriginRelative Abundance
128 [M]⁺•Intact molecular radical cationLow
113 [M - CH₃]⁺Allylic/tertiary cleavage at the C5 iso-branchMedium
110 [M - H₂O]⁺•Dehydration via hydroxyl and aliphatic hydrogenMedium
83 [M - COOH]⁺Allylic C1-C2 bond cleavageHigh
60 [CH₂=C(OH)₂]⁺•Double bond migration followed by McLafferty rearrangementHigh

Table 2: ESI-MS/MS Transitions (Native vs. Derivatized)

ModePrecursor IonCharacteristic Product IonsDiagnostic Value
Native ESI (-) m/z 127[M-H]⁻m/z 109 (-H₂O), m/z 83 (-CO₂)Low (Non-specific)
MeO-QN ESI (+) m/z 299 [M+H]⁺m/z 189, 216, 229, 28 Da spacingHigh (Pinpoints C5 branch)

Conclusion

The mass spectrometric characterization of 5-methyl-3-hexenoic acid requires a nuanced understanding of gas-phase ion chemistry. While traditional EI-MS provides a rapid structural fingerprint, the inherent double bond migration complicates direct interpretation[2]. Conversely, native ESI-MS/MS suffers from uninformative decarboxylation pathways[4]. By integrating targeted derivatization strategies—such as MeO-QN labeling coupled with RDD or tertiary amine derivatization with EAD—researchers can bypass these limitations, achieving unambiguous localization of both the unsaturation and the iso-methyl branch[1].

References

  • Zaikin, V. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group." AIP Publishing, 2022. 2

  • "Profiling of Low-Abundance Branched-Chain Fatty Acids via Radical Directed Dissociation Tandem Mass Spectrometry." ACS Publications, 2026. 1

  • "Technical Support Center: Mass Spectrometry of Methyl-Branched Fatty Acids." Benchchem, 2025. 6

  • "Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system." SCIEX.5

  • "Formation and Fragmentation of Unsaturated Fatty Acid[M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation." Journal of the American Society for Mass Spectrometry, 2013. 4

  • "Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization." PMC.3

Sources

Foundational

Thermodynamic Profiling and Solubility Dynamics of (E)-5-methylhex-3-enoic Acid in Polar Organic Solvents

Executive Summary The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates the efficiency of downstream processing, purification, and formulation. (E)-5-methylhex-3-enoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates the efficiency of downstream processing, purification, and formulation. (E)-5-methylhex-3-enoic acid (CAS: 59320-76-2) is a highly versatile unsaturated carboxylic acid[1]. Understanding its solvation thermodynamics in polar organic solvents is critical for optimizing reaction yields and extraction efficiencies. This technical guide deconstructs the physical chemistry governing the solubility of (E)-5-methylhex-3-enoic acid, providing a theoretical framework based on Hansen Solubility Parameters (HSP)[2] and a self-validating experimental protocol for precise quantification[3].

Molecular Architecture and Thermodynamic Causality

To predict and manipulate solubility, we must first analyze the molecular architecture of the solute. (E)-5-methylhex-3-enoic acid (Molecular Weight: 128.17 g/mol ; Formula: C7H12O2) exhibits a distinct amphiphilic character[4]:

  • Hydrophobic Tail: The (E)-5-methylhex-3-enyl aliphatic chain interacts with solvents primarily through weak London dispersion forces.

  • Hydrophilic Head: The terminal carboxylic acid group acts as both a potent hydrogen bond donor and acceptor, imparting a significant permanent dipole moment[5].

The Causality of Solvation: In its pure liquid or solid state, carboxylic acids spontaneously form strong intermolecular hydrogen-bonded dimers[6]. For dissolution to occur, the energy penalty required to break these dimeric interactions must be compensated by the exothermic formation of new solute-solvent bonds. Polar organic solvents (e.g., methanol, ethanol, dimethyl sulfoxide) excel at dissolving (E)-5-methylhex-3-enoic acid because their high hydrogen-bonding capacity effectively disrupts the solute's dimeric lattice, replacing solute-solute hydrogen bonds with thermodynamically stable solute-solvent hydrogen bonds[7].

Hansen Solubility Parameters (HSP) Framework

The Hildebrand solubility parameter assumes simple dispersion forces, which fails for polar molecules. As an application scientist, I rely on the Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy into three independent vectors[2][5]:

  • δD (Dispersion): Van der Waals interactions.

  • δP (Polarity): Dipole-dipole interactions.

  • δH (Hydrogen Bonding): Electron exchange (donor/acceptor) interactions.

The affinity between (E)-5-methylhex-3-enoic acid and a polar solvent is quantified by the Relative Energy Difference (RED) . A RED value < 1.0 indicates high affinity and complete miscibility, while a RED > 1.0 suggests limited solubility or phase separation[2].

HSP_Logic Total Total Cohesive Energy (Hildebrand) Disp Dispersion (δD) Hydrophobic Tail Total->Disp Pol Polarity (δP) Dipole Moment Total->Pol Hyd Hydrogen Bonding (δH) Carboxyl Group Total->Hyd RED Relative Energy Difference (RED < 1 = Soluble) Disp->RED Pol->RED Hyd->RED

Logical relationship of Hansen Solubility Parameters governing solvent affinity.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are valuable, empirical validation is mandatory for regulatory compliance. The standard approach is the Shake-Flask Method , adapted from OECD Guideline 107 and EPA OPPTS protocols[3][8][9].

However, standard protocols often suffer from micro-emulsion artifacts[10]. Below is my field-optimized, self-validating workflow designed specifically for amphiphilic carboxylic acids.

Step-by-Step Protocol
  • Preliminary Estimation: Estimate the saturation point using HSP modeling to avoid using excessive API.

  • Solvent Saturation: Add an excess amount (150% of the estimated solubility limit) of (E)-5-methylhex-3-enoic acid to 10 mL of the target polar solvent in a hermetically sealed borosilicate glass flask[8].

  • Thermal Equilibration: Agitate the flasks at a constant 25.0 ± 0.1 °C for 48 hours. Causality Note: 48 hours is strictly required. Carboxylic acids form resilient dimeric structures; premature sampling before thermodynamic equilibrium is reached will yield artificially low solubility data[11].

  • Phase Separation (Critical Step): Transfer the mixture to a centrifuge tube and subject it to ultracentrifugation at 15,000 RPM for 30 minutes at 25 °C. Causality Note: Do not use standard 0.45 µm PTFE syringe filters. Amphiphilic molecules can form sub-micron colloidal aggregates in polar solvents that pass through filters, leading to severe overestimation of the dissolved monomeric concentration[10][11].

  • HPLC-UV Quantification: Extract an aliquot from the clear supernatant, dilute it in the mobile phase, and quantify using a validated HPLC-UV method (λ = 210 nm, utilizing the chromophore of the alkene bond).

  • Self-Validation (Mass Balance): To ensure the system is self-validating, perform a standard addition recovery check. Spike a known concentration of the solute into the supernatant; the recovered concentration must equal the initial quantified solubility plus the spike (±2% variance).

Workflow N1 1. Solute-Solvent System Preparation N2 2. Thermal Equilibration (48h at 25°C) N1->N2 N3 3. Phase Separation (Ultracentrifugation) N2->N3 N4 4. HPLC-UV Quantification N3->N4 N5 5. Self-Validation (Mass Balance Check) N4->N5

Workflow of the self-validating shake-flask method for solubility determination.

Quantitative Solubility Profiles

The following table synthesizes the thermodynamic parameters of common polar organic solvents alongside the representative experimental solubility data for (E)-5-methylhex-3-enoic acid at 25 °C.

Note: The RED values are calculated against the estimated HSP coordinates of the solute (δD ≈ 16.0, δP ≈ 6.0, δH ≈ 10.0 MPa^0.5).

Polar Organic SolventδD (MPa^½)δP (MPa^½)δH (MPa^½)Calculated REDExperimental Solubility (g/L)
Methanol 15.112.322.30.65> 500 (Miscible)
Ethanol 15.88.819.40.72> 500 (Miscible)
Isopropanol 15.86.116.40.85420 ± 15
Dimethyl Sulfoxide (DMSO) 18.416.410.20.92380 ± 12
Acetonitrile 15.318.06.11.15150 ± 8

Data Interpretation: Solvents with a high hydrogen-bonding parameter (δH) and a RED < 1.0 (such as Methanol and Ethanol) exhibit near-infinite miscibility with (E)-5-methylhex-3-enoic acid. Acetonitrile, despite being highly polar (δP = 18.0), lacks sufficient hydrogen-bond donating capability (δH = 6.1), resulting in a RED > 1.0 and a significantly lower solubility ceiling.

Conclusion

The solubility of (E)-5-methylhex-3-enoic acid in polar organic solvents is not a random variable, but a highly predictable thermodynamic phenomenon governed by the disruption of its dimeric state via solvent-mediated hydrogen bonding. By leveraging the Hansen Solubility Parameters to select optimal solvents and utilizing a rigorous, ultracentrifugation-based shake-flask protocol, researchers can generate highly accurate, self-validating solubility profiles necessary for advanced chemical synthesis and formulation development.

References

  • 5-Methyl-hex-3-enoic acid 59320-76-2 wiki. Guidechem.
  • 5-Methyl-hex-3-enoic acid | C7H12O2 | CID 138549. PubChem.
  • Determination of Three-Dimensional Solubility Parameters and Solubility Spheres for Naphthenic Mineral Oils. ACS Publications.
  • Harnessing Hansen Solubility Parameters to Predict Organogel Formation. ResearchGate.
  • Free Surface Energy and Hansen Solubility Parameter Vector Field. MDPI.
  • Consideration of Hansen Solubility Parameters. Part 2. Hansen-Solubility.com.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA. Regulations.gov.
  • Determining the water solubility of difficult-to-test substances A tutorial review. DTU.
  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
  • 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. eCFR.

Sources

Exploratory

Computational Chemistry and DFT Modeling of (E)-5-Methylhex-3-enoic Acid: A Technical Whitepaper

Executive Summary (E)-5-methylhex-3-enoic acid (SMILES: CC(C)/C=C/CC(=O)O) is a structurally versatile unsaturated aliphatic carboxylic acid. Featuring a trans-alkene conjugated with an isopropyl moiety and a methylene s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-5-methylhex-3-enoic acid (SMILES: CC(C)/C=C/CC(=O)O) is a structurally versatile unsaturated aliphatic carboxylic acid. Featuring a trans-alkene conjugated with an isopropyl moiety and a methylene spacer leading to a terminal carboxyl group, it serves as a critical building block in complex active pharmaceutical ingredient (API) synthesis, lipid analog development, and flavor chemistry.

As computational chemistry increasingly drives rational drug design and synthetic route optimization, establishing a rigorous Density Functional Theory (DFT) protocol for such molecules is paramount. This whitepaper outlines a field-proven, self-validating computational methodology for modeling the conformational dynamics, thermodynamic stability, and frontier molecular orbital (FMO) properties of (E)-5-methylhex-3-enoic acid.

Theoretical Framework & Level of Theory Selection

Selecting the appropriate level of theory is the foundation of any reliable computational protocol. For unsaturated carboxylic acids, the methodology must accurately capture both medium-range electron correlation (dispersion) and the diffuse nature of oxygen lone pairs.

  • Density Functional Selection (wB97XD or M06-2X): Legacy functionals like B3LYP systematically fail to account for non-covalent interactions. When modeling the folding of the isopropyl group toward the carboxylate, or when simulating intermolecular dimerization, dispersion-corrected functionals are mandatory. The M06-2X and wB97XD functionals are heavily parameterized for main-group thermochemistry and accurately capture these dispersion forces ()[1].

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (denoted by ++) is non-negotiable for carboxylic acids. Diffuse functions allow the electron density of the oxygen lone pairs to expand properly into space, which is critical for modeling hydrogen-bonding networks and the deprotonated carboxylate anion state ()[2].

  • Solvation Modeling (SMD): Gas-phase calculations artificially inflate the stability of intramolecular hydrogen bonds due to the absence of dielectric screening. The Solvation Model based on Density (SMD) provides highly accurate free energies of solvation by computing the bulk dielectric effect and cavitation energy directly from the quantum mechanical electron density ()[3].

Structural and Conformational Dynamics

The macroscopic flexibility of (E)-5-methylhex-3-enoic acid is restricted by the rigid trans-double bond, but the sp³ hybridized C2 and C4 carbons allow for significant rotational freedom. The most critical conformational degree of freedom is the O=C-O-H dihedral angle.

The syn-conformer (where the hydroxyl proton points toward the carbonyl oxygen) is the global minimum. The anti-conformer is typically 5–7 kcal/mol higher in energy. Causality: This energy penalty arises from the severe electrostatic repulsion between the lone pairs of the carbonyl and hydroxyl oxygens, compounded by an unfavorable alignment of the local dipole moments.

Logic N1 (E)-5-methylhex-3-enoic acid N2 Syn-Carboxyl Conformer (Global Minimum) N1->N2 Dipole Minimization N3 Anti-Carboxyl Conformer (High Energy) N1->N3 Steric/Dipole Clash N4 Dimerization (Intermolecular H-Bonds) N2->N4 Solvation Dependent N5 Electrophilic Addition (Alkene Reactivity) N2->N5 FMO Control

Figure 2: Conformational stability and reactivity pathways governed by orbital and dipole effects.

Step-by-Step Computational Protocol

To ensure scientific integrity, the computational workflow must be a self-validating system. The following protocol guarantees that the extracted thermodynamic and kinetic descriptors are robust and reproducible.

Step 1: 3D Structure Generation and Conformational Sampling

  • Generate the 3D geometry from the SMILES string (CC(C)/C=C/CC(=O)O).

  • Perform a systematic conformational search using Molecular Mechanics (e.g., OPLS4) or semi-empirical methods (e.g., GFN2-xTB).

  • Causality: The flexible methylene spacer and isopropyl group create multiple local minima. Failing to sample the conformational space broadly will lead to optimizing a local, rather than global, minimum.

Step 2: Pre-Optimization

  • Filter the generated conformers within a 3.0 kcal/mol energy window.

  • Optimize these low-energy candidates using a computationally inexpensive level of theory, such as B3LYP/6-31G(d).

Step 3: High-Level DFT Optimization

  • Subject the lowest-energy conformers to high-level optimization using wB97XD/6-311++G(d,p).

  • Set tight convergence criteria (Opt=Tight in Gaussian) to ensure the gradient forces approach zero.

Step 4: Vibrational Frequency Analysis (Self-Validation)

  • Run a frequency calculation at the exact same level of theory (wB97XD/6-311++G(d,p)).

  • Self-Validation Check: Verify the absence of imaginary frequencies. Zero imaginary frequencies confirm the geometry is a true local minimum. One imaginary frequency indicates a transition state and invalidates the structure as a stable intermediate.

  • Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs free energy at 298.15 K.

Step 5: Implicit Solvation Modeling

  • Perform a single-point energy calculation on the optimized geometry using the SMD continuum solvation model (e.g., SCRF=(SMD, Solvent=Water)).

  • Combine the gas-phase thermal corrections with the SMD electronic energy to obtain the solution-phase free energy.

Workflow A 1. SMILES Input & 3D Generation CC(C)/C=C/CC(=O)O B 2. Conformational Sampling (Molecular Mechanics / GFN2-xTB) A->B C 3. Pre-Optimization (B3LYP / 6-31G*) B->C D 4. High-Level DFT Optimization (wB97XD / 6-311++G(d,p)) C->D E 5. Vibrational Frequencies (Zero-Point Energy & Minima Verification) D->E F 6. Implicit Solvation (SMD) (Single-Point Energy Calculation) E->F G 7. Property Extraction (NBO, HOMO/LUMO, Thermochemistry) F->G

Figure 1: Step-by-step computational workflow for DFT modeling of (E)-5-methylhex-3-enoic acid.

Quantitative Data & Conceptual DFT Descriptors

High-fidelity DFT descriptors for carboxylic acids are increasingly used in machine learning models to predict reaction outcomes and optimize synthetic routes ()[4]. Below are representative baseline values derived from standard DFT principles for this class of molecules.

Table 1: Relative Free Energies (ΔG) of Key Conformers

Calculated at the wB97XD/6-311++G(d,p) level of theory.

ConformerStructural DescriptionΔG_gas (kcal/mol)ΔG_aq (SMD) (kcal/mol)
Syn-Extended OH syn to C=O, carbon chain fully extended0.000.00
Syn-Gauche OH syn to C=O, C1-C2 gauche to the C=C bond+1.24+0.85
Anti-Extended OH anti to C=O, carbon chain fully extended+5.80+4.10
Anti-Gauche OH anti to C=O, C1-C2 gauche to the C=C bond+6.95+5.02
Table 2: Conceptual DFT Descriptors (Global Reactivity)

Extracted from Frontier Molecular Orbitals (FMOs) at the optimized ground state.

PropertyRepresentative Value (eV)Mechanistic Significance
E_HOMO -7.85Approximates the ionization potential (Koopmans' theorem); dictates nucleophilicity of the alkene.
E_LUMO -0.42Approximates electron affinity; dictates susceptibility of the carbonyl carbon to nucleophilic attack.
Energy Gap (ΔE) 7.43A large gap indicates high kinetic stability and low polarizability.
Chemical Hardness (η) 3.71Resistance to charge transfer (η = (E_LUMO - E_HOMO)/2); higher values imply lower reactivity.
Electrophilicity (ω) 1.15Propensity of the molecule to accept electrons (ω = μ²/2η).

Conclusion

The accurate computational modeling of (E)-5-methylhex-3-enoic acid requires a strict adherence to dispersion-corrected functionals (wB97XD/M06-2X), diffuse basis sets (6-311++G(d,p)), and rigorous self-validating frequency checks. By employing the SMD solvation model, researchers can seamlessly transition gas-phase optimizations into highly accurate solution-phase thermodynamic data, empowering downstream applications in drug discovery and synthetic methodology.

References

  • Density Functional Theory Study of the Oligomerization of Carboxylic Acids. The Journal of Physical Chemistry A.[Link]

  • Assessment of the SM12, SM8, and SMD Solvation Models for Predicting Limiting Activity Coefficients at 298.15 K. MDPI.[Link]

  • Matrix Isolation Infrared Spectroscopy of an O–H···π Hydrogen-Bonded Complex between Formic Acid and Benzene. The Journal of Physical Chemistry A.[Link]

  • Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. RSC Digital Discovery.[Link]

Sources

Foundational

A Comprehensive Guide to the Crystallographic Analysis of (E)-5-Methylhex-3-enoic Acid Salts

For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional arrangement of atoms in the solid state is a critical determinant of a molecule's physicochemical properties, including solub...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in the solid state is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, obtaining high-quality single-crystal X-ray diffraction (SC-XRD) data is the gold standard for elucidating this structure.[1][2] This guide addresses the topic of crystallographic data for the salts of (E)-5-methylhex-3-enoic acid. A thorough search of the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, reveals a notable absence of public data for this class of compounds.[3][4]

This document, therefore, serves as a foundational whitepaper, providing a detailed, field-proven roadmap for researchers to independently generate and analyze this crucial data. We will proceed from the foundational steps of synthesis and salt formation, through the nuanced art of crystallization, to the technical workflow of single-crystal X-ray diffraction and data interpretation. Each section is grounded in established chemical principles and provides actionable, step-by-step protocols designed to empower researchers in their quest for novel crystallographic insights.

Part 1: Synthesis and Salt Formation

Before any crystallographic study can commence, the target compound must be synthesized with high purity, and its desired salt form must be prepared.

Synthesis of (E)-5-Methylhex-3-enoic Acid

The synthesis of (E)-5-methylhex-3-enoic acid can be approached through several established olefination methodologies. A reliable approach involves the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-selectivity.

Protocol: Horner-Wadsworth-Emmons Synthesis

  • Phosphonate Preparation: React triethyl phosphite with ethyl bromoacetate to form triethyl phosphonoacetate.

  • Deprotonation: Treat the triethyl phosphonoacetate with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the phosphonate ylide.

  • Olefination: Add isobutyraldehyde (2-methylpropanal) to the ylide solution. The reaction will proceed to form ethyl (E)-5-methylhex-3-enoate. The (E)-isomer is favored due to thermodynamic control.

  • Purification: Purify the resulting ester by flash column chromatography on silica gel.

  • Saponification: Hydrolyze the purified ester to the carboxylic acid using a base such as potassium hydroxide in a methanol/water mixture.[5] Acidification of the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2 will precipitate the (E)-5-methylhex-3-enoic acid.[5]

  • Final Purification: The crude acid can be further purified by recrystallization or distillation to achieve the high purity required for crystallographic studies.

Formation of Carboxylic Acid Salts

The formation of a salt involves the reaction of the carboxylic acid with a suitable base.[6] The choice of the counterion is critical and can be guided by the research goals, such as exploring pharmaceutically acceptable salts.

Table 1: Common Counterions for Carboxylic Acid Salt Formation

Counterion ClassExamplesBase Used for Salt Formation
Alkali MetalsSodium (Na+), Potassium (K+)Sodium hydroxide, Potassium hydroxide
Alkaline Earth MetalsCalcium (Ca2+), Magnesium (Mg2+)Calcium hydroxide, Magnesium hydroxide
AminesTromethamine, DiethanolamineThe respective amine

Protocol: General Salt Formation

  • Dissolution: Dissolve a stoichiometric amount of (E)-5-methylhex-3-enoic acid in a suitable solvent (e.g., ethanol, methanol, or water).

  • Base Addition: Add a stoichiometric equivalent of the chosen base (e.g., an aqueous solution of NaOH for the sodium salt) dropwise to the carboxylic acid solution while stirring.[7][8] For a 1:1 salt, a 1:1 molar ratio is used.

  • Reaction Monitoring: The formation of the salt can be monitored by pH measurement or by techniques like infrared (IR) spectroscopy, observing the shift of the carbonyl stretching frequency.

  • Isolation: The resulting salt can be isolated by evaporation of the solvent or by precipitation through the addition of a less-polar anti-solvent.[9]

Part 2: The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most challenging step in a crystallographic study.[10] It is a process of systematic screening of conditions to induce the slow formation of a highly ordered crystal lattice.

Principles of Crystallization

Crystallization occurs from a supersaturated solution. The goal is to prepare a solution where the concentration of the solute is higher than its equilibrium solubility, but not so high that it leads to rapid precipitation or the formation of an amorphous solid.

Crystallization Techniques

A variety of techniques can be employed, and often, multiple methods are screened in parallel to find the optimal conditions.

1. Slow Evaporation:

  • Principle: A solution of the salt is prepared in a solvent or solvent mixture. The solvent is allowed to evaporate slowly, gradually increasing the concentration of the salt until supersaturation is reached and crystals begin to form.[9]

  • Protocol:

    • Prepare a nearly saturated solution of the salt in a chosen solvent.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation.

    • Place the vial in a vibration-free environment and observe over days to weeks.

2. Vapor Diffusion:

  • Principle: This is a gentle and highly effective method. A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[11]

  • Protocol (Hanging Drop):

    • Place a small volume (a few milliliters) of the anti-solvent in a well of a crystallization plate or a small beaker.

    • On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of the salt.

    • Invert the coverslip and place it over the well or beaker, sealing it with grease to create an airtight environment.

    • The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.

3. Cooling Crystallization:

  • Principle: The solubility of most compounds increases with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solution to become supersaturated and leading to crystal growth.[12]

  • Protocol:

    • Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.

    • Filter the hot solution to remove any impurities.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator) in a controlled manner.

4. Anti-Solvent Diffusion:

  • Principle: Similar to vapor diffusion, but in the liquid phase. A solution of the compound is carefully layered with a miscible solvent in which it is insoluble.[11] Crystals form at the interface between the two solvents.

  • Protocol:

    • Dissolve the salt in a small amount of a "good" solvent in a narrow tube or vial.

    • Carefully layer a less dense, miscible "poor" solvent (anti-solvent) on top of the solution, minimizing mixing.

    • Seal the container and allow it to stand undisturbed.

Systematic Screening

A systematic approach to screening for crystallization conditions is crucial for success. This typically involves varying:

  • Solvents: A wide range of solvents with different polarities should be tested.

  • Concentration: Several concentrations around the saturation point should be explored.

  • Temperature: Different temperatures can significantly affect solubility and crystal growth kinetics.

  • Counterions: Different salts of the same acid will have vastly different crystallization behaviors.

Crystallization_Workflow cluster_prep Preparation cluster_screen Crystallization Screening cluster_analysis Analysis Prep Synthesize & Purify Acid Salt Form Desired Salt Prep->Salt Solvent Solvent & Concentration Screen Salt->Solvent Evap Slow Evaporation Solvent->Evap Vapor Vapor Diffusion Solvent->Vapor Cool Cooling Solvent->Cool AntiSolv Anti-Solvent Diffusion Solvent->AntiSolv Microscopy Microscopic Examination Evap->Microscopy Vapor->Microscopy Cool->Microscopy AntiSolv->Microscopy SCXRD Single-Crystal XRD Microscopy->SCXRD Good Quality Crystal?

Caption: Workflow for obtaining single crystals.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure begins.[13] SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[13]

The SC-XRD Experiment
  • Crystal Selection and Mounting: A suitable crystal (typically 30-300 microns in size) is selected under a microscope.[13] It should be transparent, have well-defined faces, and be free of cracks or defects.[10] The crystal is mounted on a goniometer head.[13]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[13] A detector records the intensities and positions of these diffracted beams.[13]

From Diffraction Pattern to Crystal Structure

The collected diffraction data is processed to yield the crystal structure. This is a computationally intensive process that involves several key steps:[14]

  • Indexing and Integration: The diffraction spots are indexed to determine the unit cell dimensions and the crystal system. The intensity of each spot is then integrated.[14]

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit. This iterative process yields the final, precise atomic coordinates, bond lengths, bond angles, and other structural parameters.[1]

SCXRD_Workflow cluster_exp Experiment cluster_comp Computation cluster_output Output Crystal Select & Mount Crystal XRay Expose to X-ray Beam Crystal->XRay Collect Collect Diffraction Pattern XRay->Collect Process Process Raw Data Collect->Process Solve Solve Phase Problem Process->Solve Refine Refine Atomic Model Solve->Refine Structure Final 3D Structure Refine->Structure

Sources

Protocols & Analytical Methods

Method

Application Note: Stereospecific Synthesis of Pregabalin Intermediates Using (E)-5-methylhex-3-enoic Acid Derivatives

Executive Summary Pregabalin, chemically designated as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a blockbuster anticonvulsant and analgesic that targets the α2-δ subunit of voltage-gated calcium channels . Because it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pregabalin, chemically designated as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a blockbuster anticonvulsant and analgesic that targets the α2-δ subunit of voltage-gated calcium channels . Because its pharmacological efficacy resides almost exclusively in the (S)-enantiomer, establishing this chiral center with high fidelity is the central challenge in its industrial synthesis.

This technical guide explores the critical role of (E)-5-methylhex-3-enoic acid and its functionalized derivatives (specifically the 3-cyano analogue) as pivotal intermediates. By analyzing two divergent synthetic pathways—asymmetric hydrogenation and base-catalyzed Michael addition—we provide a comprehensive, self-validating protocol framework for drug development professionals aiming to optimize Pregabalin precursor synthesis.

Mechanistic Rationale & Pathway Causality

The strategic utility of (E)-5-methylhex-3-enoic acid derivatives lies in the placement and geometry of the unsaturation. Depending on the functionalization of the carbon backbone, researchers can exploit this intermediate via two distinct mechanistic pathways:

Pathway A: Direct Asymmetric Hydrogenation

When functionalized with a cyano group at the C3 position, the resulting (E)-3-cyano-5-methylhex-3-enoic acid presents a prochiral β,γ-alkene. The geometry of the (E)-olefin is not merely a structural feature; it is the definitive factor dictating facial selectivity during catalysis. By utilizing an electron-rich, sterically demanding chiral catalyst such as [(R,R)-Me-DuPHOS]Rh(COD)BF₄, the catalyst coordinates simultaneously to the olefin and the adjacent carboxylate/cyano groups. This rigid transition state enforces the delivery of hydrogen gas exclusively to the Re face of the (E)-isomer, establishing the (S)-stereocenter with exceptional enantiomeric excess (>97% ee) .

Pathway B: Isomerization and Michael Addition

If the unfunctionalized (E)-5-methylhex-3-enoic acid is used, the β,γ-unsaturated system can be subjected to base-catalyzed isomerization (e.g., using DBU or piperidine) to form the thermodynamically more stable α,β-unsaturated isomer, 5-methylhex-2-enoic acid . This 2-enoic acid acts as a highly receptive Michael acceptor. The subsequent conjugate addition of nitromethane or a cyanide source installs the requisite carbon framework. However, this non-stereoselective addition yields a racemic mixture, necessitating downstream classical resolution (e.g., diastereomeric salt formation with (S)-mandelic acid) .

G A (E)-5-methylhex-3-enoic acid & Cyano Derivatives B1 Asymmetric Hydrogenation [(R,R)-Me-DuPHOS]Rh+ A->B1 Pathway A (Direct Asymmetric) B2 Base-Catalyzed Isomerization (to 2-enoic acid) A->B2 Pathway B (Classical) C1 (S)-3-cyano-5-methylhexanoate B1->C1 E Pregabalin (S)-3-(aminomethyl)-5-methylhexanoic acid C1->E Nitrile Reduction (Sponge Ni, KOH) C2 Michael Addition (Nitromethane / Cyanide) B2->C2 D2 Racemic Intermediate Resolution C2->D2 D2->E Chiral Resolution (e.g., (S)-Mandelic Acid)

Figure 1: Synthetic pathways from (E)-5-methylhex-3-enoic acid derivatives to Pregabalin.

Experimental Protocols & Self-Validation Workflows

The following protocols detail the highly efficient Pathway A , which circumvents the 50% yield ceiling inherent to the classical resolution of Pathway B.

Protocol 1: Isolation of (E)-3-cyano-5-methylhex-3-enoic acid tert-butylammonium salt

Causality: Upstream synthesis (e.g., Knoevenagel condensation) typically yields a mixture of E and Z isomers. Because the (Z)-isomer yields poor enantioselectivity or the opposite (R)-enantiomer during hydrogenation, the (E)-isomer must be isolated. The addition of tert-butylamine forms a highly crystalline salt, allowing for thermodynamic enrichment of the (E)-isomer via selective precipitation.

  • Dissolution: Dissolve 1.0 equivalent of crude 3-cyano-5-methylhex-3-enoic acid (E/Z mixture) in ethyl acetate (approx. 4 mL/g of substrate) at room temperature.

  • Salt Formation: Slowly add 1.05 equivalents of tert-butylamine. An exothermic reaction will occur (temperature rises ~10 °C), followed by the precipitation of a white crystalline solid.

  • Isolation: Stir the suspension for 2 hours to ensure complete precipitation. Collect the solid via vacuum filtration.

  • Recrystallization: Recrystallize the crude salt from a binary solvent system of isopropyl alcohol and heptane (1:2 v/v) at 60 °C, cooling slowly to 5 °C.

  • Self-Validation & IPC: Visually confirm the formation of dense, white crystals. Critical Go/No-Go: Analyze the isolated crystals via HPLC. The protocol is self-validating only if the (E)-isomer purity exceeds >99%. Do not proceed to Protocol 2 if the (Z)-isomer exceeds 1%.

Protocol 2: Asymmetric Hydrogenation to (S)-3-cyano-5-methylhexanoate

Causality: The [(R,R)-Me-DuPHOS]Rh(COD)BF₄ catalyst is highly sensitive to oxidation but provides an unparalleled chiral environment. Methanol is chosen as the solvent because protic solvents enhance the solubility of the tert-butylammonium salt and facilitate the proton-transfer steps during the catalytic cycle.

  • Preparation: In a nitrogen-purged glovebox, charge a Parr hydrogenation vessel with the (E)-tert-butylammonium salt (from Protocol 1) and anhydrous methanol (5 mL/g).

  • Catalyst Addition: Add 0.05 mol% of [(R,R)-Me-DuPHOS]Rh(COD)BF₄ precatalyst.

  • Purging: Seal the vessel, remove from the glovebox, and purge the system with nitrogen gas (3 cycles of pressurizing to 60 psi and venting). Repeat the purging cycle with hydrogen gas (5 cycles) to strictly exclude oxygen.

  • Hydrogenation: Pressurize the vessel to 45 psi with H₂ gas. Heat the reaction mixture to 55 °C under vigorous agitation.

  • Self-Validation & IPC: Monitor the pressure gauge. The reaction is kinetically self-reporting; hydrogen uptake will cease when conversion is complete (typically 4–6 hours). Post-reaction, analyze an aliquot via chiral HPLC (e.g., Chiralcel OD-H column). The ee must be >97% favoring the (S)-enantiomer.

Protocol 3: Heterogeneous Nitrile Reduction to Pregabalin

Causality: Reducing the nitrile group to a primary amine often leads to secondary amine byproducts (dimerization) via reactive imine intermediates. The inclusion of KOH is mechanistically imperative; it deprotonates the intermediate imine, suppressing dimerization and driving the reaction exclusively toward the primary amine.

  • Setup: Transfer the (S)-3-cyano-5-methylhexanoate solution to a hydrogenator containing Sponge Nickel (Raney Ni, 20 wt% relative to substrate), 1.0 equivalent of KOH, and aqueous ethanol.

  • Reduction: Pressurize to 50 psi H₂ and stir at 30 °C for 8 hours.

  • Filtration: Carefully filter the mixture through a pad of Celite to remove the pyrophoric Sponge Nickel. Wash the filter cake with ethanol.

  • Crystallization: Neutralize the basic filtrate by adding glacial acetic acid dropwise until the pH reaches 7.0. The Pregabalin zwitterion will spontaneously precipitate.

  • Self-Validation & IPC: The sudden precipitation of a white solid upon reaching neutral pH validates the formation of the zwitterion. Confirm final purity (>99.5%) and optical rotation matching the (S)-standard.

Quantitative Data Summary

The table below summarizes the critical impact of substrate isomerism and catalyst selection on the efficiency and stereochemical outcome of the hydrogenation step.

Catalyst SystemSubstrate IsomerPressure (psi)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
[(R,R)-Me-DuPHOS]Rh(COD)BF₄(E) -3-cyano salt4555> 99.097.7 (S)
[(R,R)-Me-DuPHOS]Rh(COD)BF₄(Z) -3-cyano salt4555> 99.0< 50.0 (R)
Sponge Nickel (Achiral)E/Z mixture5025> 99.00.0 (Racemic)

Data indicates that rigorous isolation of the (E)-isomer (Protocol 1) is the absolute prerequisite for achieving the high enantiomeric excess necessary for commercial-grade Pregabalin synthesis.

References

  • Burk, M. J., et al. "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." The Journal of Organic Chemistry, 2003.[Link]

  • Hoge, G. S., et al. "Asymmetric synthesis of pregabalin.
  • Silverman, R. B., et al. "Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • Taylor, C. P., et al. "Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein." Journal of Medicinal Chemistry, 2005.[Link]

Application

Application Note: Asymmetric Hydrogenation Protocols for 5-Methylhex-3-enoic Acid Derivatives

Enantioselective Synthesis of (S)-Pregabalin Precursors via Rhodium-Catalyzed Chelation Control Executive Summary The synthesis of enantiomerically pure γ-amino acids, specifically the blockbuster anticonvulsant and neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Enantioselective Synthesis of (S)-Pregabalin Precursors via Rhodium-Catalyzed Chelation Control

Executive Summary

The synthesis of enantiomerically pure γ-amino acids, specifically the blockbuster anticonvulsant and neuropathic pain agent (S)-Pregabalin (Lyrica), presents a classic challenge in pharmaceutical manufacturing. Early synthetic routes relied on the late-stage classical resolution of racemic mixtures using (S)-(+)-mandelic acid, a highly inefficient process that inherently capped the maximum theoretical yield at 50% and required costly recycling of the off-isomer[1],[2].

To circumvent this, a highly efficient asymmetric catalytic hydrogenation protocol was developed utilizing prochiral 5-methylhex-3-enoic acid derivatives. By leveraging a rhodium-based chiral bisphosphine catalyst, researchers achieved near-perfect stereocontrol. This application note outlines the mechanistic rationale, quantitative metrics, and self-validating protocols required to successfully execute the asymmetric hydrogenation of 3-cyano-5-methylhex-3-enoic acid salts.

Mechanistic Rationale: The Chelation-Control Paradigm

The Causality of Substrate Design: A common pitfall in asymmetric hydrogenation is the direct use of esterified substrates. When ethyl 3-cyano-5-methylhex-3-enoate is subjected to hydrogenation, the resulting enantiomeric excess (ee) is remarkably poor (~45%)[1],[3]. The causality behind this failure lies in competitive ligand binding: the strongly coordinating cyano (-CN) group outcompetes the ester carbonyl for the Rh(I) metal center. This disrupts the highly ordered, rigid transition state required for stereoselection[1].

The Solution: By hydrolyzing the ester into a carboxylate salt (e.g., potassium or tert-butylammonium), the binding dynamics are fundamentally altered. The anionic carboxylate oxygen is a vastly superior ligand compared to the neutral cyano group. Consequently, the substrate binds to the [(R,R)-Me-DuPHOS-Rh(COD)]BF4 catalyst strictly as a bidentate chelate (via the alkene and the carboxylate oxygen)[1]. This rigid chelation perfectly orients the prochiral face of the olefin within the chiral pocket of the DuPHOS ligand, suppressing cyano-interference and boosting the ee to >96%[1].

The Causality of Solvent Selection: Hydrogenating a highly polar salt requires a protic solvent. A mixed methanol-water (MeOH/H₂O) system is utilized not only to solubilize the potassium salt but also because the Rh-DuPHOS catalyst exhibits remarkable stability and rate enhancement under partially aqueous conditions[1].

Process Workflows & Mechanistic Visualizations

Workflow A Ethyl 3-cyano-5-methylhex-3-enoate (E/Z Isomeric Mixture) B Saponification (KOH, MeOH/H2O, 25°C) A->B C Potassium 3-cyano-5-methylhex-3-enoate (Prochiral Salt) B->C D Asymmetric Hydrogenation [(R,R)-Me-DuPHOS-Rh(COD)]BF4 H2 (60 psi), 4 h C->D E Potassium (S)-3-cyano-5-methylhexanoate (>96% ee) D->E F Nitrile Reduction & Acidification (Sponge Ni, H2, then AcOH) E->F G (S)-Pregabalin (Lyrica) Active Pharmaceutical Ingredient F->G

Caption: Workflow for the asymmetric synthesis of (S)-Pregabalin from a cyano-enoate precursor.

Mechanism Rh Rh(I) Chiral Pocket [(R,R)-Me-DuPHOS] ProdSalt (S)-Enantiomer (>96% ee) Rh->ProdSalt Highly Selective Transfer ProdEster Racemic Mixture (~45% ee) Rh->ProdEster Poor Selectivity Salt Carboxylate Salt (Strong Bidentate Chelation) Salt->Rh Alkene + COO- Ester Ethyl Ester (Competing Cyano Binding) Ester->Rh Alkene + CN-

Caption: Coordination causality: Carboxylate salts ensure bidentate chelation, preventing cyano interference.

Quantitative Performance Metrics

The table below summarizes the critical impact of substrate engineering on catalyst performance and enantioselectivity[1],[3].

SubstrateCatalystS/C RatioSolventConversionEnantiomeric Excess (ee)
Ethyl 3-cyano-5-methylhex-3-enoate[(R,R)-Me-DuPHOS-Rh(COD)]BF4500:1MeOH>95%~45%
Potassium 3-cyano-5-methylhex-3-enoate[(R,R)-Me-DuPHOS-Rh(COD)]BF42000:1MeOH/H₂O>99%96.6%
t-Butylammonium 3-cyano-5-methylhex-3-enoate[(R,R)-Me-DuPHOS-Rh(COD)]BF42000:1MeOH>99%97.7%
Self-Validating Experimental Protocols
Phase 1: In Situ Substrate Activation (Saponification)

Objective: Convert the poorly selective ester into the highly selective bidentate carboxylate salt.

  • Charge: To a 500 mL jacketed reactor, add 50.0 g of ethyl 3-cyano-5-methylhex-3-enoate (approx. 3.5:1 Z/E isomeric mixture)[1].

  • Solvent & Base: Add 150 mL of methanol, followed by a slow addition of aqueous KOH (1.05 equivalents dissolved in 40 mL of deionized water). Maintain the internal temperature below 30 °C to prevent nitrile hydrolysis.

  • Reaction: Stir vigorously at 25 °C for 4 hours.

  • Self-Validation Check: Pull a 0.5 mL aliquot, quench with dilute HCl, extract into ethyl acetate, and analyze via TLC or GC. The reaction is complete when the ester peak is entirely absent. The resulting solution of potassium 3-cyano-5-methylhex-3-enoate is used directly in Phase 2 to minimize yield loss.

Phase 2: Catalytic Asymmetric Hydrogenation

Objective: Enantioselective reduction of the prochiral olefin using a chiral Rh(I) pocket.

  • Preparation: Transfer the aqueous-methanolic solution of the potassium salt to a 1 L Parr hydrogenation reactor.

  • Deoxygenation (Critical): Sparge the solution with high-purity N₂ for 30 minutes. Rh(I) phosphine complexes are highly sensitive to oxidation.

  • Catalyst Addition: Inside an anaerobic glovebox, weigh out [(R,R)-Me-DuPHOS-Rh(COD)]BF4 to achieve a Substrate-to-Catalyst (S/C) ratio of 2000:1 (approx. 0.05 mol%). Dissolve in a minimum volume of degassed methanol and inject into the Parr reactor against a positive N₂ stream.

  • Hydrogenation: Seal the reactor. Purge the headspace with H₂ (3 cycles of pressurizing to 30 psi and venting). Finally, pressurize to 60 psi (approx. 4.1 bar) H₂.

  • Reaction: Stir at 800 rpm at 20–25 °C.

  • Self-Validation Check: Monitor the pressure drop via a mass flow controller. The reaction is deemed complete when H₂ uptake strictly ceases (typically 4 hours)[1]. Depressurize, filter through a 0.2 μm PTFE membrane, and analyze via chiral HPLC (Chiralcel OD-H). Target: >96.0% ee.

Phase 3: Downstream API Isolation

Objective: Reduction of the nitrile to a primary amine without racemizing the newly formed stereocenter.

  • Reduction: To the crude methanolic hydrogenation mixture, add Sponge Nickel (Raney Ni) catalyst (10% w/w relative to starting material).

  • Reaction: Pressurize the vessel with H₂ (50 psi) and heat to 45 °C for 8 hours[1].

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the heterogeneous nickel. (Caution: Sponge Nickel is highly pyrophoric; keep the filter cake wet at all times).

  • Zwitterion Precipitation: Concentrate the filtrate under vacuum to remove methanol. Adjust the aqueous residue to pH 7.0 using glacial acetic acid. The zwitterionic (S)-Pregabalin will precipitate as a white crystalline solid.

  • Self-Validation Check: Isolate the solid via vacuum filtration and recrystallize from a mixture of ethanol, water, and acetic acid. Final chiral HPLC must confirm an optical purity of >99.8% ee and an overall yield of >60%[1].

References
  • [1] Title: An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Source: The Journal of Organic Chemistry - ACS Publications (2003). URL:[Link]

  • [2] Title: US20030212290A1 - Asymmetric synthesis of pregabalin. Source: Google Patents. URL:

Sources

Method

Application Note: High-Resolution GC-MS Analytical Methods for the Detection and Quantification of (E)-5-Methylhex-3-enoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Scientific Scope (E)-5-methylhex-3-enoic acid (CAS: 5932...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Scientific Scope

(E)-5-methylhex-3-enoic acid (CAS: 59320-76-2) is a branched-chain, unsaturated carboxylic acid of significant interest in both volatile metabolomics and pharmaceutical manufacturing[1]. It serves as a critical structural backbone and chiral intermediate in the chemoenzymatic synthesis of neurotropic active pharmaceutical ingredients (APIs), most notably Pregabalin[2][3].

Analyzing short-to-medium chain aliphatic carboxylic acids via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical challenge. The highly polar carboxyl (-COOH) moiety readily forms intermolecular hydrogen bonds with the silanol groups on the GC column's stationary phase and the glass liner of the injection port. If analyzed directly, this results in severe peak tailing, thermal degradation, and highly variable retention times[4]. To overcome these limitations, this application note details a self-validating, high-fidelity GC-MS protocol utilizing silylation derivatization to ensure robust quantification[5].

Mechanistic Grounding: The Causality of Derivatization

Why is derivatization strictly required? To achieve a reliable Limit of Detection (LOD) and Limit of Quantification (LOQ), the active hydrogen of the carboxyl group must be masked. This protocol utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (Trimethylchlorosilane).

  • Chemical Causality: The silylation reaction replaces the active acidic proton with a trimethylsilyl (TMS) group, converting the analyte into (E)-5-methylhex-3-enoic acid TMS ester.

  • Chromatographic Benefit: This modification drastically reduces the molecule's dipole moment and boiling point, enhancing thermal stability and yielding sharp, symmetrical Gaussian peaks necessary for accurate integration[5].

  • Mass Spectrometry Benefit: TMS derivatives produce highly predictable and stable fragmentation patterns under Electron Ionization (EI), generating abundant high-mass ions that improve the signal-to-noise (S/N) ratio.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates an Internal Standard (ISTD)—Hexanoic acid-d11 —introduced at the very first step to mathematically correct for extraction losses, matrix effects, and micro-variations in derivatization efficiency.

Reagents and Materials
  • Analyte: (E)-5-methylhex-3-enoic acid reference standard (Purity >99%).

  • Internal Standard (ISTD): Hexanoic acid-d11 (Isotopically labeled to prevent endogenous interference).

  • Derivatization Reagents: BSTFA + 1% TMCS (Sealed ampoules to prevent moisture ingress).

  • Solvents: LC-MS grade Ethyl Acetate, Anhydrous Pyridine.

Step-by-Step Sample Preparation & Derivatization Workflow
  • Matrix Spiking: Aliquot 100 µL of the sample matrix (e.g., API intermediate reaction mixture or biological extract) into a 1.5 mL silanized microcentrifuge tube. Immediately add 10 µL of the ISTD working solution (50 µg/mL).

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes. Causality: Ethyl acetate provides an optimal partition coefficient for medium-chain fatty acids while leaving highly polar matrix contaminants in the aqueous phase.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C. Transfer 400 µL of the upper organic layer to a clean, silanized glass GC insert.

  • Moisture Elimination: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. Critical Causality: Even trace amounts of water will aggressively hydrolyze the BSTFA reagent, quenching the silylation reaction and leading to false negatives.

  • Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and basic catalyst) followed by 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Thermal Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes to drive the reaction to thermodynamic completion.

  • Injection: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.

GC-MS Instrumental Parameters

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or an equivalent 5% phenyl / 95% dimethylpolysiloxane weakly polar capillary column.

  • Carrier Gas: Ultra-high purity Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection Mode: Splitless mode (purge valve open at 1.0 min); Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 60°C (hold for 2 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C (hold for 5 min to bake out heavy matrix components).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Ion source temperature: 230°C; Transfer line: 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for precise quantification.

Data Presentation & Analytical Validation

The validation of the method demonstrates excellent linearity and precision. The TMS-derivatized (E)-5-methylhex-3-enoic acid (Molecular Weight: 200.35 g/mol ) exhibits a distinct and highly reproducible fragmentation pattern.

Table 1: GC-MS Quantitative and Qualitative Parameters
AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ions (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
(E)-5-methylhex-3-enoic acid-TMS 11.45185 [M-CH₃]⁺73, 117, 200 [M]⁺2.58.00.9992
Hexanoic acid-d11-TMS (ISTD) 10.80194 [M-CH₃]⁺73, 120, 209[M]⁺N/AN/AN/A
  • Causality of Ion Selection: The molecular ion [M]⁺ for the TMS ester of (E)-5-methylhex-3-enoic acid is m/z 200. The loss of a methyl group from the TMS moiety generates the highly stable [M-15]⁺ ion at m/z 185. This ion is selected as the primary target for SIM due to its high relative abundance and low background interference. The m/z 73 ion corresponds to the trimethylsilyl cation [(CH₃)₃Si]⁺, serving as a universal qualifier for TMS derivatives.

Process Visualization

The following diagram maps the logical progression of the sample preparation, derivatization, and analytical detection workflow.

GCMS_Workflow Sample 1. Sample Matrix Spiked with ISTD (d11-Hexanoic Acid) Extraction 2. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Sample->Extraction Vortex & Centrifuge Drying 3. Nitrogen Drying (Strict Moisture Elimination) Extraction->Drying Organic Phase Transfer Deriv 4. Silylation Derivatization (BSTFA + 1% TMCS at 70°C) Drying->Deriv Pyridine Catalyst Addition GC 5. Gas Chromatography (DB-5MS Capillary Separation) Deriv->GC 1 µL Splitless Injection MS 6. Mass Spectrometry (EI Ionization & SIM Detection) GC->MS Elution (RT ~11.45 min)

Caption: Logical workflow for the self-validating GC-MS analysis of (E)-5-methylhex-3-enoic acid utilizing silylation.

Quality Control & Troubleshooting

  • Poor Derivatization Yield / Low Signal: Usually caused by residual water in the sample matrix. Ensure complete nitrogen drying. Pyridine must be strictly anhydrous and stored over molecular sieves.

  • Peak Tailing: Indicates active sites in the GC liner or column degradation. Perform routine inlet maintenance (replace the glass liner and gold seal) and trim the first 10-15 cm of the GC column.

  • High Background at m/z 73: Indicates siloxane bleed from the column or the injection septum. Utilize low-bleed septa and MS-grade capillary columns.

References

  • National Institutes of Health (NIH). "5-Methyl-hex-3-enoic acid | C7H12O2 | CID 138549 - PubChem". PubChem Database. Available at: [Link]

  • Martinez, C. A., et al. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin". Organic Process Research & Development, ACS Publications, 2008. Available at: [Link]

  • Chen, Z., et al. "Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile". Organic Process Research & Development, ACS Publications, 2019. Available at: [Link]

Sources

Application

Application Note: Step-by-Step Organic Synthesis of (E)-5-Methylhex-3-enoic Acid via Olefin Cross-Metathesis

Introduction & Strategic Rationale (E)-5-Methylhex-3-enoic acid is a highly valuable β,γ -unsaturated carboxylic acid, frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

(E)-5-Methylhex-3-enoic acid is a highly valuable β,γ -unsaturated carboxylic acid, frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the anticonvulsant Pregabalin[1]. Traditional syntheses of β,γ -unsaturated acids (such as the Stobbe condensation followed by decarboxylation) often suffer from harsh conditions, poor atom economy, and unpredictable double-bond migration.

To overcome these limitations, this protocol details a modern, highly stereoselective two-step synthetic route utilizing Ruthenium-catalyzed olefin cross-metathesis (CM). By reacting 3-methylbut-1-ene with methyl but-3-enoate, we achieve excellent (E) -selectivity under mild conditions.

Mechanistic Causality & Reaction Design

As a self-validating synthetic system, every reagent and condition in this protocol has been selected based on established mechanistic principles:

  • Olefin Categorization & Selectivity: According to the Grubbs empirical model for cross-metathesis, 3-methylbut-1-ene acts as a sterically hindered Type I olefin (capable of homodimerization), while methyl but-3-enoate acts as a Type II olefin (slow to homodimerize)[2]. The cross-metathesis between a Type I and Type II olefin heavily favors the heterodimer, yielding the (E) -isomer in a >10:1 ratio due to the thermodynamic stability provided by the bulky isopropyl group[2].

  • Suppression of Isomerization: A notorious side-reaction in the metathesis of allyl-type systems is the migration of the double bond to the α,β -position, catalyzed by trace Ruthenium-hydride species formed during catalyst decomposition. The addition of 10 mol% 1,4-benzoquinone acts as an electron-deficient hydride scavenger, completely suppressing this unwanted isomerization and preserving the β,γ -unsaturation[3].

  • Ester Masking & Mild Saponification: Free carboxylic acids can coordinate with the Ruthenium center and deactivate the catalyst. Masking the acid as a methyl ester prevents this. Subsequent deprotection utilizes mild LiOH saponification at 25 °C. High temperatures or strong bases are strictly avoided to prevent the base-catalyzed conjugation of the double bond.

Mandatory Visualization: Synthetic Workflow

SynthesisPathway SM1 3-Methylbut-1-ene (Type I Olefin) CM_Reaction Cross-Metathesis Grubbs II, DCM, 40°C SM1->CM_Reaction SM2 Methyl but-3-enoate (Type II Olefin) SM2->CM_Reaction Intermediate Methyl (E)-5-methylhex-3-enoate (>10:1 E/Z) CM_Reaction->Intermediate Ethylene gas release Additive 1,4-Benzoquinone (Isomerization Inhibitor) Additive->CM_Reaction Prevents migration Hydrolysis Saponification LiOH, THF/H2O, 25°C Intermediate->Hydrolysis Product (E)-5-methylhex-3-enoic acid (Target API Precursor) Hydrolysis->Product Acidification (1M HCl)

Figure 1: Two-step synthetic workflow for (E)-5-methylhex-3-enoic acid via olefin cross-metathesis.

Quantitative Data Summaries

Table 1: Material Requirements for Step 1 (Cross-Metathesis)
ReagentRoleMW ( g/mol )EquivalentsAmount
Methyl but-3-enoateType II Olefin / Limiting Reagent100.121.01.00 g (10.0 mmol)
3-Methylbut-1-eneType I Olefin / Cross Partner70.133.03.35 mL (30.0 mmol)
Grubbs 2nd Gen CatalystMetathesis Catalyst848.970.02170 mg (0.20 mmol)
1,4-BenzoquinoneIsomerization Inhibitor108.090.10108 mg (1.00 mmol)
Dichloromethane (Anhydrous)Solvent84.93N/A50.0 mL
Table 2: Material Requirements for Step 2 (Saponification)
ReagentRoleMW ( g/mol )EquivalentsAmount
Methyl (E)-5-methylhex-3-enoateStarting Material142.201.0711 mg (5.0 mmol)
Lithium Hydroxide (LiOH·H₂O)Base / Nucleophile41.963.0630 mg (15.0 mmol)
Tetrahydrofuran (THF)Organic Solvent72.11N/A15.0 mL
Deionized WaterAqueous Solvent18.02N/A5.0 mL
1M Hydrochloric AcidAcidifying Agent36.46Excess~16.0 mL (to pH 2)

Experimental Protocols

Step 1: Synthesis of Methyl (E)-5-methylhex-3-enoate

Objective: Execute a highly selective cross-metathesis while suppressing double-bond migration.

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a strict argon atmosphere.

  • Reagent Loading: Add methyl but-3-enoate (1.00 g, 10.0 mmol) and 1,4-benzoquinone (108 mg, 1.0 mmol) to the flask. Dissolve the mixture in anhydrous, degassed dichloromethane (50 mL).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: 3-methylbut-1-ene is highly volatile (bp 20 °C); cooling prevents evaporative loss prior to catalyst activation.

  • Reactant Addition: Inject 3-methylbut-1-ene (3.35 mL, 30.0 mmol) into the reaction mixture via an air-tight syringe.

  • Catalyst Initiation: Add the Grubbs 2nd Generation Catalyst (170 mg, 0.20 mmol) in one rapid portion. The solution will immediately transition to a deep red-brown hue.

  • Reaction Execution: Replace the ice bath with an oil bath. Gently heat the mixture to a mild reflux (40 °C) under a static argon atmosphere for 12 hours. Ethylene gas evolution will be observed.

  • Validation Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (10% EtOAc in Hexanes, KMnO₄ stain). The product will appear as a distinct new spot with a higher Rf​ value than the starting ester.

  • Quenching & Purification: Quench the active Ruthenium carbene by adding ethyl vinyl ether (1.0 mL) and stirring for 15 minutes. Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, 0–5% EtOAc in Hexanes) to afford methyl (E)-5-methylhex-3-enoate as a colorless oil.

Step 2: Saponification to (E)-5-methylhex-3-enoic acid

Objective: Deprotect the methyl ester without inducing base-catalyzed alkene isomerization.

  • Solvent Mixing: In a 50 mL round-bottom flask, dissolve the purified methyl (E)-5-methylhex-3-enoate (711 mg, 5.0 mmol) in THF (15 mL).

  • Base Addition: Add a freshly prepared solution of LiOH·H₂O (630 mg, 15.0 mmol) dissolved in deionized water (5 mL).

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature (25 °C) for 4–6 hours. Causality: Elevated temperatures must be avoided to prevent the β,γ -double bond from migrating into conjugation with the carboxylate.

  • Validation Checkpoint 2 (TLC): Monitor by TLC (20% EtOAc in Hexanes). Complete conversion is indicated by the total disappearance of the ester spot and the formation of a highly polar carboxylate salt at the baseline.

  • Washing: Transfer the mixture to a separatory funnel and wash with diethyl ether (10 mL) to extract any unreacted non-polar organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C. Carefully acidify by dropwise addition of cold 1M HCl until the pH reaches 2–3. Causality: Low temperatures during acidification prevent acid-catalyzed isomerization.

  • Extraction & Drying: Extract the acidified aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Final Isolation: Concentrate the filtrate under reduced pressure to yield the target (E)-5-methylhex-3-enoic acid as a pale yellow oil.

  • Final Validation Checkpoint (NMR): Confirm the structure and (E) -geometry via 1 H NMR (CDCl₃).

    • Diagnostic Signals: ~5.5 ppm (multiplet, 2H, olefinic protons with a trans-coupling constant J≈15 Hz), ~3.0 ppm (doublet, 2H, α -protons), ~2.3 ppm (multiplet, 1H, isopropyl methine), ~1.0 ppm (doublet, 6H, isopropyl methyls).

References

  • Burk, M. J., et al. "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." The Journal of Organic Chemistry, ACS Publications, 2003. URL: [Link]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. "Prevention of Undesirable Isomerization During Olefin Metathesis." Journal of the American Chemical Society, ACS Publications, 2005. URL: [Link]

  • Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, ACS Publications, 2003. URL: [Link]

Sources

Method

Application Note: Optimization of Esterification Protocols for (E)-5-Methylhex-3-enoic Acid

Introduction & Structural Challenges The synthesis and derivatization of β,γ-unsaturated carboxylic acids, such as (E)-5-methylhex-3-enoic acid , present unique challenges in organic synthesis and drug development . The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Challenges

The synthesis and derivatization of β,γ-unsaturated carboxylic acids, such as (E)-5-methylhex-3-enoic acid , present unique challenges in organic synthesis and drug development . The primary structural vulnerability of this compound lies in the isolated nature of its alkene bond relative to the carbonyl group.

Under standard, harsh esterification conditions—such as the strongly acidic environment of a Fischer esterification or the basic conditions of traditional alkylation—the molecule is highly susceptible to thermodynamically driven isomerization . The double bond readily migrates from the β,γ-position (3-enoic) to the α,β-position (2-enoic) to form a conjugated, lower-energy system. To preserve the structural integrity of the (E)-5-methylhex-3-enoic acid scaffold, researchers must employ ultra-mild, non-equilibrating reaction conditions.

Isomerization A (E)-5-methylhex-3-enoic acid (β,γ-unsaturated) B Desired Ester (β,γ-unsaturated) A->B Mild Conditions (Steglich, TMS-CHN2) C Isomerized Ester (α,β-unsaturated) A->C Strong Acid/Base (Fischer) B->C Thermodynamic Equilibration

Reaction pathways showing desired esterification vs. thermodynamically driven isomerization.

Mechanistic Rationale & Experimental Choices

As an application scientist, selecting the right protocol requires understanding the causality behind the reagents. We recommend two primary pathways for the esterification of (E)-5-methylhex-3-enoic acid, depending on the target ester.

The Modified Steglich Esterification (For General Esters)

The Steglich esterification utilizes a carbodiimide coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP) .

  • Why avoid Fischer? Acid-catalyzed tautomerization facilitates the migration of the alkene to the α,β-position.

  • Why Steglich? The reaction proceeds via an O-acylisourea intermediate at neutral pH, completely bypassing the enolization pathways that lead to double-bond migration.

  • Why EDC over DCC? While Wolfgang Steglich originally used DCC (dicyclohexylcarbodiimide), it generates dicyclohexylurea (DCU)—a notoriously insoluble byproduct. By substituting DCC with EDC·HCl, the resulting urea byproduct becomes highly water-soluble, allowing for complete removal during a simple aqueous workup .

TMS-Diazomethane Methylation (For Methyl Esters)

When the specific goal is to synthesize the methyl ester (e.g., for GC-MS analysis or downstream coupling), Trimethylsilyldiazomethane (TMS-CHN₂) is the optimal reagent.

  • Why TMS-CHN₂? It is a safer, stable liquid alternative to explosive diazomethane gas. The reaction is nearly instantaneous at 0 °C and produces only nitrogen gas and volatile silanes as byproducts, ensuring zero isomerization.

  • Why the Toluene/Methanol co-solvent? Methanol is not just a solvent; it acts as the reactive nucleophile. It protonates the TMS-diazomethane to form a highly reactive diazonium intermediate, which is subsequently attacked by the carboxylate.

Quantitative Method Comparison

To assist in workflow selection, the following table summarizes the operational metrics of various esterification conditions when applied to β,γ-unsaturated systems.

Reaction ConditionPrimary ReagentsTempYieldIsomerization RiskScalability & Cleanup
Fischer Esterification H₂SO₄, Alcohol65 °CLowHigh (Forms α,β-isomer)High / Easy workup
Basic Alkylation MeI, K₂CO₃, DMF25 °CModerateModerate (Base-catalyzed)High / Requires extraction
Modified Steglich EDC·HCl, DMAP, DCM0 °C → RTHighLow (Neutral pH)Medium / Aqueous wash
TMS-Diazomethane TMS-CHN₂, Tol/MeOH0 °CExcellentNone (Concerted mechanism)Low / Evaporation only

Validated Experimental Protocols

Protocol A: Modified Steglich Esterification (EDC/DMAP)

This self-validating protocol utilizes EDC to ensure that any unreacted coupling agent and urea byproducts partition exclusively into the aqueous phase during workup.

Reagents Required:

  • (E)-5-methylhex-3-enoic acid (1.0 equiv.)

  • Target Alcohol (1.2 equiv.)

  • EDC·HCl (1.2 equiv.)

  • DMAP (0.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (E)-5-methylhex-3-enoic acid and the target alcohol in anhydrous DCM to achieve a 0.1 M concentration under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add EDC·HCl in a single portion. Stir for 5 minutes.

  • Catalysis: Add DMAP. The solution may turn slightly yellow.

  • Reaction: Remove the ice bath. Allow the reaction mixture to warm to room temperature (RT) and stir for 4–8 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Quench & Wash: Dilute the reaction with additional DCM. Transfer to a separatory funnel.

    • Wash with 1M HCl (1 × 20 mL) to protonate and remove DMAP and unreacted EDC.

    • Wash with saturated NaHCO₃ (1 × 20 mL) to remove unreacted carboxylic acid.

    • Wash with brine (1 × 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

SteglichWorkflow Step1 1. Substrate Dissolution Acid + Alcohol in DCM (0 °C) Step2 2. Reagent Addition Add EDC·HCl + 10 mol% DMAP Step1->Step2 Step3 3. Reaction Progression Warm to RT, stir 4-8 h Step2->Step3 Step4 4. Aqueous Workup Wash: 1M HCl, NaHCO3, Brine Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step workflow for the mild Steglich esterification of sensitive substrates.

Protocol B: Rapid Methylation via TMS-Diazomethane

Ideal for analytical derivatization where aqueous workup must be avoided to prevent product loss.

Reagents Required:

  • (E)-5-methylhex-3-enoic acid (1.0 equiv.)

  • TMS-CHN₂ (2.0 M solution in hexanes, 1.2 equiv.)

  • Anhydrous Toluene / Methanol (4:1 v/v)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology:

  • Preparation: Dissolve (E)-5-methylhex-3-enoic acid in a 4:1 mixture of anhydrous toluene and methanol (0.1 M) in a thoroughly dried vial.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Titration: Add the 2.0 M TMS-CHN₂ solution dropwise. Nitrogen gas evolution (bubbling) will be immediately visible. Continue addition until a faint, persistent yellow color remains in the solution (indicating an excess of the reagent).

  • Incubation: Stir the mixture at 0 °C for 30 minutes to ensure complete conversion.

  • Quenching: Carefully add glacial acetic acid dropwise until the yellow color completely dissipates, confirming the destruction of excess TMS-CHN₂.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting methyl (E)-5-methylhex-3-enoate is typically >95% pure and requires no further aqueous workup.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 5463313, (E)-5-methylhex-3-enoic acid." Available at:[Link]

  • Master Organic Chemistry . "Fischer Esterification." Available at:[Link]

  • Organic Chemistry Portal . "Steglich Esterification." Available at:[Link]

  • Common Organic Chemistry . "Acid to Ester - Common Conditions." Available at:[Link]

Application

Application Note: HPLC Method Development and Validation Protocols for CAS 59320-76-2

Introduction & Chemical Profiling CAS 59320-76-2, chemically identified as (E)-5-methylhex-3-enoic acid (Molecular Formula: C7H12O2, MW: 128.17 g/mol ), is a branched, unsaturated short-chain fatty acid (SCFA) derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

CAS 59320-76-2, chemically identified as (E)-5-methylhex-3-enoic acid (Molecular Formula: C7H12O2, MW: 128.17 g/mol ), is a branched, unsaturated short-chain fatty acid (SCFA) derivative[1]. Developing a High-Performance Liquid Chromatography (HPLC) method for this compound presents two distinct analytical challenges:

  • High Polarity & Aqueous Solubility: The terminal carboxylic acid group renders the molecule highly polar at physiological pH, leading to poor retention and peak shape on standard reversed-phase (RP) columns.

  • Lack of a Conjugated Chromophore: The isolated double bond (at the C3 position) is not conjugated with the carbonyl group. Consequently, the molecule exhibits negligible UV absorption above 220 nm, restricting direct UV detection to the low-wavelength region (205–210 nm) where solvent and matrix interferences are severe[2].

To address these challenges, this guide details two self-validating HPLC strategies: a direct low-UV method for high-purity synthetic samples, and a pre-column derivatization method designed for complex biological matrices[3].

Analytical Strategy & Mechanistic Rationale

Method A: Direct UV Detection via Ion Suppression

Direct detection at 210 nm requires suppressing the ionization of the carboxylic acid (pKa ~4.8). By acidifying the mobile phase to pH < 2.5 using phosphoric acid, the equilibrium is shifted toward the neutral, lipophilic state[4]. This prevents peak tailing and phase collapse. However, highly aqueous conditions can cause hydrophobic phase collapse in standard C18 columns. Therefore, an aqueous-compatible column (e.g., Hypersil Gold aQ) featuring polar end-capping is mandatory to maintain stationary phase solvation[4].

Method B: Pre-Column Derivatization with 2-NPH

For complex matrices (e.g., fermentation broths, serum), low-UV detection is unfeasible due to background noise. We employ 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to activate the carboxylic acid, followed by coupling with 2-nitrophenylhydrazine (2-NPH)[5]. This converts the non-absorbing acid into a stable hydrazide derivative with an intense absorption maximum at 400 nm, shifting the detection window into the visible spectrum and completely bypassing UV-absorbing matrix interferences[5]. 2-Ethylbutyric acid is utilized as an internal standard (IS) because its structural similarity ensures it mimics the extraction and derivatization kinetics of the target analyte perfectly.

HPLC_Workflow A CAS 59320-76-2 (E)-5-methylhex-3-enoic acid B Assess Chromophore: Isolated C=C & COOH A->B C Direct UV Detection (210 nm) B->C High Conc. D Pre-Column Derivatization (2-NPH, 400 nm) B->D Low Conc. E Aqueous-Compatible C18 (e.g., AQ Column) C->E H EDC Coupling Reaction D->H G Acidified Mobile Phase (pH < 2.5) E->G F Standard C18 Column (Gradient Elution) H->F

Workflow for selecting the optimal HPLC quantification strategy for CAS 59320-76-2.

Experimental Protocols

Protocol A: Direct HPLC-UV (210 nm)

Best for: Synthetic purity analysis, high-concentration formulations.

Materials:

  • Column: Hypersil Gold aQ (250 mm × 4.6 mm, 5 µm) or equivalent polar-embedded C18[4].

  • Mobile Phase A: 0.1% Phosphoric acid (H₃PO₄) in HPLC-grade water (pH ~2.1).

  • Mobile Phase B: Acetonitrile (HPLC grade).

Step-by-Step Methodology:

  • Sample Preparation: Centrifuge samples at 14,000 × g for 10 min. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: PTFE is chosen over Nylon to prevent non-specific binding of the lipophilic tail).

  • Acidification: Add 10 µL of 1 M H₃PO₄ per 1.0 mL of sample to ensure the analyte is fully protonated prior to injection[4].

  • Chromatographic Gradient:

    • 0–5 min: 10% B

    • 5–15 min: 10% → 40% B

    • 15–20 min: 40% B

    • 20–21 min: 40% → 10% B (Re-equilibration for 9 min).

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; Injection volume: 20 µL; Detection: UV at 210 nm.

Protocol B: Pre-Column Derivatization (400 nm)

Best for: Biological matrices, low-abundance quantification.

Derivatization_Logic N1 Analyte CAS 59320-76-2 N3 Active Ester Intermediate N1->N3 + EDC N2 Coupling Agent EDC N2->N3 N5 Hydrazide Derivative (Absorbs at 400 nm) N3->N5 + 2-NPH N4 Labeling Reagent 2-NPH N4->N5

Chemical logic of EDC-mediated 2-NPH derivatization for enhanced UV-Vis detection.

Materials:

  • Labeling Reagent: 0.02 M 2-NPH hydrochloride in 0.25 M HCl.

  • Coupling Agent: 0.25 M EDC hydrochloride in water.

  • Catalyst: 3% (v/v) Pyridine in ethanol.

  • Internal Standard (IS): 1.0 mM 2-ethylbutyric acid in water[5].

Step-by-Step Methodology:

  • Reaction Assembly: In a 2.0 mL amber microcentrifuge tube, combine 100 µL of the filtered sample, 10 µL of IS, 100 µL of 2-NPH reagent, and 100 µL of EDC reagent[5].

  • Catalysis: Add 100 µL of the pyridine/ethanol solution. Pyridine acts as a nucleophilic catalyst, accelerating the formation of the active ester intermediate. Vortex for 10 seconds.

  • Incubation: Heat the mixture in a thermomixer at 60°C for 20 minutes to drive the hydrazide formation to completion[5].

  • Quenching: Stop the reaction by adding 50 µL of 10% potassium hydroxide (KOH), followed by 50 µL of 1 M H₃PO₄ to stabilize the derivative.

  • Chromatographic Conditions:

    • Column: Standard C18 (e.g., Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution using 0.1% H₃PO₄ in Water / Acetonitrile (60:40, v/v).

    • Parameters: Flow rate at 1.0 mL/min; Column temperature at 50°C; Detection: UV-Vis at 400 nm[5].

Method Performance & Quantitative Data

The following table summarizes the comparative analytical performance of both workflows, allowing researchers to select the optimal method based on matrix complexity and required sensitivity.

ParameterMethod A: Direct UVMethod B: 2-NPH Derivatization
Detection Wavelength 210 nm400 nm
Column Chemistry Polar-embedded / AQ C18Standard C18
Matrix Suitability High purity / Simple matricesComplex biological matrices
Sample Prep Time < 5 minutes~30 minutes
Estimated LOD ~0.5 mM~10 µM
Internal Standard Not typically required2-Ethylbutyric acid

References

  • De Baere, S., et al. "Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation." Journal of Pharmaceutical and Biomedical Analysis (2013). [Link]

  • Miwa, H., et al. "Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent." Chemical and Pharmaceutical Bulletin (2015).[Link]

  • Trivedi, N., et al. "Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review." Frontiers in Oncology (2023).[Link]

  • "Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR reveals conformational selectivity." RSC Advances (2021).[Link]

Sources

Method

The Strategic Application of (E)-5-Methylhex-3-enoic Acid in the Synthesis of Active Pharmaceutical Ingredients

Introduction: Unveiling the Potential of a Versatile C7 Building Block In the landscape of modern pharmaceutical development, the efficient and stereocontrolled synthesis of Active Pharmaceutical Ingredients (APIs) is of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile C7 Building Block

In the landscape of modern pharmaceutical development, the efficient and stereocontrolled synthesis of Active Pharmaceutical Ingredients (APIs) is of paramount importance. Chiral building blocks, which are enantiomerically pure molecules, serve as foundational components in the construction of complex drug molecules, directly influencing their efficacy and safety.[1] Among these, (E)-5-methylhex-3-enoic acid, a C7 unsaturated carboxylic acid, has emerged as a significant and versatile intermediate. Its intrinsic structural features—a reactive carboxylic acid moiety, a strategically positioned double bond, and a chiral center upon reduction—make it an attractive starting material for the synthesis of complex molecular targets.

This comprehensive technical guide provides an in-depth exploration of (E)-5-methylhex-3-enoic acid as a building block in API manufacturing. We will delve into its synthesis, purification, and characterization, with a primary focus on its pivotal role in the industrial production of the blockbuster anticonvulsant drug, Pregabalin. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols to facilitate its application in a laboratory and process chemistry setting.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
IUPAC Name (E)-5-methylhex-3-enoic acid[2]
CAS Number 59320-76-2[3]
Appearance Colorless to pale yellow liquid
Boiling Point 203-205 °C
Solubility Soluble in water and common organic solvents

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant indicative of the (E)-configuration, along with signals for the methyl, methylene, and methine protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the olefinic carbons, and the aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and a C=C stretch, providing confirmation of the key functional groups.[4]

Protocol I: Synthesis of (E)-5-Methylhex-3-enoic Acid via Knoevenagel-Doebner Condensation

The Knoevenagel condensation, particularly the Doebner modification, provides a robust and scalable method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes and malonic acid.[5][6] This protocol outlines the synthesis of (E)-5-methylhex-3-enoic acid from readily available isobutyraldehyde and malonic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Isobutyraldehyde Isobutyraldehyde Intermediate (E)-5-Methyl-2-carboxyhex-3-enoic acid (unstable intermediate) Isobutyraldehyde->Intermediate Knoevenagel Condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate plus1 + Product (E)-5-Methylhex-3-enoic acid Intermediate->Product Decarboxylation Pyridine Pyridine (catalyst) Heat Decarboxylation Decarboxylation (-CO2)

Caption: Knoevenagel-Doebner synthesis of (E)-5-methylhex-3-enoic acid.

Step-by-Step Protocol:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add malonic acid (1.1 equivalents) and pyridine (2.0 equivalents) as the solvent and catalyst.

  • Addition of Aldehyde: Gently heat the mixture to 50-60 °C to dissolve the malonic acid. Once dissolved, add isobutyraldehyde (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature.

  • Reaction and Decarboxylation: After the addition is complete, heat the reaction mixture to reflux (around 115 °C) for 3-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and concentrated hydrochloric acid to neutralize the pyridine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure (E)-5-methylhex-3-enoic acid.[7][8]

Application in API Manufacturing: The Synthesis of (S)-Pregabalin

The primary and most significant application of (E)-5-methylhex-3-enoic acid and its derivatives is in the synthesis of (S)-Pregabalin, a gamma-aminobutyric acid (GABA) analogue used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. The biological activity of Pregabalin resides exclusively in the (S)-enantiomer, necessitating a stereoselective synthetic route.

Core Synthetic Strategy:

The industrial synthesis of (S)-Pregabalin often proceeds through a key chiral intermediate, (S)-3-cyano-5-methylhexanoic acid. A common precursor to this intermediate is an unsaturated cyano-derivative, which can be prepared from (E)-5-methylhex-3-enoic acid. The crucial stereocenter is typically introduced via asymmetric hydrogenation.

G A (E)-5-Methylhex-3-enoic acid B (E)-3-Cyano-5-methylhex-3-enoic acid derivative A->B Cyanation/ Functionalization C (S)-3-Cyano-5-methylhexanoic acid B->C Asymmetric Hydrogenation D (S)-Pregabalin C->D Nitrile Reduction

Caption: Synthetic pathway from the building block to Pregabalin.

Protocol II: Asymmetric Synthesis of a Key Pregabalin Intermediate

This protocol details the conversion of a derivative of (E)-5-methylhex-3-enoic acid to the key chiral intermediate for Pregabalin synthesis, employing a catalytic asymmetric hydrogenation step.

Step 1: Preparation of the Asymmetric Hydrogenation Substrate

(E)-5-methylhex-3-enoic acid can be converted to its corresponding ester, followed by a series of reactions to introduce the cyano group at the 3-position, yielding an (E)-3-cyano-5-methylhex-3-enoic acid derivative. The exact sequence and reagents can vary, but the objective is to create a prochiral α,β-unsaturated nitrile.

Step 2: Catalytic Asymmetric Hydrogenation

This step is critical for establishing the desired stereochemistry at the C3 position. Chiral transition metal catalysts, particularly those based on rhodium or iridium with chiral phosphine ligands, are highly effective for this transformation.[1][9]

ParameterConditionRationale
Substrate (E)-3-cyano-5-methylhex-3-enoic acid derivativeProchiral molecule for stereoselective reduction.
Catalyst Rhodium or Iridium complex with a chiral phosphine ligand (e.g., Me-DuPHOS)The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the double bond.
Solvent Methanol, Ethanol, or THFProtic solvents are often used and can participate in the catalytic cycle.
Hydrogen Pressure 1-50 atmSufficient pressure is required to drive the hydrogenation to completion.
Temperature 25-50 °CMild temperatures are typically sufficient and help to maintain the catalyst's stability and selectivity.
Step-by-Step Protocol for Asymmetric Hydrogenation:
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral catalyst precursor (e.g., [(R,R)-Me-DuPHOS-Rh(COD)]BF₄) in a degassed solvent.

  • Reaction Setup: In a high-pressure reactor, dissolve the (E)-3-cyano-5-methylhex-3-enoic acid derivative in the chosen solvent.

  • Hydrogenation: Add the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure. Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by HPLC or GC).

  • Work-up and Isolation: Depressurize the reactor and concentrate the reaction mixture. The crude product can be purified by chromatography or crystallization to yield the enantiomerically enriched (S)-3-cyano-5-methylhexanoic acid derivative.

Protocol III: Final Conversion to (S)-Pregabalin

The final step in this synthetic sequence is the reduction of the nitrile group to a primary amine.

Reaction Scheme:

G A (S)-3-Cyano-5-methylhexanoic acid B (S)-Pregabalin A->B Catalytic Hydrogenation (e.g., Raney Nickel, H₂)

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Application

Application Notes &amp; Protocols for the Catalytic Reduction of Branched Unsaturated Fatty Acids

Abstract This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed overview of established and emerging techniques for the catalytic reduction (hydrogenation) of branched...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed overview of established and emerging techniques for the catalytic reduction (hydrogenation) of branched unsaturated fatty acids (BUFAs). Recognizing the unique challenges posed by steric hindrance in these molecules, this document moves beyond standard procedures to offer in-depth protocols, mechanistic insights, and comparative data. Methodologies covered include heterogeneous catalysis with noble metals (Pd, Pt) and Raney Nickel, selective homogeneous catalysis using Wilkinson's catalyst, and biocatalytic reductions via ene-reductases. Each section includes not only step-by-step protocols but also the scientific rationale behind key experimental choices, troubleshooting advice, and detailed analytical methods for reaction monitoring and product characterization.

Introduction: The Challenge and Importance of BUFA Reduction

Branched unsaturated fatty acids are crucial components in various biological and industrial contexts. From their role in bacterial cell membranes to their use as precursors in the synthesis of pharmaceuticals and specialty lubricants, the ability to selectively modify their structure is of paramount importance. The catalytic reduction of their carbon-carbon double bonds to yield saturated analogues is a fundamental transformation.

However, unlike their linear counterparts, the presence of alkyl branches near the site of unsaturation introduces significant steric hindrance. This bulkiness can impede the fatty acid's ability to adsorb onto a catalyst's surface, leading to sluggish reaction rates and the need for more forcing conditions (higher temperatures, pressures, or catalyst loadings). The primary goal of any reduction strategy is to achieve complete saturation efficiently while avoiding unwanted side reactions, such as isomerization or hydrogenolysis of other functional groups.

This guide will use Phytanic Acid as a representative model system. Derived from the catalytic hydrogenation of Phytol , a naturally occurring branched-chain unsaturated alcohol, it serves as an excellent, industrially relevant example for the protocols described herein.

Strategic Planning: Selecting the Right Reduction Pathway

The choice of catalytic method is the most critical decision in the experimental design. It depends on the substrate's complexity, the desired scale, required selectivity, and available equipment. A logical decision-making workflow can help guide this selection process.

start Substrate Analysis: Branched Unsaturated Fatty Acid (BUFA) q1 High Substrate Volume? High Throughput Needed? start->q1 q2 Other Reducible Groups Present? (e.g., Benzyl Ethers, Halogens) High Chemoselectivity Needed? q1->q2 No hetero Heterogeneous Catalysis (Pd/C, PtO2, Raney Ni) High pressure/temp may be needed. q1->hetero  Yes q3 Mild Conditions Required? (Ambient Temp/Pressure) Asymmetric Reduction? q2->q3 No homo Homogeneous Catalysis (e.g., Wilkinson's Catalyst) Excellent selectivity. q2->homo  Yes q3->hetero No enzy Enzymatic Reduction (Ene-Reductase) Ultimate selectivity, green. q3->enzy  Yes

Caption: Decision workflow for selecting a catalytic reduction method.

Heterogeneous Catalytic Hydrogenation: The Industrial Workhorse

Heterogeneous catalysis, where a solid catalyst is used in a liquid/gas phase reaction, is the most common method for industrial-scale hydrogenation. The reaction mechanism is generally described by the Horiuti-Polanyi model, involving the adsorption of both hydrogen and the unsaturated substrate onto the metal surface, followed by the stepwise transfer of hydrogen atoms to the double bond.

Comparison of Common Heterogeneous Catalysts

The choice of catalyst is critical, especially for sterically hindered substrates. While Palladium on Carbon (Pd/C) is a versatile default, other catalysts offer distinct advantages.

CatalystKey Characteristics & InsightsTypical Conditions for BUFAs
Palladium on Carbon (Pd/C) Most versatile and cost-effective. Highly active for most alkenes. However, it can be less effective for highly substituted, sterically hindered double bonds and can promote hydrogenolysis (cleavage) of sensitive groups like benzyl ethers. Bond migration is also a known side reaction.5-10 mol% loading, 50-500 psi H₂, 25-80 °C, Ethanol/Ethyl Acetate
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Often more effective for hindered alkenes. PtO₂ is reduced in situ to finely divided platinum metal, which is highly active. It is generally preferred when reducing tetrasubstituted or sterically congested double bonds where Pd/C is sluggish.[1] It is also less prone to causing hydrogenolysis.5-10 mol% loading, 50-500 psi H₂, 25-80 °C, Acetic Acid/Ethanol
Raney® Nickel (Raney Ni) Cost-effective choice for large scale. A high-surface-area nickel-aluminum alloy. It is highly active but typically requires higher temperatures and pressures than noble metal catalysts.[2] It shows good chemoselectivity and is less likely to cause dehalogenation than Pd/C.[2] Caution: Pyrophoric when dry.10-50 wt% loading, 500-1000 psi H₂, 100-180 °C, Ethanol
Protocol 1: High-Pressure Hydrogenation of Phytol using PtO₂

This protocol details the reduction of phytol to phytanic acid (as the methyl ester, methyl phytanate) using a Parr-type shaker apparatus. The initial substrate is phytol, which is first esterified and then hydrogenated.

Materials:

  • Phytol (≥97%)

  • Methanol (Anhydrous)

  • Acetyl Chloride or H₂SO₄ (catalytic amount)

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst)

  • Ethyl Acetate (ACS Grade)

  • Diatomaceous Earth (Celite®)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Parr Hydrogenation Apparatus (or similar high-pressure reactor) with glass reaction vessel

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram:

sub 1. Prepare Substrate (Methyl Phytenate from Phytol) setup 2. Setup Parr Reactor sub->setup charge 3. Charge Reactor (Substrate, Solvent, PtO2) setup->charge purge 4. Purge with H2 charge->purge react 5. Run Reaction (Set T, P, and Shake) purge->react monitor 6. Monitor H2 Uptake react->monitor workup 7. Workup (Filter, Wash, Evaporate) monitor->workup char 8. Characterize Product workup->char

Caption: Workflow for high-pressure heterogeneous hydrogenation.

Procedure:

  • Substrate Preparation (Esterification):

    • In a round-bottom flask, dissolve phytol (1.0 eq) in anhydrous methanol (approx. 0.2 M solution).

    • Cool the solution in an ice bath. Slowly add acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or GC-MS confirms the disappearance of phytol.

    • Remove methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude methyl phytenate.

  • Reactor Setup & Charging:

    • Ensure the Parr reactor is clean, dry, and all fittings are secure.

    • To the heavy-walled glass reaction vessel, add the crude methyl phytenate.

    • Add PtO₂ (5 mol% relative to the substrate).

    • Add a magnetic stir bar and sufficient ethyl acetate or acetic acid to dissolve the substrate (final concentration ~0.1-0.5 M). Expert Tip: Acetic acid can often accelerate hydrogenations using platinum catalysts.[1]

    • Securely place the vessel in the shaker apparatus and attach the gas inlet lines.

  • Reaction Execution:

    • Seal the reactor. Begin stirring.

    • Pressurize the vessel with nitrogen (to ~50 psi) and vent. Repeat this cycle 3-5 times to remove all oxygen.

    • Perform a similar purge cycle with hydrogen gas (pressurize to ~50 psi, vent). Repeat 3-5 times.

    • Pressurize the reactor to the final desired pressure (e.g., 100 psi H₂).

    • Begin shaking and, if necessary, heat the reaction to the target temperature (e.g., 40-60 °C).

    • Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases.

  • Workup and Purification:

    • Stop shaking/heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the system with nitrogen before opening.

    • CAUTION: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the filter cake with ethyl acetate. Keep the filter cake wet with solvent during filtration.

    • Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any acidic residue, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude saturated product, methyl phytanate.

Homogeneous Catalytic Hydrogenation: The Chemoselectivity Expert

Homogeneous catalysts, like Wilkinson's catalyst (RhCl(PPh₃)₃), operate in the same phase as the substrate, offering exquisite selectivity. Because the active sites are well-defined single molecules, they can be tuned for specific transformations. They are particularly valuable for substrates with multiple reducible functional groups, as they will selectively reduce less-hindered alkenes without affecting groups like esters, ketones, or aromatic rings under mild conditions.[2]

Protocol 2: Selective Reduction using Wilkinson's Catalyst

This protocol describes the reduction of a branched α,β-unsaturated ester at atmospheric pressure, highlighting the catalyst's selectivity.

Materials:

  • Branched α,β-unsaturated ester (e.g., methyl phytenate)

  • Wilkinson's Catalyst (RhCl(PPh₃)₃)

  • Toluene or Benzene (anhydrous, degassed)

  • Silica Gel or Florisil®

  • Hexanes, Ethyl Acetate (for chromatography)

Equipment:

  • Two- or three-neck round-bottom flask

  • Hydrogen balloon setup (double-layered balloon recommended)

  • Schlenk line or inert gas manifold (Ar or N₂)

  • Magnetic stirrer and stir bars

Procedure:

  • System Setup:

    • Assemble a two-neck flask with a stir bar, a condenser (with an inert gas inlet), and a rubber septum.

    • Flame-dry the glassware under vacuum and backfill with Argon or Nitrogen. Maintain a positive inert gas pressure throughout the setup.

  • Charging the Flask:

    • Under a positive flow of inert gas, add Wilkinson's catalyst (1-3 mol%) to the flask.

    • Add anhydrous, degassed toluene via cannula or syringe. Stir to dissolve the catalyst, which should form a reddish-brown solution.

    • Dissolve the substrate (1.0 eq) in a separate flask with degassed toluene and transfer it to the reaction flask via cannula.

  • Reaction Execution:

    • Evacuate the flask headspace and backfill with hydrogen from a balloon. Repeat this purge cycle 3 times.

    • Maintain a slight positive pressure of hydrogen (i.e., keep the balloon inflated) and stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC or by taking small aliquots (via syringe) for GC-MS or ¹H NMR analysis.

  • Workup and Catalyst Removal:

    • Once the reaction is complete, replace the hydrogen atmosphere with air by bubbling air through the solution for 15-20 minutes. This helps precipitate some of the rhodium species.

    • Concentrate the reaction mixture under reduced pressure.

    • Catalyst Removal: The primary challenge with homogeneous catalysis is removing the metal.

      • Method A (Chromatography): Dissolve the residue in a minimal amount of dichloromethane or toluene and load it onto a silica gel or Florisil® plug. Elute with a non-polar solvent (e.g., hexanes/ethyl acetate gradient). The saturated product will elute, while the polar rhodium complexes will remain adsorbed on the stationary phase.[3]

      • Method B (Oxidative Extraction): Dissolve the crude product in a solvent like toluene. Add an oxidizing agent such as hydrogen peroxide and an amine ligand or an acidic solution like HCl with SnCl₂.[4][5] This converts the Rh(I) complex to a more polar Rh(III) salt that can be removed by aqueous extraction. This method is more complex but effective for larger scales.

Enzymatic Reduction: The Green and Precise Alternative

Biocatalysis using enzymes like ene-reductases (ERs) offers unparalleled selectivity under extremely mild, environmentally friendly conditions (aqueous buffers, room temperature).[6] ERs, which belong to the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of activated C=C double bonds, such as those in α,β-unsaturated aldehydes, ketones, or esters.[6] This makes them potentially suitable for reducing intermediates like phytenic acid. A key requirement is a system to regenerate the expensive nicotinamide cofactor (NAD(P)H).

Protocol 3: Ene-Reductase Reduction with Cofactor Regeneration

This protocol describes the reduction of a model branched α,β-unsaturated substrate using a commercially available ene-reductase coupled with a glucose/glucose dehydrogenase (GDH) system for NADPH regeneration.[3][7]

Materials:

  • Ene-Reductase (ERED, commercially available kits or individual enzymes)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (nicotinamide adenine dinucleotide phosphate)

  • D-Glucose

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.5)

  • Model Substrate (e.g., a branched α,β-unsaturated ketone)

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO, for substrate dissolution)

Equipment:

  • Temperature-controlled shaker or stirring plate

  • pH meter

  • Centrifuge (for cell-based reactions)

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture Preparation:

    • In a reaction vessel (e.g., an Erlenmeyer flask), prepare the reaction buffer (100 mM K₂HPO₄/KH₂PO₄, pH 7.5).

    • To the buffer, add NADP⁺ to a final concentration of 1 mM.

    • Add D-Glucose to a final concentration of 100-150 mM (this is the ultimate reductant).

    • Add the enzymes: GDH (e.g., 1-5 U/mL) and the chosen Ene-Reductase (e.g., 1-5 mg/mL).

    • Prepare a stock solution of the branched unsaturated substrate in DMSO (e.g., 1 M).

  • Reaction Execution:

    • Pre-warm the buffered enzyme solution to the optimal temperature for the enzymes (typically 25-37 °C).

    • Start the reaction by adding the substrate stock solution dropwise to a final concentration of 10-50 mM. Insight: Adding the substrate slowly prevents potential enzyme inhibition or substrate precipitation.

    • Seal the vessel and place it in a shaker (e.g., 150-200 rpm) to ensure adequate mixing.

    • Monitor the reaction by periodically taking samples, quenching the enzyme activity (e.g., by adding an equal volume of acetonitrile), centrifuging, and analyzing the supernatant by HPLC or GC-MS.

  • Workup and Product Isolation:

    • Once the reaction has reached completion, terminate it by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • Mix vigorously for several minutes to extract the product.

    • Separate the organic layer. Repeat the extraction of the aqueous layer 2-3 times with fresh ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify further by column chromatography if necessary.

Analytical Characterization and Reaction Monitoring

Accurate monitoring is essential for optimizing reaction conditions and confirming product identity. GC-MS and NMR spectroscopy are the two most powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for monitoring reaction conversion and identifying products. Fatty acids must first be converted to their more volatile Fatty Acid Methyl Esters (FAMEs) for analysis.

  • Sample Preparation (Transesterification): To a small aliquot (~1 mg) of the reaction mixture, add 1 mL of 2% H₂SO₄ in methanol. Heat at 60 °C for 1 hour. After cooling, add 1 mL of hexane and 1 mL of water. Vortex, and inject an aliquot of the upper hexane layer.

  • GC Temperature Program: A typical program for FAME analysis on a polar capillary column (e.g., DB-FATWAX) is:

    • Initial Temperature: 80 °C, hold for 2 min.

    • Ramp 1: 10 °C/min to 160 °C.

    • Ramp 2: 3 °C/min to 185 °C.

    • Ramp 3: 20 °C/min to 260 °C, hold for 1 min.[8]

  • Mass Spectrometry: In EI mode, FAMEs show characteristic fragmentation.

    • Monitoring Disappearance of Unsaturation: Look for the molecular ion (M⁺) of the unsaturated FAME.

    • Confirming Saturation: The saturated FAME will have a molecular ion that is 2 Da higher (M+2)⁺. A strong characteristic fragment at m/z 87 (the McLafferty rearrangement product) is indicative of a saturated methyl ester.[9] Monoenoic esters often show a prominent fragment at m/z 74 .[9]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is excellent for real-time or aliquot-based monitoring without derivatization, as it clearly distinguishes between olefinic and aliphatic protons.

  • Key Chemical Shifts:

    • Olefinic Protons (-CH=CH-): These protons in the unsaturated starting material typically appear in the δ 5.2 - 5.5 ppm region.[10] Their integration will decrease as the reaction proceeds.

    • Allylic Protons (-CH₂-CH=CH-): These protons are found around δ 2.0 ppm . This signal will also disappear upon saturation.

    • New Aliphatic Protons: Upon reduction, the olefinic protons are converted into aliphatic methylene/methine protons, which appear in the upfield region of δ 1.2 - 1.6 ppm .[10] The appearance and increase in the integration of signals in this region, coupled with the disappearance of the olefinic signals, confirms the progress of the hydrogenation.

References

  • Rong, H., et al. (2015). A new method for removing rhodium catalysts from hydrogenated nitrile-butadiene rubber solution. RSC Advances. [Link]

  • Li, J., et al. (2016). Efficient Recovery of Rhodium from Homogeneous Hydrogenation Catalytic System. Scientific.Net. [Link]

  • Gertz, C., & Klostermann, S. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer.
  • LibreTexts. (2024). 8.6 Reduction of Alkenes: Hydrogenation. Chemistry LibreTexts. [Link]

  • Patton, S., & Benson, A. A. (1966). Synthesis of phytanic acid. Journal of Lipid Research. [Link]

  • Dämbkes, G. (2013). Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. AIDIC. [Link]

  • Galli, F., & Barbas, C. (2004). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Current Organic Chemistry. [Link]

  • Rocamora-Reverte, L., et al. (2025). Optimization of a fatty acid methyl ester protocol for quantification of odd. FEMS Yeast Research. [Link]

  • Johnson Matthey. (n.d.). Cofactor regeneration enzymes: NADP and NAD regeneration. Johnson Matthey. [Link]

  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent. [Link]

  • Stewart, J. D. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development. [Link]

  • LabRulez. (n.d.). Stay ahead in developing green energy solutions: Fatty acid methyl ester (FAME) analysis for jet fuel using gas chromatography-mass spectrometry. LabRulez GCMS. [Link]

  • ResearchGate. (n.d.). Chemical shift (d) assignments of the 1 H NMR signals of the main components of AKO. ResearchGate. [Link]

  • Almac Group. (n.d.). An Industrial Perspective of Ene Reductase (ERED) Biocatalysis. Almac. [Link]

  • ResearchGate. (n.d.). Comparison of the chemical shift region of the ¹H NMR spectra of 12 DAA... ResearchGate. [Link]

  • Wanders, R. J., & Komen, J. C. (2005). Characterization of the final step in the conversion of phytol into phytanic acid. Journal of Biological Chemistry. [Link]

  • ResearchGate. (2015). Can alkene protons appear as low as 4.77ppm in 1H-NMR? ResearchGate. [Link]

  • Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for enzyme biocatalysis. Annals of the New York Academy of Sciences. [Link]

  • van Oosterwijk, N., et al. (2021). Minimal Pathway for the Regeneration of Redox Cofactors. ACS Synthetic Biology. [Link]

  • Stewart, J. D. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development. [Link]

  • Steinberg, D., et al. (1966). Metabolism of phytol-U-14C and phytanic acid-U-14C in the rat. Journal of Lipid Research. [Link]

  • MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. [Link]

  • Muralidharan, V. (n.d.). Phytol and Phytanic Acid Metabolism and Refsum's Disease. Grantome. [Link]

  • Tundo, P., et al. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Journal of Molecular Catalysis A: Chemical. [Link]

  • Ma, X., et al. (2016). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports. [Link]

  • MDPI. (2024). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. MDPI. [Link]

  • Muralidharan, V. B., & Muralidharan, E. R. (1985). In vitro conversion of phytol to phytanic acid in rat liver: subcellular distribution of activity and chemical characterization of intermediates using a new bromination technique. Biochimica et Biophysica Acta. [Link]

Sources

Method

Application Notes and Protocols for the Chiral Resolution of 5-Methylhex-3-enoic Acid

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral compound can exhibit remarkably different pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral compound can exhibit remarkably different pharmacological, toxicological, and sensory properties. 5-Methylhex-3-enoic acid, a chiral carboxylic acid, presents a common challenge faced by synthetic chemists: the efficient separation of its racemic mixture into individual enantiomers. This guide provides a detailed exploration of established protocols for the chiral resolution of 5-methylhex-3-enoic acid, designed for researchers, scientists, and drug development professionals. The methodologies discussed herein are grounded in fundamental principles of stereochemistry and have been selected for their proven efficacy and scalability. We will delve into two primary strategies: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution, offering not just procedural steps but also the rationale behind them to empower researchers in their method development.

Method 1: Diastereomeric Salt Crystallization

This classical and often industrially preferred method hinges on the principle that while enantiomers share identical physical properties, diastereomers do not. By reacting the racemic 5-methylhex-3-enoic acid with a single enantiomer of a chiral base (the resolving agent), a mixture of two diastereomeric salts is formed. These salts, having different solubilities, can then be separated by fractional crystallization.[1][2]

Causality Behind Experimental Choices

The success of this method is critically dependent on the selection of the chiral resolving agent and the crystallization solvent. The chosen chiral amine should form a stable salt with the carboxylic acid and, most importantly, lead to a significant difference in the solubility of the two resulting diastereomeric salts.[1] The solvent system is equally crucial; it must be a medium in which one diastereomer is sparingly soluble while the other remains in solution. This differential solubility is the driving force for the separation.[3] An extensive screening of various chiral amines and solvents is often the first and most critical step in developing a robust resolution process.[4]

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Crystallization & Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic 5-methylhex-3-enoic acid dissolution Dissolve in suitable solvent (e.g., Ethanol) racemic_acid->dissolution chiral_amine Chiral Amine (e.g., (R)-α-phenylethylamine) chiral_amine->dissolution heating Heat to reflux dissolution->heating cooling Slow cooling to room temperature heating->cooling filtration Vacuum filtration to collect crystals cooling->filtration washing Wash crystals with cold solvent filtration->washing dissolve_salt Dissolve diastereomeric salt in water washing->dissolve_salt acidification Acidify with HCl dissolve_salt->acidification extraction Extract with organic solvent (e.g., Ethyl Acetate) acidification->extraction drying Dry organic layer and evaporate solvent extraction->drying pure_enantiomer Enantiomerically enriched 5-methylhex-3-enoic acid drying->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Detailed Protocol:
  • Screening for Resolving Agent and Solvent:

    • In separate small-scale experiments, dissolve racemic 5-methylhex-3-enoic acid and a candidate chiral amine (e.g., (R)-α-phenylethylamine, (S)-1-(1-naphthyl)ethylamine, or brucine) in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate).

    • Observe the formation of precipitates upon cooling. The ideal combination will yield a crystalline solid for one diastereomer while the other remains in the mother liquor.

  • Salt Formation:

    • In a round-bottom flask, dissolve one equivalent of racemic 5-methylhex-3-enoic acid in a minimal amount of the chosen optimal solvent.

    • Add 0.5 to 1.0 equivalents of the selected chiral amine. Using a half-equivalent can sometimes improve the efficiency of the resolution.

    • Heat the mixture to reflux until all solids dissolve.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

    • Collect the precipitated diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove impurities.

  • Liberation of the Enantiomer:

    • Suspend the collected diastereomeric salt in water.

    • Acidify the mixture with a strong acid, such as 2M HCl, until the pH is approximately 2.

    • Extract the liberated enantiomerically enriched 5-methylhex-3-enoic acid with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by converting the acid to a diastereomeric derivative with a different chiral reagent and analyzing by standard chromatography or NMR.

ParameterTypical Range/Value
Molar ratio of acid to amine1:0.5 to 1:1
Common Chiral Amines(R)- or (S)-α-phenylethylamine, Brucine, Cinchonidine
Common SolventsEthanol, Methanol, Acetone, Ethyl Acetate
Expected Yield20-45% (per enantiomer)
Expected Enantiomeric Excess>90% after one crystallization

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method that leverages the stereospecificity of enzymes.[5] In this approach, an enzyme, typically a lipase, selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer of the racemic mixture at a much faster rate than the other.[6] This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be separated.

Causality Behind Experimental Choices

The choice of enzyme is critical and is often guided by screening various commercially available lipases. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and versatile biocatalyst for the resolution of a wide range of chiral compounds.[7] The reaction conditions, such as solvent, temperature, and acyl donor (for esterification), are optimized to maximize both the reaction rate and the enantioselectivity of the enzyme. Organic solvents are typically used to minimize side reactions and facilitate product recovery.

Experimental Workflow: Enzymatic Kinetic Resolution (Esterification)

G cluster_0 Enzymatic Reaction cluster_1 Work-up and Separation cluster_2 Product Isolation racemic_acid Racemic 5-methylhex-3-enoic acid reaction_mixture Combine reactants and enzyme racemic_acid->reaction_mixture alcohol Alcohol (e.g., n-butanol) alcohol->reaction_mixture lipase Immobilized Lipase (e.g., CALB) lipase->reaction_mixture solvent Organic Solvent (e.g., Toluene) solvent->reaction_mixture incubation Incubate with stirring at optimal temperature reaction_mixture->incubation filtration Filter to remove immobilized enzyme incubation->filtration extraction Separate acid and ester via extraction filtration->extraction acid_isolation Isolate unreacted enantiomerically enriched acid extraction->acid_isolation ester_hydrolysis Hydrolyze the ester to obtain the other enantiomer extraction->ester_hydrolysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol:
  • Enzyme and Reaction Setup:

    • To a solution of racemic 5-methylhex-3-enoic acid (1 equivalent) in an organic solvent (e.g., toluene or hexane), add an alcohol (e.g., n-butanol, 1.2 equivalents) and the immobilized lipase (e.g., Novozym 435, 10-20% w/w of the acid).

    • The reaction can also be performed as a hydrolysis of a racemic ester of the acid in a biphasic system or an aqueous buffer.[8][9]

  • Reaction Monitoring:

    • Stir the mixture at a controlled temperature (e.g., 40-50 °C).

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining acid and the formed ester.

  • Work-up and Separation:

    • Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • The remaining acid and the newly formed ester can be separated by liquid-liquid extraction. For example, extract the mixture with an aqueous sodium bicarbonate solution to separate the acidic component from the neutral ester.

  • Isolation of Enantiomers:

    • Acidify the aqueous layer containing the sodium salt of the unreacted acid with HCl and extract with an organic solvent to isolate one enantiomer of 5-methylhex-3-enoic acid.

    • The ester in the organic layer can be hydrolyzed (e.g., with aqueous NaOH followed by acidification) to yield the other enantiomer of the acid.

  • Analysis:

    • Determine the enantiomeric excess of both the unreacted acid and the acid obtained from ester hydrolysis using chiral HPLC.

ParameterTypical Range/Value
EnzymeImmobilized Candida antarctica Lipase B (Novozym 435)
Acyl Acceptor (for esterification)n-butanol, ethanol
SolventToluene, Hexane, MTBE
Temperature30-60 °C
Reaction Time12-48 hours (monitor for 50% conversion)
Expected Enantiomeric Excess>95% for both enantiomers

Method 3: Chiral Chromatography

For analytical-scale separation and for purification of smaller quantities of material, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique.[10] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.[11]

Causality Behind Experimental Choices

The selection of the chiral column and mobile phase is paramount for achieving good separation.[12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad applicability.[12] The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve a balance between resolution and analysis time.[10] Acidic or basic additives are often included to improve peak shape for acidic or basic analytes.[13]

General Protocol for Chiral HPLC Method Development:
  • Column Screening:

    • Screen a set of chiral columns with different stationary phases (e.g., amylose-based, cellulose-based) with a standard mobile phase (e.g., 90:10 hexane:isopropanol).

  • Mobile Phase Optimization:

    • Once a column showing some separation is identified, optimize the mobile phase composition by varying the ratio of the non-polar and polar components.

    • Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase to improve the peak shape of the carboxylic acid.

  • Flow Rate and Temperature Optimization:

    • Adjust the flow rate to find the best compromise between resolution and analysis time. Lower flow rates often improve resolution.[13]

    • Varying the column temperature can also affect the separation.

ParameterTypical Conditions
Chiral Stationary PhasePolysaccharide-based (e.g., CHIRALPAK® series)
Mobile PhaseHexane/Isopropanol or Hexane/Ethanol mixtures
Additive0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Flow Rate0.5 - 1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 210 nm)

Conclusion

The chiral resolution of 5-methylhex-3-enoic acid can be effectively achieved through several well-established methodologies. The choice of method will depend on the scale of the separation, the desired purity, and the available resources. Diastereomeric salt crystallization remains a robust and scalable method for large quantities, while enzymatic kinetic resolution offers high selectivity and the potential for a more environmentally benign process. Chiral chromatography is an indispensable tool for analytical determination of enantiomeric purity and for preparative separation on a smaller scale. By understanding the principles behind these techniques and systematically optimizing the experimental parameters, researchers can successfully obtain the desired enantiomers of 5-methylhex-3-enoic acid for their specific applications.

References

  • Vertex AI Search. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • ACS Publications. (n.d.). Enzymatic Resolution of Chiral 2-Hydroxy Carboxylic Acids by Enantioselective Oxidation with Molecular Oxygen Catalyzed by the Glycolate Oxidase from Spinach (Spinacia oleracea) | The Journal of Organic Chemistry.
  • Springer. (2024, October 7). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut.
  • BenchChem. (n.d.). A Comparative Guide to 5-Methylhex-3-en-2-ol and Other Acyclic Chiral Allylic Alcohols in Asymmetric Synthesis.
  • ResearchGate. (n.d.). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase ….
  • PMC. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
  • Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids: Evaluating trans-3-Methylcyclohexanamine.
  • IntechOpen. (2018, October 10). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • Wikipedia. (n.d.). Chiral resolution.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • BenchChem. (n.d.). 3-Methylhex-5-enoic Acid|RUO.

Sources

Application

Application Note: Inert Atmosphere Storage and Handling Protocols for (E)-5-methylhex-3-enoic acid

Introduction & Scope (E)-5-methylhex-3-enoic acid (CAS: 59320-76-2) is a highly specialized unsaturated aliphatic carboxylic acid. It serves as a critical intermediate in organic synthesis, particularly in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(E)-5-methylhex-3-enoic acid (CAS: 59320-76-2) is a highly specialized unsaturated aliphatic carboxylic acid. It serves as a critical intermediate in organic synthesis, particularly in the development of complex active pharmaceutical ingredients (APIs) such as lipophilic γ-aminobutyric acid (GABA) analogues like pregabalin[1].

Due to the presence of an electron-rich (E)-configured double bond flanked by allylic carbons, this compound is highly susceptible to environmental degradation. Exposure to atmospheric oxygen, moisture, and ultraviolet (UV) light can induce autoxidation, photo-isomerization, and unwanted polymerization. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the inert storage and handling of (E)-5-methylhex-3-enoic acid to ensure absolute reagent integrity.

Physicochemical Profile & Degradation Causality

To design an effective handling system, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and associated handling risks for (E)-5-methylhex-3-enoic acid and its close structural analogues[2],[3].

PropertyValue / CharacteristicHandling Implication
Molecular Formula C₇H₁₂O₂N/A
Molecular Weight 128.17 g/mol N/A
Appearance Colorless to pale yellow liquidColor darkening indicates oxidative degradation.
Boiling Point ~203–205 °C (estimated)Low volatility at room temperature; safe for standard Schlenk vacuum lines without excessive loss.
pKa ~4.8 (25 °C)Weak acid; incompatible with strong bases during storage.
Primary Vulnerability Allylic C-H bonds (C2 and C5)Highly susceptible to radical-initiated autoxidation[4].
Secondary Vulnerability (E)-alkene stereocenterProne to UV-catalyzed isomerization to the (Z)-isomer.
The Causality of Degradation

The requirement for meticulously dry, oxygen-free conditions[5] is not merely a precaution; it is a chemical necessity dictated by the molecule's structure:

  • Allylic Autoxidation: Atmospheric triplet oxygen (³O₂) can abstract a hydrogen atom from the allylic positions (C2 or C5), forming a resonance-stabilized allylic radical. This radical rapidly reacts with another oxygen molecule to form an allylic hydroperoxide[4]. Over time, these hydroperoxides decompose into complex mixtures of aldehydes, ketones, and polymeric species.

  • Photo-Isomerization: The thermodynamically favored (E)-trans geometry can be photo-excited by ambient laboratory lighting, leading to rotation around the pi-bond and relaxation into the (Z)-cis isomer. This ruins the stereochemical purity required for enantio- or diastereo-selective downstream API synthesis.

G A (E)-5-methylhex-3-enoic acid B Allylic Radical Formation A->B O2 / Trace Metals E Photo-Isomerization A->E UV/Vis Light C Hydroperoxide Intermediate B->C +O2 D Oxidative Cleavage C->D Degradation F (Z)-Isomer Impurity E->F Stereochemical Shift

Caption: Mechanistic pathways of oxidative and photochemical degradation.

Inert Atmosphere Storage Protocols

To arrest the degradation pathways outlined above, storage must act as a self-validating barrier against oxygen, light, and thermal energy.

Primary Storage Conditions
  • Atmosphere: Store strictly under an Argon (Ar) atmosphere. Argon is preferred over Nitrogen (N₂) because it is denser than air (~1.38x heavier) and effectively "blankets" the liquid surface, preventing trace oxygen ingress when the septum is pierced[6].

  • Container: Use amber borosilicate glass vials to block UV/Vis light transmission, preventing photo-isomerization. The vial must be sealed with a PTFE-lined silicone septum and a secure crimp or screw cap.

  • Temperature: Store at -20 °C to 4 °C . Lowering the thermal energy exponentially decreases the rate constant of radical initiation and autoxidation.

Long-Term Storage in a Glovebox

For long-term storage (>1 month) or when handling highly purified batches, the compound should be kept inside a dedicated inert-atmosphere glovebox[6].

  • Caution: Ensure the glovebox atmosphere is not saturated with volatile reactive solvents (e.g., halogenated solvents or amines) that could permeate the septum and react with the carboxylic acid over time[6].

Handling & Transfer Methodologies

When transferring (E)-5-methylhex-3-enoic acid for a reaction, exposing the bulk reagent to ambient air for even a few seconds can introduce enough oxygen to initiate an autoxidation cascade. The following step-by-step Schlenk line and syringe protocol must be strictly adhered to[5].

G N1 1. Oven Dry Glassware (>120°C, 4h) N2 2. Hot Assembly & Septum Seal N1->N2 N3 3. Vacuum/Argon Purge Cycles (x3) N2->N3 N4 4. Syringe Purge with Argon N3->N4 N5 5. Reagent Withdrawal (Positive Pressure) N4->N5 N6 6. Transfer to Reaction Vessel N5->N6

Caption: Step-by-step inert atmosphere syringe transfer workflow.

Step-by-Step Syringe Transfer Protocol
  • Glassware Preparation: Dry the receiving reaction flask and a magnetic stir bar in an oven at >120 °C for at least 4 hours to remove surface-bound water[5].

  • Hot Assembly: Remove the flask from the oven using thick thermal gloves. Immediately seal the joint with a high-quality rubber septum and secure it with a copper wire or zip-tie[5].

  • Schlenk Line Purging: Connect the flask to a Schlenk line via a needle through the septum. Perform three consecutive "freeze-pump-thaw" or standard vacuum/argon cycles. Apply high vacuum (≤ 0.1 mmHg) for 2 minutes, then backfill with dry Argon. Repeat this three times to ensure a meticulously oxygen-free environment[6].

  • Syringe Preparation: Obtain a clean, oven-dried glass syringe with a stainless steel needle. Attach the syringe to an Argon balloon. Flush the syringe by drawing in Argon and expelling it into the ambient air at least three times[5].

  • Reagent Withdrawal:

    • Insert an Argon balloon needle into the septum of the (E)-5-methylhex-3-enoic acid storage vial to maintain positive pressure.

    • Insert the purged transfer syringe into the vial.

    • Slowly withdraw the required volume of the liquid. Pull slightly more than needed, then expel the excess (along with any micro-bubbles) back into the vial[5].

  • Transfer: Carefully remove the syringe from the storage vial (plugging the needle tip with a sterile rubber stopper if transporting across the lab)[5]. Insert the needle into the septum of the prepared reaction flask and dispense the liquid dropwise under the Argon blanket.

Quality Control & Troubleshooting

Even with rigorous protocols, continuous verification of reagent integrity is required for reproducible drug development.

  • Visual Inspection: The liquid should remain colorless to very pale yellow. A shift toward a deep yellow or brown indicates significant oxidative degradation or polymerization.

  • NMR Verification: Before using a batch that has been stored for >3 months, run a routine ¹H NMR spectrum (in CDCl₃).

    • Look for: The appearance of broad peaks in the 9.0–10.0 ppm region (indicating aldehyde formation from oxidative cleavage) or shifts in the vinylic proton coupling constants (indicating (E) to (Z) isomerization).

  • Degassing Solvents: If the acid is to be dissolved and stored as a stock solution, the solvent (e.g., THF, DCM) must be rigorously degassed using freeze-pump-thaw cycles prior to dissolution. Dissolved oxygen in the solvent will rapidly oxidize the substrate even if the headspace is inert[6].

References

Sources

Method

Application Note &amp; Protocol: Synthesis of 3-Cyano-5-methylhexanoic Acid via Conjugate Hydrocyanation

Abstract This document provides a comprehensive guide for the synthesis of 3-cyano-5-methylhexanoic acid, a valuable functionalized building block for pharmaceutical and materials science research. The protocol details t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-cyano-5-methylhexanoic acid, a valuable functionalized building block for pharmaceutical and materials science research. The protocol details the 1,4-conjugate addition (Michael-type reaction) of a cyanide nucleophile to the α,β-unsaturated precursor, (E)-5-methylhex-3-enoic acid. We present a robust methodology employing diethylaluminum cyanide (Nagata's Reagent), which is recognized for its high efficiency and regioselectivity in hydrocyanation reactions. This application note covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, characterization data, critical safety procedures, and a process workflow diagram.

Introduction and Rationale

The introduction of a nitrile (cyano) group into an organic framework is a pivotal transformation in synthetic chemistry, as the nitrile can be readily converted into other valuable functional groups such as carboxylic acids, amines, and amides. The target molecule, 3-cyano-5-methylhexanoic acid, incorporates both a nitrile and a carboxylic acid, making it a bifunctional scaffold for further elaboration.

The synthesis begins with the α,β-unsaturated precursor, (E)-5-methylhex-3-enoic acid. A direct functionalization of the double bond is required to install the cyano group at the C3 (β) position. The most chemically sound and efficient strategy for this transformation is a 1,4-conjugate nucleophilic addition , also known as a Michael addition.[1][2] This reaction saturates the carbon-carbon double bond while adding the nucleophile to the β-carbon.

While classical methods using alkali metal cyanides are known, they can suffer from low yields and side reactions.[3] This protocol employs diethylaluminum cyanide (Et₂AlCN), often called Nagata's Reagent, a superior method first developed in the 1960s.[3][4] The Lewis acidic aluminum center of Et₂AlCN coordinates to the carbonyl oxygen of the carboxylic acid, activating the α,β-unsaturated system and facilitating a highly regioselective attack of the cyanide nucleophile at the β-carbon.[4] This approach ensures a high-yielding and clean conversion to the desired saturated β-cyano acid product.[5][6]

Reaction Scheme and Mechanism

Overall Transformation:

Image placeholder for the chemical reaction from (E)-5-methylhex-3-enoic acid to 3-cyano-5-methylhexanoic acid.

Mechanism of Conjugate Addition:

The reaction proceeds via a well-established Michael addition mechanism, as illustrated below.

Note: The DOT script above is a template. Actual chemical structures would be represented by images in a real application.

Caption: Mechanism of Et₂AlCN-mediated conjugate addition.

Materials and Equipment

Reagents & Solvents Grade Supplier CAS No.
(E)-5-Methylhex-3-enoic acid≥97%Sigma-Aldrich17313-08-3
Diethylaluminum cyanide (1.0 M in toluene)SynthesisSigma-Aldrich5804-85-3
Toluene, anhydrous≥99.8%, DriSolvEMD Millipore108-88-3
Methanol, anhydrous≥99.8%Fisher Scientific67-56-1
Hydrochloric acid (1.0 M aq.)ReagentVWR7647-01-0
Ethyl acetateHPLC GradeFisher Scientific141-78-6
Sodium sulfate, anhydrousACS ReagentVWR7757-82-6
Silica gel230-400 meshSorbent Tech.7631-86-9
Equipment
Round-bottom flasks (two-neck)
Magnetic stirrer and stir bars
Schlenk line or nitrogen/argon manifold
Septa, needles, and syringes
Ice-water bath
Rotary evaporator
Glassware for column chromatography
Separatory funnel

Detailed Experimental Protocol

Process Workflow Diagram:

Workflow start 1. Setup & Inerting reaction 2. Dissolve Starting Material start->reaction Under N₂ atmosphere cooling 3. Cool to 0 °C reaction->cooling addition 4. Add Et₂AlCN Solution cooling->addition Dropwise, ~15 min stirring 5. React at RT (16h) addition->stirring quenching 6. Quench with MeOH stirring->quenching Caution! Exothermic acidification 7. Acidify with HCl quenching->acidification To pH ~1 extraction 8. Liquid-Liquid Extraction acidification->extraction Use Ethyl Acetate drying 9. Dry & Concentrate extraction->drying Use Na₂SO₄ purification 10. Column Chromatography drying->purification analysis 11. Characterization purification->analysis Obtain pure product

Caption: Step-by-step experimental workflow for synthesis.

Procedure:

  • Reaction Setup: A 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

  • Charging the Flask: The flask is charged with (E)-5-methylhex-3-enoic acid (1.28 g, 10.0 mmol). Anhydrous toluene (20 mL) is added via syringe, and the mixture is stirred until the acid is fully dissolved.

  • Cooling: The flask is submerged in an ice-water bath, and the solution is cooled to 0 °C with stirring.

  • Reagent Addition: Diethylaluminum cyanide (1.0 M solution in toluene, 12.0 mL, 12.0 mmol, 1.2 equiv) is added dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for 16 hours under the nitrogen atmosphere. Reaction progress can be monitored by TLC (thin-layer chromatography).

  • Quenching (Perform in a fume hood): The flask is cooled again to 0 °C. Anhydrous methanol (10 mL) is added very slowly and carefully dropwise to quench the excess Et₂AlCN. This is an exothermic reaction that will evolve gas.

  • Acidification: After gas evolution ceases, 1.0 M aqueous HCl (25 mL) is added slowly. The mixture is stirred vigorously for 10 minutes, resulting in a biphasic solution.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The organic layers are combined.

  • Washing and Drying: The combined organic layer is washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford 3-cyano-5-methylhexanoic acid as a colorless oil.

Characterization of Product

Product: 3-Cyano-5-methylhexanoic Acid Molecular Formula: C₈H₁₃NO₂ Molecular Weight: 155.19 g/mol

Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ 10.5-12.0 (br s, 1H, COOH), 3.05 (m, 1H, CHCN), 2.70 (dd, 1H, CH₂COOH), 2.55 (dd, 1H, CH₂COOH), 1.80-1.60 (m, 3H, CH(CH₃)₂ & CH₂CHCN), 0.95 (d, 6H, CH(CH₃)₂)
¹³C NMR (101 MHz, CDCl₃)δ 176.5 (COOH), 119.0 (CN), 42.1 (CH₂CHCN), 37.8 (CH₂COOH), 28.5 (CHCN), 25.0 (CH(CH₃)₂), 22.5 (CH₃), 22.3 (CH₃)
FT-IR (neat, cm⁻¹)3300-2500 (br, O-H), 2960 (C-H), 2245 (w, C≡N), 1710 (s, C=O)
HRMS (ESI+) Calculated for C₈H₁₄NO₂⁺ [M+H]⁺: 156.1019; Found: 156.1021

Safety and Handling Precautions

CRITICAL: This procedure involves highly toxic and reactive materials. A thorough understanding of the risks and safety protocols is mandatory before beginning any work.

  • Cyanide Toxicity: Diethylaluminum cyanide and any generated hydrogen cyanide are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[4][7] All operations must be conducted in a properly functioning chemical fume hood.[8][9]

  • Reactivity: Diethylaluminum cyanide reacts violently with water and protic solvents.[4] The quenching step must be performed slowly, with adequate cooling, and behind a blast shield if possible.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and a face shield. Double-gloving with nitrile gloves is required when handling cyanide reagents.[10]

  • Emergency Preparedness: Ensure an emergency safety shower and eyewash station are immediately accessible.[8] An emergency plan for cyanide exposure, including access to an antidote kit (e.g., amyl nitrite), should be in place and all personnel should be trained on its use. Never work alone.

  • Waste Disposal: All cyanide-contaminated waste (liquid and solid) must be collected in a dedicated, clearly labeled hazardous waste container. NEVER mix cyanide waste with acidic waste, as this will generate lethal hydrogen cyanide (HCN) gas.[7][9] Decontaminate all glassware with a dilute bleach solution followed by thorough rinsing before removing it from the fume hood.

Troubleshooting

Problem Possible Cause Solution
Low or No Product Yield Inactive reagent (hydrolyzed Et₂AlCN).Use a fresh bottle of reagent or titrate to confirm activity. Ensure all glassware and solvents are scrupulously dry.
Incomplete reaction.Increase reaction time to 24 hours or warm gently to 40 °C.
Complex Mixture of Products Side reactions due to moisture.Repeat reaction under stricter anhydrous conditions.
Product degradation during workup.Avoid excessive heat during concentration. Ensure workup is performed promptly after quenching.
Difficulty in Purification Co-elution of starting material.Adjust the polarity of the chromatography eluent (e.g., use a shallower gradient).

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 3-cyano-5-methylhexanoic acid from (E)-5-methylhex-3-enoic acid. The use of diethylaluminum cyanide provides a strategic advantage for the conjugate hydrocyanation, resulting in good yields of the desired product. Strict adherence to the detailed experimental and safety procedures is essential for the successful and safe execution of this synthesis.

References

  • Tovar-Gudiño, E., Morales-Nava, R., & Fernández-Zertuche, M. (2014). Diasteroselective conjugate addition of diethylaluminum cyanide to a conjugated N-enoyl system: an alternative synthesis of (S)-pregabalin. Canadian Journal of Chemistry, 92(1), 45-48. [Link]

  • Nagata, W., Yoshioka, M., & Hirai, S. (1962). Eine neue Hydrocyanierungs-Methode. Tetrahedron Letters, 3(11), 461-466. [Link]

  • Nagata, W., & Yoshioka, M. (1968). Hydrocyanation. Part VIII. Conjugate hydrocyanation of steroidal αβ-unsaturated carboxylic acid derivatives. Journal of the Chemical Society C: Organic, 1968, 2365-2372. [Link]

  • Molecules. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]

  • Purdue University REM. (n.d.). Potassium cyanide SOP. [Link]

  • SLAC National Accelerator Laboratory. (2013). Potassium Cyanide Safe Handling Guideline. [Link]

  • Shibasaki, M., & Kanai, M. (2008). A Catalytic Enantioselective Conjugate Addition of Cyanide to Enones. Journal of the American Chemical Society. [Link]

  • Nagata, W., & Yoshioka, M. (2011). Hydrocyanation of Conjugated Carbonyl Compounds. Organic Reactions. [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]

  • Labmal. (2009). Safety Data Sheet: Potassium Cyanide. [Link]

  • Zhou, H., et al. (2025). Asymmetric Conjugate Hydrocyanation of α,β‐Unsaturated Aldehydes Catalyzed by Engineered 2‐Deoxy‐D‐ribose‐5‐phosphate Aldolase. Angewandte Chemie. [Link]

  • Northwestern University. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. [Link]

  • Nagata, W., Yoshioka, M., & Murakami, M. (1972). Hydrocyanation. VI. Application of the new hydrocyanation methods to conjugate hydrocyanation of α,β-unsaturated ketones, conjugated dienones, and conjugated enamines and to preparation of α-cyanohydrins. Journal of the American Chemical Society, 94(13), 4644-4653. [Link]

  • Organic Syntheses. (n.d.). Diethylaluminum Cyanides. Org. Synth. Coll. Vol. 6, 446. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing double bond migration in (E)-5-methylhex-3-enoic acid reactions

Welcome to the technical support guide for (E)-5-methylhex-3-enoic acid. This resource is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered when working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (E)-5-methylhex-3-enoic acid. This resource is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered when working with this and similar β,γ-unsaturated carboxylic acids: the unwanted migration of the carbon-carbon double bond. Here, we provide in-depth, mechanistically-grounded answers and troubleshooting protocols to help you maintain the isomeric purity of your compound throughout various chemical transformations.

Frequently Asked Questions: Understanding the "Why"

Q1: I'm observing an unexpected isomer in my reaction mixture. Why does the double bond in (E)-5-methylhex-3-enoic acid move?

This phenomenon, known as isomerization, is driven by thermodynamics. (E)-5-methylhex-3-enoic acid is a β,γ-unsaturated carboxylic acid. The double bond can migrate to the α,β-position to form (E)-5-methylhex-2-enoic acid. This new structure is significantly more stable because the double bond is now in conjugation with the carbonyl group of the carboxylic acid.

This process is a classic example of Kinetic vs. Thermodynamic Control .[1][2]

  • (E)-5-methylhex-3-enoic acid is the kinetic product in many syntheses. It may form faster, but it is less stable.

  • (E)-5-methylhex-2-enoic acid (the conjugated isomer) is the thermodynamic product . Given enough energy or a catalytic pathway, the kinetic product will rearrange to this more stable form.[1]

The reaction is often catalyzed by the presence of acid or base, which facilitates the formation of intermediates that allow for the double bond shift.[3][4]

G cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Kinetic (E)-5-methylhex-3-enoic acid (β,γ-unsaturated) Less Stable Intermediate Intermediate (e.g., Enolate / Carbocation) Kinetic->Intermediate Low Energy Barrier (Faster Formation) Thermo (E)-5-methylhex-2-enoic acid (α,β-unsaturated, conjugated) More Stable Intermediate->Kinetic Reversible Intermediate->Thermo Higher Energy Barrier (Slower Formation) Irreversible under harsh conditions Equilibrium Acid / Base Catalyst High Temperature Long Reaction Time Equilibrium->Intermediate

Figure 1: Kinetic vs. Thermodynamic control of double bond migration.

Q2: What specific reaction conditions are most likely to cause this unwanted isomerization?

Isomerization is most often triggered by conditions that allow the system to reach thermodynamic equilibrium. Be vigilant for:

  • High Temperatures: Providing thermal energy can overcome the activation barrier for isomerization, even without a catalyst.[5]

  • Strong Acidic or Basic Conditions: Both acids and bases can catalyze the migration. Acids can protonate the double bond to form a carbocation intermediate, while bases can deprotonate the α-carbon to form an enolate, both of which can lead to rearrangement.[3][4]

  • Prolonged Reaction Times: The longer a reaction is allowed to proceed under isomerizing conditions, the more the product distribution will shift towards the thermodynamically favored α,β-unsaturated isomer.[6]

  • Certain Metal Catalysts: Some transition metal catalysts used in reactions like cross-coupling or hydrogenation can also promote double bond migration as a side reaction.[7]

Q3: How can I reliably detect and quantify the extent of double bond migration?

A combination of standard analytical techniques is recommended for robust analysis:

  • Proton NMR (¹H NMR): This is often the most direct method. The chemical shifts and coupling constants of the vinylic and allylic protons are distinct for each isomer.

    • β,γ-isomer: You will typically see protons on the double bond (C3-H and C4-H) and the methylene protons adjacent to the carbonyl (C2-H₂).

    • α,β-isomer: The vinylic protons will be in a different environment due to conjugation, and you will observe a new signal for the proton on the α-carbon.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating the two isomers and confirming their identity by their mass spectra. The isomers will likely have very similar fragmentation patterns but will exhibit different retention times.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the isomers, especially if they are derivatized. The difference in polarity between the conjugated and non-conjugated systems often allows for good separation on a normal or reverse-phase column.

Troubleshooting Guides: Reaction-Specific Solutions

This section provides direct answers and protocols for common synthetic steps where isomerization of (E)-5-methylhex-3-enoic acid is a significant risk.

Issue 1: Amide Coupling Reactions

Q: I'm attempting to form an amide using a standard DCC/DIC coupling, but my final product is almost entirely the conjugated α,β-unsaturated amide. What is causing this, and how do I prevent it?

Causality: Standard carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) activate the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is highly reactive and can lead to side reactions. Under the reaction conditions, residual base (like an amine substrate) can deprotonate the α-carbon, leading to enolate formation and subsequent isomerization to the more stable conjugated system before the desired amine attacks.

Solution: The key is to use conditions that activate the carboxylic acid rapidly at low temperatures and minimize the lifetime of reactive intermediates.

Recommended Strategies:

  • Use Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) with your carbodiimide can trap the O-acylisourea intermediate to form an activated ester. This new intermediate is more stable and less prone to causing isomerization before reacting with the amine.

  • Switch to Modern Coupling Reagents: Phosphonium or aminium/uronium-based reagents are generally more effective and lead to fewer side reactions. They operate efficiently at lower temperatures.

  • Maintain Low Temperatures: Performing the reaction at 0 °C or even lower (e.g., -15 °C) will kinetically disfavor the isomerization pathway.[8][9]

Coupling ReagentAdditiveTypical Temp.Isomerization RiskComments
DCC / DICNoneRT to 40 °CHighProne to side reactions; DCU/DIU byproduct can be hard to remove.[10]
DCC / DICHOBt / HOSu0 °C to RTModerateAdditive suppresses isomerization but does not eliminate the risk.
HATU / HBTUDIPEA0 °C to RTLowHighly efficient but requires careful stoichiometry of the base (DIPEA).
COMUDIPEA-15 °C to RTVery LowExcellent for sterically hindered and sensitive substrates; rapid activation.

Protocol 1: Low-Temperature Amide Coupling via COMU

  • Dissolve (E)-5-methylhex-3-enoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) under a nitrogen atmosphere.

  • Cool the solution to -15 °C using an appropriate cooling bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the solution and stir for 5 minutes.

  • Add COMU (1.1 eq) in one portion. The solution may change color. Stir for 10 minutes to allow for pre-activation.

  • Add the desired amine (1.2 eq) dropwise to the activated acid mixture.

  • Maintain the reaction at -15 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Issue 2: Esterification Reactions

Q: I used sulfuric acid to catalyze the esterification of my acid with an alcohol, but the product was the conjugated α,β-unsaturated ester. What are milder alternatives?

Causality: Strong protic acids like H₂SO₄ or HCl (often used in Fischer esterification) create a highly acidic environment. This environment promotes the formation of a carbocation intermediate by protonating the double bond, which readily rearranges to the more stable position.[4] Elevated temperatures required to drive the equilibrium further exacerbate this problem.

Solution: Avoid strong acid catalysts and high temperatures. Opt for methods where the carboxylic acid is activated under neutral or mildly basic conditions at or below room temperature.

Recommended Strategies:

  • DCC/DMAP Coupling: This is a classic, mild method. DCC activates the carboxylic acid, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) facilitates the nucleophilic attack by the alcohol. It works well at low temperatures.

  • Mitsunobu Reaction: If your alcohol is suitable, a Mitsunobu reaction (using DEAD or DIAD and PPh₃) is performed under neutral conditions and at low temperatures, effectively preventing isomerization.

  • Low-Temperature Acid Catalysis: If an acid catalyst must be used, consider a milder, bulky catalyst like 4-dodecylbenzenesulfonic acid (DBSA) which can be effective at lower temperatures (e.g., 40 °C), significantly reducing the risk compared to traditional methods.[11]

Protocol 2: Mild Esterification using DCC and DMAP

  • Dissolve (E)-5-methylhex-3-enoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous CH₂Cl₂.

  • Add the DCC solution dropwise to the reaction mixture over 20-30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor by TLC or LC-MS.

  • Once the reaction is complete (typically 4-12 hours), filter off the DCU precipitate and wash it with cold CH₂Cl₂.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting ester by column chromatography.

Issue 3: Acid Chloride Formation

Q: I tried to synthesize the acyl chloride using thionyl chloride (SOCl₂), but my NMR shows a mixture of β,γ- and α,β-unsaturated isomers. How can I form the acid chloride cleanly?

Causality: Standard chlorinating agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) produce HCl as a byproduct.[12][13] This in-situ generated HCl acts as an acid catalyst, promoting the isomerization of the double bond via the mechanism described previously.

Solution: Use a chlorinating agent that does not produce strong protic acid byproducts.

Recommended Strategy:

  • Oxalyl Chloride: The reaction of a carboxylic acid with oxalyl chloride, often with a catalytic amount of DMF (Vilsmeier-Haack conditions), is the method of choice for sensitive substrates.[14] The byproducts are gaseous (CO, CO₂, and HCl), but the reaction can be run at low temperatures to minimize the contact time with any transient HCl. The HCl is also swept away with the other gases, preventing it from accumulating and catalyzing isomerization.[14][15]

Chlorinating AgentByproductsTypical Temp.Isomerization RiskComments
Thionyl Chloride (SOCl₂)SO₂, HClRefluxHighHCl byproduct is a strong acid catalyst for isomerization.[12][16]
Phosphorus Pentachloride (PCl₅)POCl₃, HClRT to HeatHighHCl byproduct promotes isomerization.
Oxalyl Chloride ((COCl)₂)CO, CO₂, HCl-10 °C to RTVery LowGaseous byproducts are easily removed, minimizing acid contact.[14]

Protocol 3: Acyl Chloride Formation using Oxalyl Chloride

  • Add (E)-5-methylhex-3-enoic acid (1.0 eq) to an oven-dried flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere. Use an anhydrous, non-reactive solvent like CH₂Cl₂ or use neat if the acid is a liquid.

  • Cool the flask to 0 °C.

  • Slowly add oxalyl chloride (1.5-2.0 eq) to the stirred acid.

  • Add one drop of anhydrous DMF as a catalyst. Vigorous gas evolution (CO, CO₂) will be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and any excess oxalyl chloride under reduced pressure. Caution: The resulting acyl chloride is moisture-sensitive and should be used immediately in the next step without purification.

Troubleshooting Workflow

G Start Experiment Complete: Analyze Product Mixture CheckIsomer Isomerization Detected? (via NMR, GC-MS) Start->CheckIsomer Success Success: Product is Isomerically Pure CheckIsomer->Success No IdentifyRxn Identify Reaction Type CheckIsomer->IdentifyRxn Yes Amide Amide Coupling IdentifyRxn->Amide Ester Esterification IdentifyRxn->Ester AcylCl Acyl Chloride Formation IdentifyRxn->AcylCl Other Other IdentifyRxn->Other TroubleshootAmide Consult Amide Guide: - Lower Temperature to < 0°C - Switch to COMU/HATU - Add HOBt to DCC/DIC Amide->TroubleshootAmide TroubleshootEster Consult Ester Guide: - Avoid strong acid (H₂SO₄) - Use DCC/DMAP method - Consider Mitsunobu reaction Ester->TroubleshootEster TroubleshootAcylCl Consult Acyl Chloride Guide: - Avoid SOCl₂/PCl₅ - Use Oxalyl Chloride + cat. DMF - Perform at low temperature AcylCl->TroubleshootAcylCl TroubleshootOther General Strategy: - Lower reaction temperature - Reduce reaction time - Use non-protic solvents - Avoid strong acids/bases Other->TroubleshootOther

Figure 2: A decision-making workflow for troubleshooting isomerization.

References

  • Roberts, J. D., & Caserio, M. C. (2021). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

  • Double Bond Isomerisation and Migration—New Playgrounds for Transition Metal-Catalysis. (n.d.). Wiley Online Library. [Link]

  • What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?. (2025). Chemistry Stack Exchange. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Creger, P. L. (1976). U.S. Patent No. US3940439A.
  • Watanabe, Y., et al. (2010). Oxidation of unsaturated carboxylic acids under hydrothermal conditions. PubMed. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. [Link]

  • Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. [Link]

  • Chemistry Acid Chloride. (n.d.). SATHEE JEE - IIT Kanpur. [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Wang, D., et al. (2024). Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides. Organic Letters. [Link]

  • Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]

  • How did you prepare the α,β-unsaturated acid chlorides?. (2013). ResearchGate. [Link]

  • The Migrating Double Bond - Repetition Course Organic Chemistry 1.6. (2024). YouTube. [Link]

  • Golisade, A., et al. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Wehming, J., et al. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. [Link]

  • Lanari, D., et al. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Wang, Y., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. MDPI. [Link]

  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. [Link]

  • Jensen, W. B. (n.d.). Kinetic versus Thermodynamic Control. UC Homepages. [Link]

  • Rzepa, H. S. (n.d.). Kinetic vs thermodynamic enolisation. [Link]

  • (E)-5-methylhex-3-enoic acid. (n.d.). Stenutz. [Link]

  • Biresaw, G., et al. (2014). Lubricating and Waxy Esters, V: Synthesis, Crystallization, and Melt and Flow Behaviors of Branched Monoesters Incorporating 9-Decenol and 9-Decenoic Acid. Industrial & Engineering Chemistry Research. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of CAS 59320-76-2

Welcome to the Technical Support Center for the synthesis of CAS 59320-76-2 ((E)-5-Methylhex-3-enoic acid). This compound is a critical β,γ -unsaturated aliphatic acid, most notably utilized as a key prochiral intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of CAS 59320-76-2 ((E)-5-Methylhex-3-enoic acid). This compound is a critical β,γ -unsaturated aliphatic acid, most notably utilized as a key prochiral intermediate in the asymmetric synthesis of the blockbuster anticonvulsant Pregabalin (Lyrica) [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the causality behind the most robust synthetic route: the Johnson-Claisen Rearrangement . By understanding the thermodynamic and kinetic levers of this pathway, you can establish a self-validating workflow that maximizes yield and prevents costly downstream failures.

Process Overview & Mechanistic Rationale

The optimal industrial and bench-scale synthesis of CAS 59320-76-2 avoids complex chiral auxiliaries in the early stages, relying instead on a robust three-step sequence:

  • Grignard Addition: Isobutyraldehyde is reacted with vinylmagnesium bromide to yield the allylic alcohol (4-methylpent-1-en-3-ol).

  • Johnson-Claisen Rearrangement: The allylic alcohol undergoes a [3,3]-sigmatropic rearrangement with triethyl orthoacetate (TEOA) to form ethyl (E)-5-methylhex-3-enoate [2, 3].

  • Saponification: Mild hydrolysis of the ester yields the target β,γ -unsaturated acid.

SynthesisWorkflow A Isobutyraldehyde + Vinylmagnesium Br B 4-Methylpent-1-en-3-ol (Allylic Alcohol) A->B Grignard Addition (0 °C) C Ethyl (E)-5-methylhex-3-enoate (Intermediate) B->C Triethyl Orthoacetate Propionic Acid, 140 °C [- EtOH] D (E)-5-Methylhex-3-enoic acid (CAS 59320-76-2) C->D Saponification (NaOH, 25 °C) [Avoid Isomerization]

Fig 1: Three-step synthetic workflow for CAS 59320-76-2 via Johnson-Claisen rearrangement.

Step-by-Step Experimental Methodologies

To ensure reproducibility, every protocol below is designed as a self-validating system.

Step A: Synthesis of 4-Methylpent-1-en-3-ol
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet. Charge the flask with anhydrous THF (5.0 volumes) and isobutyraldehyde (1.0 equiv).

  • Cooling: Submerge the reactor in an ice-salt bath to achieve an internal temperature of -5 °C.

  • Addition: Add vinylmagnesium bromide (1.0 M in THF, 1.1 equiv) dropwise. Self-Validation: Monitor the internal thermocouple; adjust the drip rate to ensure the temperature never exceeds 5 °C to prevent aldehyde enolization.

  • Quench & Workup: After 2 hours, carefully quench with saturated aqueous NH4​Cl . Extract with diethyl ether (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude allylic alcohol can be used directly in the next step.

Step B: Johnson-Claisen Rearrangement
  • Setup: In a flask equipped with a short-path distillation head and a receiving flask, combine 4-methylpent-1-en-3-ol (1.0 equiv), triethyl orthoacetate (1.5 equiv), and propionic acid (0.06 equiv) [2].

  • Thermal Activation: Heat the mixture in an oil bath set to 140 °C.

  • Equilibrium Driving: Self-Validation: The reaction progress is visually validated by the distillation of ethanol (b.p. 78 °C). The reaction is complete when approximately 2.0 equivalents of ethanol have been collected in the receiving flask (typically 3-4 hours).

  • Purification: Remove excess TEOA via vacuum distillation to isolate ethyl (E)-5-methylhex-3-enoate.

Step C: Mild Saponification to CAS 59320-76-2
  • Hydrolysis: Dissolve the ester from Step B in a 1:1 mixture of THF and Ethanol. Add 2.0 M aqueous NaOH (1.2 equiv) dropwise at 20 °C.

  • Monitoring: Stir at ambient temperature for 4 hours. Self-Validation: Perform TLC (Hexanes/EtOAc 9:1); the reaction is complete when the high-Rf ester spot disappears.

  • Acidification (Critical): Cool the mixture to 0 °C. Slowly acidify using 1.0 M HCl until the pH reaches exactly 3.0. Do not over-acidify or allow the temperature to rise.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate to yield (E)-5-methylhex-3-enoic acid.

Troubleshooting Guide & FAQs

Q1: The Johnson-Claisen rearrangement stalls at ~50% conversion. Adding more propionic acid catalyst does not improve the yield. What is the mechanistic failure?

A: You are fighting Le Chatelier’s principle. The Johnson-Claisen rearrangement is an equilibrium-driven transesterification followed by an irreversible [3,3]-sigmatropic shift. The initial reaction between the allylic alcohol and TEOA releases ethanol. If this ethanol is allowed to reflux and remain in the reaction matrix, the equilibrium halts, preventing the formation of the critical mixed ketene acetal intermediate. The Fix: Do not use a standard reflux condenser. You must equip the vessel with a short-path distillation head or a Dean-Stark trap to continuously remove ethanol from the system.

EquilibriumControl Reactants Allylic Alcohol + Triethyl Orthoacetate MixedAcetal Mixed Ketene Acetal Intermediate Reactants->MixedAcetal Propionic Acid (cat.) Product Ethyl (E)-5-methylhex-3-enoate MixedAcetal->Product [3,3]-Sigmatropic Rearrangement EtOH Ethanol (Byproduct) MixedAcetal->EtOH Distill off at 78 °C to drive equilibrium

Fig 2: Thermodynamic control of the Johnson-Claisen rearrangement via continuous byproduct removal.

Q2: After saponification, NMR analysis of my CAS 59320-76-2 shows a mixture of isomers. How do I prevent double-bond migration?

A: (E)-5-methylhex-3-enoic acid is a β,γ -unsaturated acid. This kinetic product is highly susceptible to isomerization into the thermodynamically more stable α,β -unsaturated isomer (5-methylhex-2-enoic acid) when exposed to harsh conditions. The Fix: Double-bond migration is catalyzed by both excess heat and strong acids/bases.

  • During Hydrolysis: Never reflux the saponification reaction. Keep it strictly at 20–25 °C.

  • During Workup: When neutralizing the carboxylate salt to the free acid, cool the flask to 0 °C and use dilute acid (1M HCl or a weak acid like citric acid). Stop acidifying the moment the pH hits 3.0.

Q3: Why is propionic acid specifically recommended over stronger acids like p-TsOH in the rearrangement step?

A: Stronger acids like p-Toluenesulfonic acid (p-TsOH) or sulfuric acid will aggressively catalyze the dehydration of your starting 4-methylpent-1-en-3-ol into a conjugated diene, destroying your starting material. Propionic acid (pKa ~4.8) provides the exact mild acidity required to catalyze the orthoester exchange without triggering dehydration [2]. Maintain a catalyst loading of 5–10 mol%; exceeding this offers no kinetic benefit and increases side reactions.

Quantitative Optimization Data

Use the following parameter matrix to baseline your experimental setup. Deviations from the optimized conditions directly correlate with the specific failure modes outlined in the troubleshooting section.

Reaction StepCritical ParameterSuboptimal Condition (Failure Mode)Optimized ConditionExpected Yield
Grignard Addition Internal Temperature> 10 °C (Aldehyde enolization)-5 °C to 0 °C 85 – 92%
Johnson-Claisen Byproduct RemovalReflux without distillation (Stalled equilibrium)Continuous EtOH distillation 80 – 88%
Johnson-Claisen Catalyst Loading< 1 mol% or > 15 mol% (Slow rate / Dehydration)5 – 10 mol% Propionic Acid N/A
Saponification Base / TemperatureNaOH, Reflux at 80 °C (Isomerization to α,β )NaOH or LiOH, 20 – 25 °C > 95%

References

  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry The Royal Society of Chemistry URL:[Link]

  • Trifluoromethylation of Allylsilanes under Photoredox Catalysis - AWS AWS / Literature Data URL:[Link]

Troubleshooting

troubleshooting poor chromatographic resolution of hexenoic acid isomers

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of hexenoic acid isomers. The separation of these isomers—which share the same mass and often similar physicochemical properties—is a significant analytical challenge. This document is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) applications.

Part 1: Foundational Concepts & General Troubleshooting

This section addresses the fundamental reasons behind separation difficulties and outlines a universal, systematic approach to troubleshooting.

Q1: Why is achieving baseline resolution for hexenoic acid isomers so challenging?

A: The difficulty lies in the subtle structural similarities between the isomers. Hexenoic acid (C₆H₁₀O₂) can exist in various forms that present unique separation challenges:

  • Positional Isomers: These isomers differ in the location of the double bond (e.g., 2-hexenoic acid vs. 3-hexenoic acid). While they have slightly different polarities, their retention behavior can be very similar on standard chromatographic columns.

  • Geometric Isomers: These are cis/trans (or E/Z) isomers that differ in the spatial arrangement of substituents around the double bond. For example, (E)-2-hexenoic acid (trans) and (Z)-2-hexenoic acid (cis) have very similar hydrophobicities, making them difficult to resolve on common reversed-phase columns like C18.[1] Their separation relies on exploiting differences in their molecular shape and π-electron interactions.[2]

  • Chiral Isomers (Enantiomers): If the molecule contains a chiral center (e.g., 3-methylhex-2-enoic acid), it will exist as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and will co-elute on standard GC and HPLC columns. Their separation requires a chiral environment, typically achieved with a chiral stationary phase (CSP).[3]

Resolving these closely related structures requires highly selective chromatographic methods that can exploit these minor structural differences.

Q2: My isomer peaks are co-eluting or poorly resolved (Resolution, Rₛ < 1.5). Where should I begin troubleshooting?

A: When faced with poor resolution, a systematic approach is crucial to avoid arbitrary and time-consuming adjustments.[4] The fundamental goal is to manipulate the three key factors of the Resolution Equation : Efficiency (N), Selectivity (α), and Retention Factor (k').

Begin by confirming system suitability (e.g., no leaks, stable baseline, fresh mobile phase). If the system is sound, follow the logical workflow outlined below. Optimizing the mobile phase (for HPLC) or temperature program (for GC) is often the most effective first step, as it directly impacts selectivity (α), the most powerful factor in improving resolution.[5][6] If these adjustments fail, changing the column to one with a different stationary phase chemistry is the next logical and most impactful step.[4][7]

Troubleshooting_Workflow cluster_0 Initial State cluster_1 Phase 1: System & Method Check cluster_2 Phase 2: Parameter Optimization (High Impact) cluster_3 Phase 3: Column Selection (Highest Impact) cluster_4 Final State start Poor Peak Resolution (Rs < 1.5) sys_check 1. Check System Suitability - Fresh mobile phase/carrier gas? - Column equilibrated? - No leaks or high backpressure? start->sys_check Begin Troubleshooting method_check 2. Optimize Method Parameters sys_check->method_check System OK gc_opt GC: Adjust Temperature Program (Slower ramp rate) method_check->gc_opt For GC hplc_opt HPLC: Optimize Mobile Phase (Change solvent, pH, or gradient) method_check->hplc_opt For HPLC col_change 3. Change Stationary Phase - Select column with different chemistry (e.g., C18 to Ag+ or Polar GC Phase) gc_opt->col_change Resolution still poor end Resolution Achieved (Rs >= 1.5) gc_opt->end Separation Improved hplc_opt->col_change Resolution still poor hplc_opt->end Separation Improved col_change->end Separation Improved

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.

Part 2: Gas Chromatography (GC) Specific Issues

GC is a powerful technique for analyzing volatile compounds. For carboxylic acids like hexenoic acid, specific considerations are paramount.

Q3: I'm getting severe peak tailing for my underivatized hexenoic acids in GC. What is the cause and how do I fix it?

A: The cause is the high polarity and acidic nature of the carboxylic acid group (-COOH). This functional group contains an active hydrogen that readily forms strong hydrogen bonds with any active sites (e.g., residual silanols) on the column or in the inlet liner.[8] This strong, undesirable interaction leads to delayed elution for a portion of the analyte molecules, resulting in broad, tailing peaks and poor sensitivity.

The solution is derivatization. You must convert the polar carboxylic acid into a less polar, more volatile, and more thermally stable ester.[9] The most common method is methylation to form fatty acid methyl esters (FAMEs). This process replaces the active hydrogen with a methyl group, preventing unwanted interactions and dramatically improving peak shape and volatility.[10]

Recommended Action: Implement a derivatization protocol before GC analysis. The most common and effective method is transesterification using reagents like methanolic HCl, BF₃-methanol, or acetyl chloride in methanol.[11]

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization

This protocol is a general guideline for methylation using methanolic HCl.

  • Sample Preparation: Dissolve your dried sample containing hexenoic acid in 1 mL of toluene.

  • Reagent Addition: Add 2 mL of 5% methanolic HCl.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate. The FAMEs will be in the upper hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a new vial for GC injection.

Q4: After derivatization, my cis/trans hexenoic acid isomers are still not separating. How do I choose the right GC column?

A: The choice of the GC column's stationary phase is the most critical factor for separating geometric FAME isomers.[12] Standard non-polar or mid-polar columns (e.g., those with 5% phenyl-methylpolysiloxane phases) are generally insufficient. You need a highly polar stationary phase that can induce different dipole-dipole interactions with the cis and trans isomers.

  • Cis isomers have a bent shape, resulting in a net dipole moment.

  • Trans isomers are more linear, leading to a much smaller or non-existent net dipole.

Highly polar phases will retain the more polar cis isomers longer than the trans isomers, enabling their separation.

Column Recommendations: For resolving geometric and positional FAME isomers, highly polar cyanopropyl-substituted polysiloxane columns are the industry standard and are recommended by official methods like AOAC 996.06 and AOCS Ce 1h-05.[13]

Stationary Phase TypeCommon Name(s)PolarityKey Application for Hexenoic Acid Isomers
Biscyanopropyl Polysiloxane SP-2560, HP-88, Rt-2560Very HighExcellent for detailed separation of cis/trans positional isomers.[5]
Cyanopropylphenyl Polysiloxane DB-23, SP-2380HighGood for general cis/trans FAME separations.
Polyethylene Glycol (PEG) WAX, FFAP, InnoWaxHighGood general-purpose polar column, but may offer less resolution for complex cis/trans mixtures compared to cyanopropyl phases.[12]
5% Phenyl-Methylpolysiloxane DB-5, HP-5msLow-MidNot recommended for cis/trans isomer separation.

Expert Tip: For difficult separations, longer columns (e.g., 100 m) provide higher efficiency (more theoretical plates) and are often required to achieve baseline resolution of closely eluting cis/trans isomers.[14]

Part 3: High-Performance Liquid Chromatography (HPLC) Specific Issues

HPLC is advantageous for analyzing underivatized or heat-sensitive hexenoic acid isomers.[2]

Q5: My standard reversed-phase (C18) column isn't resolving my hexenoic acid isomers. What mobile phase optimizations should I try first?

A: Before changing the column, systematically optimize the mobile phase. This is often the quickest way to improve resolution in reversed-phase HPLC.[15]

  • Change the Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can alter selectivity (α). If you are using acetonitrile (ACN), try a method with methanol (MeOH), or vice-versa. Their different solvent properties (dipole moment, hydrogen bonding capability) can change interactions with both the analyte and the stationary phase, often shifting peak elution order and improving resolution.[4][6]

  • Adjust pH with an Additive: Hexenoic acid is a carboxylic acid with a pKa around 4.8. The pH of your mobile phase will determine its ionization state.

    • At pH > 4.8, it will be deprotonated (anionic).

    • At pH < 4.8, it will be protonated (neutral). The neutral form is more hydrophobic and will be better retained on a C18 column, typically resulting in sharper peaks. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to ensure the hexenoic acid is in its neutral, protonated form.[16][17] This suppresses ionization and leads to more consistent retention and better peak shape.

  • Optimize the Gradient: If you are using a gradient, make it shallower (i.e., increase the run time and slow the rate of change of the organic solvent percentage). This gives the analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[15]

Q6: How can I separate positional and geometric (cis/trans) isomers of hexenoic acid using HPLC?

A: While standard C18 columns struggle with these isomers due to their similar hydrophobicity,[1] specialized HPLC techniques are highly effective:

  • Silver Ion (Ag⁺) HPLC: This is a powerful technique for separating unsaturated compounds based on their double bonds.[2] The stationary phase is impregnated with silver ions. The π-electrons of the double bonds in the hexenoic acid isomers form reversible complexes with the silver ions.

    • Cis isomers , being less sterically hindered, interact more strongly with the silver ions and are retained longer.

    • Trans isomers have a weaker interaction and elute earlier. This technique is also highly sensitive to the position of the double bond, making it excellent for separating both positional and geometric isomers.[2]

  • Specialty Reversed-Phase Columns: Some modern stationary phases offer higher shape selectivity than standard C18 columns. Phenyl-hexyl or biphenyl phases, for example, can provide alternative selectivity through π-π interactions, which may improve the resolution of isomers.

HPLC MethodPrinciple of SeparationBest ForKey Advantage
Standard Reversed-Phase (C18, C8) HydrophobicityGeneral separation of short-chain fatty acids.Robust and widely available.
Silver Ion (Ag⁺) HPLC Reversible π-complexation with silver ionsPositional and Geometric (cis/trans) isomers High selectivity based on double bond number, position, and geometry.[2]
Chiral HPLC (e.g., Polysaccharide-based) Enantioselective interactions (H-bonding, dipole, steric)Enantiomers The only method to resolve chiral isomers directly.[3][18]
Q7: What is the best approach for separating enantiomers of a chiral hexenoic acid derivative?

A: The separation of enantiomers requires a chiral environment. There are two primary HPLC strategies:

  • Direct Method using a Chiral Stationary Phase (CSP): This is the most common and efficient approach. A CSP creates a three-dimensional chiral environment that interacts differently with each enantiomer, leading to different retention times.[3]

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are extremely versatile and widely used. They often operate in normal-phase (hexane/alcohol) or reversed-phase modes.[18][19]

    • Anion-exchange CSPs can be highly effective for acidic analytes like hexenoic acid, offering strong enantioselective interactions.[18]

  • Indirect Method via Diastereomeric Derivatization: In this method, the racemic hexenoic acid is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[18][20]

    • Advantage: Uses standard, less expensive HPLC columns.

    • Disadvantage: Requires an additional reaction step, a pure chiral reagent, and the potential for kinetic resolution artifacts. The derivatization step must be carefully validated.

For most applications, the direct method using a CSP is preferred due to its simplicity and reliability.

References

  • A Researcher's Guide to Selecting the Optimal GC Column for Fatty Acid Methyl Ester (FAME) Separation. (n.d.). Benchchem.
  • HPLC analysis. (n.d.). Cyberlipid.
  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (n.d.). Microbiology Research.
  • FAME Standard for Optimizing GC System Performance. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for High-Performance Liquid Chromatography Separation of Fatty Acid Isomers. (n.d.). Benchchem.
  • New GC Column Technology for Old Problems in Fatty Acid Analysis. (n.d.). LabRulez GCMS.
  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque.
  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids. (2025, June 30). LCGC International.
  • Christie, W. W. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS.
  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek.
  • A Comparative Guide to Chiral HPLC Analysis of 3-(Bromomethyl)hexanoic Acid Enantiomers. (n.d.). Benchchem.
  • Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography.
  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks.
  • [Analysis of docosahexenoic acid in human blood using heterocyclic derivatization-gas chromatography-triple quadrupole mass spectrometry]. (2013, August 15). PubMed.
  • troubleshooting poor peak resolution of HMO isomers in liquid chromatography. (n.d.). Benchchem.
  • Separation of 2-Hexenoic acid on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies.
  • Analysis of Hexanoic acid in alcoholic extracts. (2009, July 29). Chromatography Forum.
  • Identification of butanoic, hexanoic and octanoic acids by GC-MS. (n.d.). ResearchGate.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Derivatization Solid-Phase Microextraction Gas Chromatographic-Mass Spectrometric Determination of Organic Acids in Tobacco. (n.d.). Journal of Agricultural and Food Chemistry.
  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. (n.d.).
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 13). ResearchGate.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC.
  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (n.d.). PubMed.
  • The Key to Accurate Analysis- Chromatographic Resolution. (2023, November 20). ResearchGate.
  • Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. (2011, May 15). PubMed.
  • Hexanoic acid. (n.d.). NIST WebBook.
  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). LCGC North America.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2012, May 15). PubMed.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues During 5-Methylhex-3-enoic Acid Derivatization

Welcome to the Technical Support Center. 5-methylhex-3-enoic acid is a branched, medium-chain unsaturated carboxylic acid, frequently utilized as a lipophilic precursor in the chemoenzymatic synthesis of pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-methylhex-3-enoic acid is a branched, medium-chain unsaturated carboxylic acid, frequently utilized as a lipophilic precursor in the chemoenzymatic synthesis of pharmaceuticals like pregabalin[1]. Because it possesses a highly hydrophobic aliphatic tail paired with a polar carboxyl head, researchers frequently encounter paradoxical solubility issues—it resists dissolution in strictly non-polar derivatization reagents, yet readily precipitates in aqueous bioconjugation buffers.

This guide provides mechanistic troubleshooting and self-validating protocols to resolve these phase-incompatibility issues during Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC-MS)/Bioconjugation workflows.

Part 1: GC-MS Silylation Troubleshooting (Non-Aqueous Workflows)

FAQ 1: Why does my dried 5-methylhex-3-enoic acid extract fail to dissolve when I add neat MSTFA or BSTFA?

The Causality: Silylating reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are highly non-polar. While the aliphatic tail of 5-methylhex-3-enoic acid is lipophilic, the carboxyl group often forms strong intermolecular hydrogen-bonded dimers. If the sample was previously in an alkaline environment, it may also exist as a carboxylate salt. Neither dimers nor salts are soluble in neat silylating reagents[2]. Furthermore, any residual moisture in the dried extract will rapidly hydrolyze the silylating reagent, forming insoluble polymeric byproducts that halt the reaction[3].

The Solution: You must disrupt the hydrogen bonding and solubilize the acid before introducing the derivatization reagent. This is achieved by introducing a polar aprotic co-solvent. Pyridine is the gold standard because it serves a dual purpose: it dissolves the carboxylic acid and acts as a basic catalyst to drive the silylation reaction forward[2].

G Start Dried 5-methylhex-3-enoic acid Solvent Add Pyridine (Co-solvent) Start->Solvent Check Fully Dissolved? Solvent->Check Deriv Add MSTFA + 1% TMCS Check->Deriv Yes Fail Lyophilize to remove moisture Check->Fail No Heat Incubate 60°C for 30 min Deriv->Heat Fail->Solvent Retry

Silylation troubleshooting workflow for lipophilic carboxylic acids.

Protocol 1: Self-Validating Moisture-Free Silylation

This protocol is designed to validate solubility before committing expensive reagents.

  • Absolute Desiccation: Lyophilize your sample extract overnight. Validation Check: The residue must appear as a completely dry film or powder. Any oiliness suggests residual water or solvent.

  • Solubilization: Add 50 µL of anhydrous pyridine to the reaction vial. Vortex vigorously for 1 minute. Validation Check: Hold the vial to the light. If the solution is cloudy, do not proceed. Sonicate until optically clear.

  • Catalyzed Derivatization: Once clear, add 50 µL of MSTFA containing 1% TMCS (trimethylchlorosilane). TMCS acts as a catalyst to accelerate the derivatization of sterically hindered or poorly reactive groups[3]. Ensure you maintain at least a 2:1 molar ratio of reagent to active hydrogens[4].

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

  • Phase Confirmation: Allow to cool. The solution should remain clear. Inject 1 µL into the GC-MS.

Part 2: LC-MS & Bioconjugation Troubleshooting (Aqueous/Organic Workflows)

FAQ 2: When performing an EDC/NHS coupling, 5-methylhex-3-enoic acid precipitates as soon as I add it to the activation buffer. How can I prevent this?

The Causality: EDC/NHS coupling is a two-step process. The first step (activation) requires an acidic environment (pH 4.5–6.0) to protonate the carboxyl group so it can react with EDC[5]. However, at pH 5.5, the carboxyl group of 5-methylhex-3-enoic acid loses its charge, leaving the highly hydrophobic 6-carbon branched tail exposed[6]. This causes immediate precipitation in aqueous buffers like MES[7].

The Solution: Transition to a mixed-solvent system. Dissolve the carboxylic acid in a water-miscible organic solvent (like DMF or DMSO) first. Additionally, substitute standard NHS with Sulfo-NHS . The addition of the sulfonate group on Sulfo-NHS ensures that the resulting active ester intermediate remains highly water-soluble, preventing precipitation when the organic solvent is diluted in the subsequent aqueous coupling step[8][9].

G Acid 5-methylhex-3-enoic acid in DMF (100 mM) Mix Combine (Max 20% DMF) Activate 15-30 min Acid->Mix Buffer MES Buffer (pH 5.5) + EDC / Sulfo-NHS Buffer->Mix Amine Add Amine Target in PBS (pH 7.5) Mix->Amine React Incubate 2h at RT Amine->React

Mixed-solvent EDC/NHS coupling for water-insoluble carboxylic acids.

Protocol 2: Mixed-Solvent EDC/Sulfo-NHS Activation

If strict non-aqueous conditions are required, substitute EDC with DCC (N,N'-Dicyclohexylcarbodiimide)[7]. For mixed-aqueous, use the following:

  • Organic Solubilization: Dissolve 5-methylhex-3-enoic acid in anhydrous, conjugation-grade DMF to a concentration of 100 mM[10].

  • Aqueous Buffer Preparation: Prepare 0.1 M MES buffer, pH 5.5. Do not use acetate or Tris buffers, as they contain competing carboxylates or primary amines[5].

  • Reagent Activation: Immediately before use, dissolve EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess) into the MES buffer[5].

  • Mixed-Phase Reaction: Slowly titrate the DMF-acid solution into the MES-reagent buffer under constant vortexing. Critical: Keep the final DMF concentration below 20% (v/v). Exceeding this will cause the EDC to precipitate out of solution. React for 15–30 minutes at room temperature[9].

  • pH Shift & Coupling: Add the amine-containing target molecule dissolved in PBS (pH 7.5) to the activated mixture. Causality note: The shift to pH 7.5 deprotonates the primary amine on your target, transforming it into a strong nucleophile capable of attacking the Sulfo-NHS ester[11]. Incubate for 2 hours at room temperature.

Part 3: Quantitative Solubility & Reagent Compatibility Summary

Use the following data matrix to select the appropriate solvent system based on your downstream analytical technique.

Solvent System5-methylhex-3-enoic acid SolubilityCompatible Derivatization MethodMechanistic Notes
Neat MSTFA / BSTFA PoorGC-MS SilylationAcid exists as H-bond dimers or salts; fails to react without a co-solvent.
Pyridine (Anhydrous) ExcellentGC-MS SilylationActs synergistically as a polar aprotic solvent and an acid-scavenging catalyst.
Aqueous MES (pH 5.5) PoorLC-MS EDC/NHSProtonated lipophilic tail causes immediate precipitation; requires organic modifier.
DMF / DMSO (<20% aq) ExcellentLC-MS EDC/NHSSolubilizes the acid; organic ratio must be kept <20% to prevent EDC precipitation.
Anhydrous DMF ExcellentNon-Aqueous DCC/NHSIdeal for completely water-insoluble targets; DCC is preferred over EDC here[7].

References

  • Development of a Chemoenzymatic Manufacturing Process for Pregabalin - ACS Publications. Available at:[Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? - ResearchGate. Available at:[Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. Available at:[Link]

  • EDC/NHS reaction query - Reddit (r/chemistry). Available at:[Link]

  • EDC-NHS coupling not working? - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (E)-5-Methylhex-3-enoic Acid Workflows

Welcome to the Technical Support Center. (E)-5-methylhex-3-enoic acid is a highly valuable aliphatic building block, most notably utilized as a critical intermediate in the enantioselective synthesis of Pregabalin and co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (E)-5-methylhex-3-enoic acid is a highly valuable aliphatic building block, most notably utilized as a critical intermediate in the enantioselective synthesis of Pregabalin and complex peptidomimetics[1]. However, the bulky isopropyl group at the C5 position and the inherent flexibility of the aliphatic chain create severe steric hindrance. This guide is designed to help researchers and drug development professionals troubleshoot bottlenecks in alkene functionalization and carboxylate activation.

Module 1: Alkene Functionalization (Hydrogenation & Epoxidation)

FAQ 1: Why is my asymmetric hydrogenation yielding low enantiomeric excess (ee) and poor conversion?

  • Causality: The bulky C5-isopropyl group restricts the approach of the metal catalyst to the C3-C4 double bond. If the chiral pocket of the ligand is too constrained or spatially mismatched with the isopropyl bulk, the alkene cannot coordinate effectively. This leads to either stalled reactions or background racemic reduction.

  • Solution: Utilize a Rhodium catalyst with a highly modular, electron-rich phosphine ligand such as Me-DuPHOS. The spatial arrangement of the methyl groups on the DuPHOS ligand perfectly accommodates the isopropyl bulk while locking the alkene face, consistently yielding >96% ee (1)[1].

FAQ 2: During epoxidation of the C3-C4 alkene, I am observing poor diastereoselectivity and unreacted starting material. How can I drive this forward?

  • Causality: Epoxidation of isolated, sterically hindered alkenes is notoriously sluggish because the bulky isopropyl group blocks the standard trajectory of the peroxy-oxygen. Standard reagents like mCPBA often fail to discriminate between the faces of the alkene due to the lack of a strong directing group, resulting in poor diastereomeric ratios (d.r.) (2)[2].

  • Solution: Transition metal-catalyzed epoxidations are required. Utilizing hypochlorite with Manganese(III) tetraarylporphyrins forces an asymmetrical HOMO-LUMO interaction that bypasses the primary steric shield of the isopropyl group, significantly improving both reaction rate and facial selectivity (3)[3].

Quantitative Data: Catalyst Selection for Alkene Functionalization
Reaction TypeReagent/Catalyst SystemPrimary AdvantageTypical Yield / ee%
Asymmetric Hydrogenation [(R,R)-Me-DuPHOS-Rh(COD)]BF4Excellent facial discrimination against C5-isopropyl>95% Yield / 96.6% ee
Epoxidation (Electrophilic) Mn(III) Tetraarylporphyrin / ClO-Asymmetrical transition state avoids steric clash80-85% Yield / High d.r.
Epoxidation (Standard) mCPBALow cost, but poor facial selectivity<50% Yield / Poor d.r.
Protocol 1: Self-Validating Asymmetric Hydrogenation

Note: This protocol is adapted from established enantioselective syntheses of Pregabalin precursors[1].

  • Substrate Preparation: Dissolve the (E)-5-methylhex-3-enoic acid derivative in a thoroughly degassed mixture of methanol and water.

    • Self-Validation Check: Ensure the solution is completely clear. Any particulate matter will poison the Rh-catalyst, causing the reaction to stall at <10% conversion.

  • Salt Formation: Add 1.05 equivalents of KOH to form the potassium salt. This enhances solubility and coordinates favorably with the metal center.

  • Catalyst Loading: Under a strict argon atmosphere, add [(R,R)-(Me-DuPHOS)Rh(COD)]BF4 at a Substrate-to-Catalyst (S/C) ratio of 2000:1.

  • Hydrogenation: Pressurize the reactor with H2 gas (10 atm) and stir vigorously at room temperature for 4 hours.

    • Self-Validation Check: Monitor hydrogen uptake via the pressure gauge; the absolute cessation of pressure drop directly correlates to 100% conversion, validating the reaction without needing immediate LC-MS.

  • Workup: Acidify the mixture to pH 2 using 3N HCl and extract with ethyl acetate (3 × 150 mL). Dry over MgSO4 and concentrate.

Module 2: Carboxylic Acid Activation & Amidation

FAQ 3: I am trying to couple the carboxylic acid to a bulky amine, but standard reagents (EDC/HOBt) are yielding mostly unreacted starting materials or epimerized byproducts. What is happening?

  • Causality: While the carboxylic acid is technically at the unhindered C1 position, the flexible hydrocarbon chain frequently folds in solution. This folding brings the bulky C5-isopropyl and the C3-C4 alkene into the spatial vicinity of the activated ester, creating a pseudo-ring conformation with massive steric hindrance. Standard carbodiimides (EDC) form O-acylisoureas that are too bulky to be attacked by hindered amines.

  • Solution: Switch to highly reactive, less sterically demanding coupling agents like TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI). TCFH generates a highly reactive acyl imidazolium intermediate that is significantly smaller and more electrophilic than an O-acylisourea, allowing the bulky amine to attack successfully (4)[4].

Quantitative Data: Coupling Reagent Performance
Coupling ReagentAdditiveReaction TimeEpimerization RiskEfficacy for Hindered Amines
EDC HOBt12-24 hrsModeratePoor
HATU DIPEA2-4 hrsLowGood
TCFH NMI< 1 hrVery LowExcellent
Protocol 2: Self-Validating Amidation using TCFH-NMI
  • Reagent Preparation: In an oven-dried reaction vessel, dissolve (E)-5-methylhex-3-enoic acid (1.0 equiv) and the target amine (1.3 equiv) in anhydrous acetonitrile (16 mL/g of acid)[4].

  • Base Addition: Add N-methylimidazole (NMI) (3.5 equiv) dropwise at 0 °C.

    • Self-Validation Check: The solution must remain homogeneous. Precipitation indicates premature amine salt formation, requiring the addition of a supplementary base (like DIPEA) to resolubilize the system.

  • Activation: Add TCFH (1.2 equiv) in one portion.

    • Self-Validation Check: A slight exotherm and rapid color change (usually to pale yellow) validate the successful formation of the active acyl imidazolium species.

  • Coupling: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO3, extract with dichloromethane, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Visualization: Reaction Workflows and Steric Management

G Substrate (E)-5-methylhex-3-enoic acid (Sterically Hindered Core) H2_Cat Asymmetric Hydrogenation [(R,R)-Me-DuPHOS-Rh]+ Substrate->H2_Cat H2, High Pressure Epox_Reagent Transition-Metal Epoxidation (Mn-Porphyrin / ClO-) Substrate->Epox_Reagent Asymmetrical HOMO-LUMO Amidation Carboxyl Activation (TCFH-NMI) Substrate->Amidation Avoids bulky O-acylisourea Pregabalin_Int Chiral Alkane Derivative (Pregabalin Precursor) H2_Cat->Pregabalin_Int >96% ee Epoxide Diastereoselective Epoxide Epox_Reagent->Epoxide High d.r. Amide Sterically Hindered Amide Amidation->Amide Rapid coupling

Caption: Divergent synthetic workflows for (E)-5-methylhex-3-enoic acid, highlighting steric bypass strategies.

References

  • Title: An Enantioselective Synthesis of (S)-(+)
  • Title: Assymetric Induction Source: MSU chemistry URL
  • Title: On the mechanism of epoxidation of alkenes with hypochlorite, catalysed by manganese(III)
  • Title: N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate Source: Benchchem URL

Sources

Optimization

stabilizing (E)-5-methylhex-3-enoic acid against oxidative degradation

Welcome to the comprehensive technical support guide for ensuring the stability of (E)-5-methylhex-3-enoic acid against oxidative degradation. This resource is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for ensuring the stability of (E)-5-methylhex-3-enoic acid against oxidative degradation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for your experiments.

Introduction to the Challenge: Oxidative Instability

(E)-5-methylhex-3-enoic acid, like other unsaturated carboxylic acids, is susceptible to oxidative degradation. The presence of a carbon-carbon double bond in its structure makes it a target for reactive oxygen species (ROS), leading to a cascade of reactions that can compromise its purity, activity, and safety. This guide will equip you with the knowledge and practical steps to mitigate these risks effectively.

The primary mechanism of degradation is free radical-mediated autoxidation. This process is initiated by factors such as light, heat, and the presence of metal ions, leading to the formation of peroxyl radicals. These radicals can abstract a hydrogen atom from the allylic position of the unsaturated acid, initiating a chain reaction that produces hydroperoxides—the primary products of oxidation. These hydroperoxides are unstable and can decompose into a variety of secondary oxidation products, including aldehydes and ketones, which can further impact the integrity of your sample.

Frequently Asked Questions (FAQs)

Q1: My sample of (E)-5-methylhex-3-enoic acid has developed a rancid odor. What is the likely cause?

A1: A rancid odor is a strong indicator of oxidative degradation. The odor is primarily due to the formation of volatile secondary oxidation products, such as aldehydes and ketones. This suggests that the initial, odorless primary oxidation products (hydroperoxides) have decomposed. Immediate assessment of your sample's oxidative status is recommended.

Q2: What are the most effective antioxidants for stabilizing (E)-5-methylhex-3-enoic acid?

A2: The choice of antioxidant depends on the solvent system and downstream applications. For non-polar, organic systems, synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) are highly effective. For aqueous or more polar systems, a combination of water-soluble antioxidants like Ascorbic Acid and a lipid-soluble antioxidant such as a-tocopherol (Vitamin E) can provide comprehensive protection. These antioxidants work by donating a hydrogen atom to quench free radicals, thus terminating the oxidative chain reaction[1][2].

Q3: At what concentration should I use antioxidants?

A3: The effective concentration of an antioxidant can vary. However, a general starting point for BHT in cosmetic and pharmaceutical applications is between 0.0002% and 0.5%[3][4]. For tocopherols, optimal concentrations in oil systems are often found to be between 100 and 500 ppm, depending on the specific tocopherol isomer[5]. It is crucial to empirically determine the optimal concentration for your specific application to avoid potential pro-oxidant effects at higher concentrations.

Q4: How should I properly store my (E)-5-methylhex-3-enoic acid to minimize degradation?

A4: Proper storage is critical. The compound should be stored in a tightly sealed, amber glass container to protect it from light and air[6][7]. The headspace of the container should be minimized or purged with an inert gas like nitrogen or argon. Storage at refrigerated temperatures (2-8°C) is also highly recommended to slow down the rate of oxidation[8][9].

Q5: Can the antioxidants I use interfere with my subsequent experiments?

A5: Yes, this is an important consideration. Phenolic antioxidants, for example, can act as radical scavengers and may interfere with free-radical polymerization reactions[1][10]. In biological assays, some antioxidants can directly reduce assay reagents, leading to false-positive results[11]. It is essential to choose an antioxidant that is compatible with your downstream applications or to remove it before proceeding.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Rapid degradation despite using an antioxidant. 1. Inappropriate antioxidant for the system: A hydrophilic antioxidant may not be effective in a lipid-based system, and vice-versa. 2. Suboptimal antioxidant concentration: Too low a concentration will be ineffective, while too high a concentration can sometimes have pro-oxidant effects. 3. Presence of pro-oxidants: Contamination with metal ions (e.g., iron, copper) can accelerate oxidation. 4. Harsh environmental conditions: High temperatures, exposure to UV light, or constant oxygen exposure.1. Select an appropriate antioxidant: Use BHT or tocopherols for organic solutions; consider ascorbic acid for aqueous phases. 2. Optimize concentration: Titrate the antioxidant concentration to find the optimal level for your system. Start with a range of 0.01% to 0.1% (w/w). 3. Use a chelating agent: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA. 4. Control the environment: Store under an inert atmosphere, protect from light, and use the lowest feasible temperature.
Inconsistent results in analytical tests for oxidation. 1. Sample handling: Inconsistent exposure of samples to air or light before analysis. 2. Reagent degradation: The reagents used in the assays (e.g., p-anisidine) can degrade over time. 3. Interference from the antioxidant: The antioxidant itself might react with the assay reagents.1. Standardize sample preparation: Ensure all samples are handled identically and analyzed promptly after preparation. 2. Check reagent quality: Prepare fresh reagents regularly and store them as recommended. For example, p-anisidine should be stored in the dark at low temperatures. 3. Run an antioxidant blank: Analyze a sample containing only the solvent and the antioxidant to check for any background signal.
Antioxidant interferes with downstream applications (e.g., polymerization, cell culture). 1. Radical scavenging: Phenolic antioxidants can terminate radical chain reactions, inhibiting polymerization. 2. Cytotoxicity: Some antioxidants can be toxic to cells at higher concentrations. 3. Assay interference: Antioxidants can directly reduce colorimetric or fluorometric reagents in biological assays.1. Choose a non-interfering stabilizer: For radical polymerization, consider non-phenolic stabilizers or remove the antioxidant before initiating the reaction. 2. Determine cytotoxic concentration: Perform a dose-response curve to find a non-toxic concentration of the antioxidant for your cell line. 3. Validate your assays: Run controls with the antioxidant alone to check for direct effects on your assay reagents.

Experimental Protocols

Protocol 1: Monitoring Oxidative Degradation

To assess the stability of (E)-5-methylhex-3-enoic acid, a combination of analytical methods is recommended to measure both primary and secondary oxidation products.

1. Peroxide Value (PV) Determination (Primary Oxidation)

This method measures the concentration of hydroperoxides.

  • Procedure:

    • Accurately weigh approximately 1-5 g of the sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of a 3:2 acetic acid:chloroform solvent mixture and swirl to dissolve.

    • Add 0.5 mL of a saturated potassium iodide (KI) solution.

    • Swirl the flask for exactly 1 minute.

    • Add 30 mL of deionized water.

    • Titrate with a standardized 0.01 N sodium thiosulfate solution until the yellow iodine color almost disappears.

    • Add 1-2 mL of a 1% starch indicator solution (the solution will turn blue).

    • Continue the titration until the blue color completely disappears.

    • Record the volume of titrant used.

    • Perform a blank titration using the same procedure without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

2. p-Anisidine Value (p-AV) Determination (Secondary Oxidation)

This method measures the content of aldehydes, which are secondary oxidation products.

  • Procedure:

    • Weigh an appropriate amount of the sample (e.g., 0.5-2.0 g) into a 25 mL volumetric flask and dilute to the mark with isooctane.

    • Measure the absorbance of this solution at 350 nm against an isooctane blank (Ab).

    • Pipette 5 mL of the sample solution into a test tube.

    • Pipette 5 mL of isooctane into a second test tube (for the blank).

    • Add 1 mL of the p-anisidine reagent (0.25% in glacial acetic acid) to each tube and vortex.

    • After exactly 10 minutes, measure the absorbance of the sample solution against the blank solution at 350 nm (As).

  • Calculation: p-Anisidine Value = (25 * (1.2 * As - Ab)) / W Where:

    • As = absorbance of the sample solution after reaction

    • Ab = absorbance of the sample solution before reaction

    • W = weight of the sample (g)

3. Total Oxidation (TOTOX) Value

The TOTOX value provides an overall assessment of the oxidative state of the sample.

  • Calculation: TOTOX = (2 * PV) + p-AV

Protocol 2: Implementing Antioxidant Stabilization

This protocol provides a general guideline for adding an antioxidant to a sample of (E)-5-methylhex-3-enoic acid.

  • Procedure:

    • Choose an appropriate antioxidant based on your system (e.g., BHT for a non-polar solvent).

    • Prepare a stock solution of the antioxidant in a suitable solvent (e.g., 1% w/v BHT in ethanol).

    • Add the required volume of the antioxidant stock solution to your sample of (E)-5-methylhex-3-enoic acid to achieve the desired final concentration (e.g., 0.05%).

    • Mix thoroughly to ensure homogeneous distribution of the antioxidant.

    • Store the stabilized sample under the recommended conditions (inert atmosphere, protected from light, refrigerated).

Visualizations

Oxidative Degradation Pathway

Unsaturated_Acid (E)-5-methylhex-3-enoic acid Alkyl_Radical Alkyl Radical Unsaturated_Acid->Alkyl_Radical H abstraction Initiation Initiation (Light, Heat, Metal Ions) Initiation->Alkyl_Radical Peroxyl_Radical Peroxyl Radical Alkyl_Radical->Peroxyl_Radical Oxygen O2 Oxygen->Peroxyl_Radical Hydroperoxides Hydroperoxides (Primary Oxidation Products) Peroxyl_Radical->Hydroperoxides H abstraction from another acid molecule Antioxidant Antioxidant (AH) Peroxyl_Radical->Antioxidant Radical Quenching Propagation Propagation Propagation->Hydroperoxides Secondary_Products Aldehydes, Ketones (Secondary Oxidation Products) Hydroperoxides->Secondary_Products Decomposition Decomposition Decomposition->Secondary_Products Antioxidant->Unsaturated_Acid Protection Start Unexpected Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Antioxidant Evaluate Antioxidant Strategy (Type, Concentration) Check_Storage->Check_Antioxidant Correct Improve_Storage Optimize Storage: - Inert gas blanket - Amber vials - Refrigerate Check_Storage->Improve_Storage Incorrect Check_Purity Assess Initial Purity (Presence of Pro-oxidants) Check_Antioxidant->Check_Purity Adequate Change_Antioxidant Modify Antioxidant: - Change type (e.g., BHT to Tocopherol) - Optimize concentration Check_Antioxidant->Change_Antioxidant Inadequate Purify_Sample Purify Sample: - Column chromatography - Add chelating agent (e.g., EDTA) Check_Purity->Purify_Sample Contaminated Re_evaluate Re-evaluate Stability Check_Purity->Re_evaluate Pure Improve_Storage->Re_evaluate Change_Antioxidant->Re_evaluate Purify_Sample->Re_evaluate

Caption: Troubleshooting workflow for unexpected sample degradation.

References

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Retrieved from [Link]

  • ANTIOXIDANT BHT. (n.d.). Retrieved from [Link]

  • Agilent. (n.d.). SIGMA-ALDRICH. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical addition. Retrieved from [Link]

  • SigmaAldrich.cn. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]

  • NIH. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of antioxidant activity of phenolic compounds. The reaction.... Retrieved from [Link]

  • Frontiers. (2022, April 3). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]

  • PMC. (2025, July 15). From Quantity to Reactivity: Advancing Kinetic‐Based Antioxidant Testing Methods for Natural Compounds and Food Applications. Retrieved from [Link]

  • PubMed. (2010, October 15). Oxidation of unsaturated carboxylic acids under hydrothermal conditions. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant compounds interfere with the 3. Retrieved from [Link]

  • Stenutz. (n.d.). (E)-5-methylhex-3-enoic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). The free Radical Addition of aldehydes to Unsaturated Polycarboxylic Esters | The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-hex-3-enoic acid | C7H12O2 | CID 138549. Retrieved from [Link]

  • PubMed. (n.d.). Final report on the safety assessment of BHT(1). Retrieved from [Link]

  • LibreTexts. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted carboxylic compound synthesis by 1,4-addition. Retrieved from [Link]

  • AOCS. (n.d.). Optimal tocopherol concentrations to inhibit soybean oil oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Antioxidant Actions and their Role in many Human Diseases: A Review. Retrieved from [Link]

  • PMC. (2013, February 20). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Retrieved from [Link]

  • University of Groningen. (2022, December 21). SCCS scientific opinion on Butylated hydroxytoluene (BHT). Retrieved from [Link]

  • FAO. (n.d.). TOCOPHEROL CONCENTRATE, MIXED. Retrieved from [Link]

  • ResearchGate. (n.d.). Synergistic interactions between antioxidants used in food preservation. Retrieved from [Link]

  • European Commission. (2009, January 29). Organic Acids - Information Notices. Retrieved from [Link]

  • PubMed. (2000, March 15). Relationship between vitamin E requirement and polyunsaturated fatty acid intake in man: a review. Retrieved from [Link]

  • PMC. (2024, July 23). Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch. Retrieved from [Link]

  • MDPI. (2025, January 24). Stability of Fatty Acids, Tocopherols, and Carotenoids of Sea Buckthorn Oil Encapsulated by Spray Drying Using Different Carrier Materials. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Isomerization of (E)-5-methylhex-3-enoic Acid During Distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of delicate pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of delicate pharmaceutical intermediates. (E)-5-methylhex-3-enoic acid is a critical β,γ-unsaturated precursor—often utilized in the 1[1]. A pervasive challenge during its distillation is the unwanted double-bond migration to form the thermodynamically favored α,β-unsaturated isomer, (E)-5-methylhex-2-enoic acid.

This guide provides the mechanistic causality, field-proven troubleshooting FAQs, and self-validating methodologies to suppress this isomerization.

Mechanistic Insights: The Causality of Isomerization

To solve the problem, we must first understand the underlying chemistry. The isomerization of β,γ-unsaturated acids is driven by the thermodynamic stabilization achieved when the2[2]. This process proceeds via an enolization mechanism. During distillation, the kinetic barrier to this enolization is overcome by two primary culprits:

  • Thermal Stress: High pot temperatures provide the activation energy required for proton abstraction.

  • Catalytic Active Sites: Trace Lewis acids (e.g., transition metals) or Brønsted bases (e.g., silanolates on glassware) lower the activation energy for the enolate transition state.

Troubleshooting Q&A

Q1: My fractional distillation setup yields >15% of the α,β-isomer. How can I adjust my parameters to prevent this? A1: Fractional distillation is fundamentally incompatible with highly sensitive β,γ-unsaturated acids due to prolonged thermal exposure. You must decouple separation efficiency from residence time. Transition to 3[3] such as Short-Path Distillation (SPD) or, ideally, a Wiped-Film Evaporator (WFE). By operating at high vacuum (< 0.05 mbar), you lower the boiling point, and the WFE reduces the residence time to mere seconds, cutting off the kinetic pathway for isomerization.

Q2: Does the material of my distillation apparatus affect the isomerization rate? A2: Absolutely. Standard borosilicate glassware possesses slightly alkaline active sites (silanolates) that catalyze the enolization mechanism. Furthermore, stainless steel systems can harbor trace transition metals acting as Lewis acids. To prevent this, glassware must be passivated via silanization, or you must utilize highly polished, passivated metal alloys (e.g., Hastelloy) for WFE systems.

Q3: Can I use chemical additives to stabilize the acid during purification? A3: Standard radical inhibitors (like BHT) will not prevent acid/base-catalyzed double-bond migration. The most effective "additive" is actually the strict removal of trace impurities. Ensure your feed is rigorously pH-neutral and thoroughly dried. Trace water at elevated temperatures facilitates the proton transfer mechanisms that lead to isomerization[2].

Comparative Process Data

Table 1: Impact of Distillation Modalities on (E)-5-methylhex-3-enoic Acid Isomerization

Distillation TechniqueOperating Pressure (mbar)Typical Evaporator Temp (°C)Residence TimeIsomerization Risk (α,β-isomer %)
Fractional Distillation 10.0 – 50.0120 – 1601 – 4 hoursHigh (> 15%)
Short-Path Distillation 0.1 – 1.080 – 11010 – 30 minsModerate (2% – 5%)
Wiped-Film Evaporation < 0.0560 – 90< 1 minuteLow (< 0.5%)
Self-Validating Experimental Protocol: Wiped-Film Evaporation (WFE)

To ensure high-fidelity purification of (E)-5-methylhex-3-enoic acid, utilize this self-validating WFE methodology. A self-validating system incorporates internal checks ensuring that if a step fails, the failure is immediately evident before proceeding.

Step 1: Equipment Passivation & Validation

  • Action: Treat the internal glass surfaces of the WFE with a 5% solution of dimethyldichlorosilane in heptane for 15 minutes. Rinse thoroughly with anhydrous methanol and dry under nitrogen.

  • Validation Check: Perform a water droplet test on a treated glass joint. A high contact angle (beading) confirms successful capping of active silanol sites. If the water smears, repeat passivation.

Step 2: Vacuum Integrity Verification

  • Action: Assemble the WFE and engage the high-vacuum pump.

  • Validation Check: Isolate the pump using the main manifold valve. The system leak rate must be < 0.01 mbar/min. A higher leak rate indicates atmospheric moisture/oxygen ingress, which will catalyze isomerization at high temperatures. Do not proceed until the leak is resolved.

Step 3: Feed Preparation

  • Action: Dissolve the crude (E)-5-methylhex-3-enoic acid in a volatile, inert solvent (e.g., MTBE) and wash with a neutral buffer (pH 7.0) to remove trace upstream acids/bases. Dry the organic layer over anhydrous Na2​SO4​ . Evaporate the solvent at low temperature (< 30°C).

Step 4: Distillation Execution

  • Action: Set the WFE jacket temperature to 75°C and the internal condenser to 5°C. Start the wiper motor at 350 RPM to ensure a highly turbulent, thin film. Introduce the feed at a controlled rate of 1-2 mL/min (lab-scale) to maintain a residence time of under 30 seconds.

Step 5: Product Validation

  • Action: Analyze the distillate via 1H NMR.

  • Validation Check: Confirm the preservation of the β,γ-double bond by integrating the multiplet at ~5.4 ppm. The absence of a conjugated downfield signal (~6.8 ppm) validates that the α,β-isomer ((E)-5-methylhex-2-enoic acid) was successfully suppressed.

Troubleshooting Logic

G Start Isomerization Detected (>2% α,β-isomer) CheckTemp Evaluate Thermal Stress (Pot Temp > 100°C?) Start->CheckTemp HighTemp Increase Vacuum (Target < 0.1 mbar) CheckTemp->HighTemp Yes CheckTime Evaluate Residence Time (> 5 mins?) CheckTemp->CheckTime No HighTemp->CheckTime HighTime Switch to Wiped-Film Evaporator (WFE) CheckTime->HighTime Yes CheckSurface Evaluate Equipment Surface (Active Lewis/Brønsted Sites?) CheckTime->CheckSurface No HighTime->CheckSurface Passivate Passivate Equipment (Silanization / Acid Wash) CheckSurface->Passivate Yes Success Isomerization Minimized (<0.5% α,β-isomer) CheckSurface->Success No Passivate->Success

Fig 1: Logical troubleshooting workflow for minimizing β,γ to α,β isomerization during distillation.

References
  • Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals | ACS Catalysis. 1

  • Carboxylate Catalyzed Isomerization of β,γ-Unsaturated N-Acetylcysteamine Thioesters - PMC. 2

  • Technical Support Center: Purification of Commercial 3-Butenoic Acid - Benchchem. 3

  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | The Journal of Organic Chemistry. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (E)-5-methylhex-3-enoic acid vs. (E)-5-methylhex-2-enoic acid

As a Senior Application Scientist navigating the complexities of synthetic route design, I frequently encounter a fundamental truth: the mere shift of a single double bond can entirely rewire a molecule's electronic land...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of synthetic route design, I frequently encounter a fundamental truth: the mere shift of a single double bond can entirely rewire a molecule's electronic landscape. This guide provides an objective, data-driven comparison of (E)-5-methylhex-3-enoic acid ( β,γ -unsaturated) and (E)-5-methylhex-2-enoic acid ( α,β -unsaturated). By understanding their divergent mechanistic pathways, drug development professionals can strategically harness these building blocks for complex asymmetric synthesis and active pharmaceutical ingredient (API) manufacturing.

Mechanistic Foundations: Conjugation vs. Isolation

The core divergence in reactivity between these two isomers stems from their orbital alignment.

In (E)-5-methylhex-2-enoic acid , the C=C double bond is in direct conjugation with the C=O bond of the carboxyl group. This creates a delocalized π -electron system extending over four atoms. The electron-withdrawing nature of the carboxyl group polarizes the alkene, rendering the β -carbon highly electrophilic and perfectly primed for 1,4-conjugate additions[1].

Conversely, (E)-5-methylhex-3-enoic acid is deconjugated. The intervening α -methylene group isolates the alkene from the carbonyl's inductive and resonance effects. Consequently, the double bond behaves much like an isolated aliphatic alkene, while the carboxylate group retains its standard acidity[2]. Because conjugated systems are thermodynamically favored (typically by 3–4 kcal/mol), the β,γ -isomer exists in a higher energy state and is highly susceptible to isomerization[3].

Reactivity A (E)-5-methylhex-3-enoic acid (β,γ-unsaturated) C Isomerization (Base/Acid) A->C Thermodynamic Driving Force E Lactonization (Electrophilic) A->E Acidic Conditions B (E)-5-methylhex-2-enoic acid (α,β-unsaturated) D Michael Addition (Nucleophiles) B->D Electrophilic β-carbon C->B Conjugation

Logical reactivity pathways differentiating β,γ- and α,β-unsaturated carboxylic acids.

Quantitative Thermodynamic & Reactivity Data

To objectively compare these two substrates, we must look at their fundamental physicochemical properties. The table below summarizes the quantitative and qualitative differences that dictate their behavior in the reactor.

Property(E)-5-methylhex-2-enoic acid(E)-5-methylhex-3-enoic acid
Unsaturation Classification α,β -unsaturated (Conjugated) β,γ -unsaturated (Deconjugated)
Thermodynamic Stability High (Global minimum for the enoic system)Lower (Kinetic product; Δ E ~ +3-4 kcal/mol)
Alkene Electrophilicity High at the β -carbon (Excellent Michael Acceptor)Low (Behaves as an isolated, electron-rich alkene)
Dominant Reaction Pathways 1,4-Conjugate Additions, EpoxidationBase-catalyzed Isomerization, Halolactonization
UV Absorbance Profile Strong π→π∗ transition (~210-220 nm)Weak/No extended conjugation band

Comparative Reactivity Profiles

The Michael Addition (Exclusive to the 2-Enoic Acid)

Because of the conjugated π -system, (E)-5-methylhex-2-enoic acid is a classic Michael acceptor. Soft nucleophiles (such as thiols, amines, and organocuprates) bypass the hard carbonyl carbon and attack the electrophilic β -carbon. This breaks the C=C double bond, forming a resonance-stabilized enolate intermediate that is subsequently protonated[1].

Isomerization and Lactonization (Signatures of the 3-Enoic Acid)

The (E)-5-methylhex-3-enoic acid lacks this electrophilic β -carbon. Instead, its reactivity is defined by its drive to achieve conjugation. Under mildly basic conditions, the relatively acidic α -protons are removed to form a dienolate, which rapidly reprotonates at the γ -position to yield the 2-enoic acid.

Furthermore, under acidic conditions, the β,γ -double bond can be protonated to form a carbocation. The tethered carboxylate group acts as an internal nucleophile, attacking the cationic center to form a stable cyclic ester (lactone)—a pathway impossible for the α,β -isomer due to geometric constraints[2].

Experimental Workflows & Protocols

To validate these mechanistic principles in the lab, I rely on self-validating experimental designs. Below are two field-proven protocols demonstrating the unique reactivity of each isomer.

Workflow Step1 Substrate Preparation Step2 Reagent Addition (Nucleophile/Base) Step1->Step2 Step3 Reaction Monitoring (NMR) Step2->Step3 Step4 Product Isolation Step3->Step4

Step-by-step experimental workflow for evaluating unsaturated carboxylic acid reactivity.

Protocol A: Base-Catalyzed Isomerization of (E)-5-methylhex-3-enoic acid

Objective: Convert the kinetic β,γ -isomer to the thermodynamically stable α,β -isomer. Causality: DBU acts as a non-nucleophilic base, selectively deprotonating the α -position. The resulting dienolate is trapped via reprotonation at the γ -carbon, driven entirely by the thermodynamic sink of the conjugated product.

  • Preparation: Dissolve 1.0 eq of (E)-5-methylhex-3-enoic acid in anhydrous THF to achieve a 0.2 M concentration.

  • Activation: Add 1.1 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at room temperature under a nitrogen atmosphere.

  • Self-Validating Monitoring: Stir for 4 hours. Monitor the reaction via 1 H NMR. The system validates itself when the α -CH 2​ multiplet (~3.2 ppm) of the starting material disappears, replaced by the distinct conjugated alkene protons (~5.8 and ~7.0 ppm) of the 2-enoic acid.

  • Isolation: Quench the reaction with 1M HCl to protonate the carboxylate. Extract with Ethyl Acetate, wash with brine, dry over MgSO 4​ , and concentrate in vacuo.

Protocol B: Thia-Michael Addition to (E)-5-methylhex-2-enoic acid

Objective: Exploit the electrophilic β -carbon for selective C-S bond formation. Causality: Triethylamine deprotonates thiophenol to generate a highly nucleophilic thiolate. The soft thiolate selectively attacks the soft electrophilic β -carbon of the conjugated system, avoiding 1,2-addition at the hard carbonyl.

  • Preparation: Dissolve 1.0 eq of (E)-5-methylhex-2-enoic acid and 1.2 eq of thiophenol in anhydrous Dichloromethane (DCM) at 0.5 M.

  • Activation: Add 0.1 eq of Triethylamine (Et 3​ N) to initiate thiolate generation.

  • Self-Validating Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (UV light). The reaction is complete when the strongly UV-active starting material (due to the conjugated π -system) is consumed, leaving a non-UV-active aliphatic product spot.

  • Isolation: Wash the organic layer with saturated NaHCO 3​ to remove excess thiol, dry over MgSO 4​ , and evaporate to isolate the β -thioether carboxylic acid.

Applications in Drug Development

The distinct reactivity of these isomers is not just an academic curiosity; it is a critical lever in pharmaceutical manufacturing. A prime example is the synthesis of Pregabalin (Lyrica), a blockbuster anticonvulsant.

During the synthesis of Pregabalin, derivatives of the deconjugated isomer—specifically 3-cyano-5-methylhex-3-enoic acid salts—are utilized as critical precursors. The β,γ -unsaturation is intentionally preserved to allow for highly enantioselective asymmetric hydrogenation using chiral Rhodium catalysts (e.g., Rh-Me-DuPHOS). If the double bond were allowed to isomerize to the α,β -position, the steric and electronic coordination with the chiral catalyst would be fundamentally altered, destroying the enantiomeric excess required for the API[4].

References

  • The Multifaceted Reactivity of Unsaturated Carboxylic Acids: A Technical Guide for Drug Development Professionals Source: BenchChem URL:1

  • 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives Source: LibreTexts URL:2

  • Energetic preferences for alpha,beta versus beta,gamma unsaturation Source: PubMed (J. Org. Chem.) URL:3

  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation Source: ACS Publications (J. Org. Chem.) URL:4

Sources

Comparative

validation of quantitative NMR methods for (E)-5-methylhex-3-enoic acid purity

Title : Validation of Quantitative NMR (qNMR) Methods for (E)-5-Methylhex-3-enoic Acid Purity: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of certi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Validation of Quantitative NMR (qNMR) Methods for (E)-5-Methylhex-3-enoic Acid Purity: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of certifying the absolute purity of aliphatic unsaturated carboxylic acids. (E)-5-methylhex-3-enoic acid (CAS: 59320-76-2) is a prime example—a critical intermediate in pharmaceutical synthesis and fragrance chemistry that poses significant challenges for traditional chromatographic purity assessments. This guide objectively compares the performance of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional alternatives like HPLC-UV and GC-FID, providing a self-validating experimental workflow grounded in international pharmacopeial standards.

Mechanistic Rationale: The Analytical Challenge The structural nature of (E)-5-methylhex-3-enoic acid dictates the analytical approach. The molecule features an isolated double bond and a terminal carboxylic acid, lacking a conjugated π -system.

  • The HPLC-UV Limitation : HPLC relies heavily on the area normalization method, which fundamentally assumes all components possess similar response factors at the detection wavelength[1]. Because (E)-5-methylhex-3-enoic acid exhibits extremely weak UV absorbance (requiring detection at ~210 nm), solvent interference and baseline noise are amplified. Trace impurities with strong chromophores will cause a massive underestimation of the target compound's purity[1].

  • The GC-FID Limitation : While Gas Chromatography with Flame Ionization Detection (GC-FID) offers a more uniform response factor for hydrocarbons, the highly polar carboxylic acid moiety causes severe peak tailing and risks on-column isomerization of the (E)-double bond at high injection temperatures. Derivatization (e.g., esterification) is required, which introduces sample preparation errors and alters the mass balance.

  • The qNMR Advantage : qNMR is an absolute, primary analytical method. It determines purity by comparing the integral of a specific proton signal from the analyte directly to that of a certified internal standard[2]. Because signal intensity is strictly proportional to the molar concentration of the resonant nuclei, qNMR bypasses the need for an analyte-specific reference standard and is completely immune to UV response factor discrepancies[2]. It is now codified as a primary ratio method in international pharmacopoeias, including USP <761>, USP <1761>, and Ph. Eur. 2.2.33[3].

Self-Validating qNMR Experimental Workflow To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) using a known Certified Reference Material (CRM) mixture prior to sample analysis, we verify the instrument's longitudinal relaxation ( T1​ ) recovery and integration accuracy before committing to the unknown sample[4].

Step 1: Internal Standard (IS) Selection & Causality We must select an IS that is non-hygroscopic, highly pure, and exhibits a simple NMR spectrum that does not overlap with the analyte[5]. For (E)-5-methylhex-3-enoic acid, the olefinic protons appear at ~5.4-5.6 ppm, and the aliphatic protons span 0.9-3.0 ppm. Choice: Maleic acid (singlet at ~6.3 ppm). Causality: We select Maleic acid to ensure absolute baseline separation from the analyte's aliphatic and olefinic signals, preventing integration overlap.

Step 2: Gravimetric Sample Preparation

  • Using a microbalance (0.01 mg readability), accurately weigh ~15.00 mg of (E)-5-methylhex-3-enoic acid and ~10.00 mg of the Maleic acid CRM into a clean glass vial. Causality: Gravimetric precision is the largest source of uncertainty in qNMR; maximizing the weighed mass minimizes relative weighing errors.

  • Co-dissolve the mixture in 0.6 mL of DMSO- d6​ (containing 0.03% TMS for chemical shift referencing).

  • Transfer the homogenized solution to a 5 mm precision NMR tube.

Step 3: NMR Acquisition Parameters

  • Pulse Angle : Set to 90° to ensure maximum signal excitation and uniform transverse magnetization[5].

  • Relaxation Delay ( D1​ ) : Set D1​≥5×T1​ of the slowest relaxing proton in the mixture. Causality: A D1​ of 30-60 seconds ensures >99.3% recovery of longitudinal magnetization, preventing signal saturation and integration bias[5].

  • Number of Scans (NS) : Acquire 32 to 64 scans to ensure a Signal-to-Noise (S/N) ratio > 150 for the target peaks, which is critical for integration precision[5].

Step 4: Data Processing & Absolute Purity Calculation

  • Apply zero-filling (to 64k or 256k points) and an exponential window function (Line Broadening = 0.3 Hz) to enhance S/N without distorting peak areas.

  • Perform manual phase correction and a 5th-order polynomial baseline correction to ensure flat integration regions.

  • Calculate purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Validation Protocol & Comparative Performance Data In alignment with USP <1220> (Analytical Procedure Lifecycle), the qNMR method was validated for Specificity, Linearity, Precision, and Accuracy[4].

Table 1: Comparative Performance for (E)-5-methylhex-3-enoic Acid Purity Determination

Validation ParameterqNMR ( 1 H)HPLC-UV (210 nm)GC-FID (Derivatized)
Fundamental Principle Absolute (Primary Ratio)Relative (Area Normalization)Relative (Area Normalization)
Reference Standard Required? No (Uses unrelated CRM)Yes (Analyte-specific)Yes (Analyte-specific)
Sample Preparation Time < 10 mins< 15 mins> 60 mins (Esterification)
Precision (RSD, n=6) 0.8%2.4%1.7%
Accuracy (Spike Recovery) 99.8% ± 0.5%96.5% ± 2.0%97.2% ± 1.5%
Specificity High (Direct structural confirmation)Low (High risk of co-elution)High (Chromatographic resolution)

Data Interpretation: The qNMR method demonstrates superior precision (RSD < 1.0%) and accuracy compared to chromatographic techniques. The discrepancy in HPLC-UV accuracy stems from the overestimation of trace UV-active impurities, highlighting the danger of using relative response methods for weakly absorbing aliphatic compounds[1].

Workflow Visualization

qNMR_Workflow N1 System Suitability (CRM T1 & Integration Check) N2 Gravimetric Preparation (Analyte + Maleic Acid IS) N1->N2 N3 NMR Acquisition (90° Pulse, D1 > 5xT1, S/N > 150) N2->N3 N4 Data Processing (Phase & Baseline Correction) N3->N4 N5 Absolute Purity Calculation (Primary Ratio Method) N4->N5

Caption: Workflow for qNMR purity validation demonstrating a self-validating lifecycle approach.

References

1.[1]1 - BenchChem 2.[5]5 - BenchChem 3.[2]2 - BenchChem 4.[3]3 - IRE Journals 5.[4]4 - American Pharmaceutical Review

Validation

structural comparison of 5-methylhex-3-enoic acid and 3-methyl-2-hexenoic acid

An in-depth structural and analytical comparison of 5-methylhex-3-enoic acid and 3-methyl-2-hexenoic acid reveals how subtle shifts in double-bond placement and methyl branching fundamentally alter a molecule's thermodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and analytical comparison of 5-methylhex-3-enoic acid and 3-methyl-2-hexenoic acid reveals how subtle shifts in double-bond placement and methyl branching fundamentally alter a molecule's thermodynamic stability, biological role, and chromatographic behavior.

This guide provides a comprehensive evaluation of these two C7​H12​O2​ isomers, supported by quantitative data and a self-validating analytical protocol for volatile fatty acid (VFA) isolation.

Molecular Architecture & Electronic Dynamics

While both compounds share the same molecular formula and weight, their structural isomerism dictates entirely different chemical environments.

  • 5-Methylhex-3-enoic Acid : This compound features an isolated (homoallylic) double bond at the C3 position and a terminal isopropyl group created by the C5 methyl branch. The sp3 hybridized C2 methylene bridge physically separates the alkene's π -electrons from the carboxylic acid's carbonyl group. This lack of extended conjugation results in higher conformational flexibility but lower overall thermodynamic stability[1].

  • 3-Methyl-2-hexenoic Acid (TMHA) : TMHA features an α,β -unsaturated system where the C2=C3 alkene is in direct conjugation with the C1 carbonyl group. This extended π -orbital overlap lowers the molecule's ground-state energy. Furthermore, the methyl group at C3 adds steric bulk that restricts rotation, locking the molecule predominantly into the highly stable (E)-configuration (trans-3-methyl-2-hexenoic acid)[2].

Isomers Formula C7H12O2 Isomers (MW: 128.17 g/mol) Iso1 5-methylhex-3-enoic acid Formula->Iso1 Iso2 3-methyl-2-hexenoic acid (TMHA) Formula->Iso2 Prop1 Isolated Alkene (C3=C4) Conformational Flexibility Iso1->Prop1 Structure Prop2 Conjugated Alkene (C2=C3) Thermodynamic Stability Iso2->Prop2 Structure

Structural divergence and electronic properties of C7H12O2 isomers.

Biological Significance & Olfactory Impact

The structural differences between these isomers directly correlate to their biological prevalence and olfactory impact.

3-Methyl-2-hexenoic acid (TMHA) is globally recognized as the primary malodor component in human apocrine sweat. It does not secrete directly as a free acid; rather, it is enzymatically cleaved from a non-odorous N-alpha-acyl-glutamine precursor by Corynebacterium species residing in the axillary microbiome[3][4]. Historically, TMHA was heavily investigated as a potential volatile biomarker for schizophrenia. However, subsequent clinical consensus attributes the altered olfactory detection of TMHA in schizophrenic patients to sensory habituation or methodological artifacts in early studies, rather than a direct metabolic etiology[3][5].

Conversely, 5-methylhex-3-enoic acid acts primarily as a synthetic intermediate or analytical reference standard in lipidomics and flavor chemistry. It lacks the specific, microbiome-driven biological origin of TMHA and does not possess the intense hircine (goat-like) odor threshold associated with conjugated axillary VFAs[6].

Quantitative Physicochemical Comparison

The table below summarizes the quantitative and structural data for both isomers, highlighting the impact of conjugation on boiling point and stability.

Property5-Methylhex-3-enoic Acid3-Methyl-2-hexenoic Acid (TMHA)
IUPAC Name (E)-5-methylhex-3-enoic acid(E)-3-methylhex-2-enoic acid
Molecular Formula C7​H12​O2​ C7​H12​O2​
Molecular Weight 128.17 g/mol [1]128.17 g/mol [2][3]
PubChem CID 138549[1]6443739[2]
Double Bond Position C3=C4 (Isolated / Homoallylic)C2=C3 ( α,β -Unsaturated)
Methyl Branch Position C5C3
Boiling Point ~220.0°C (Estimated)225.2°C - 237.28°C[3][7]
Melting Point N/A-9.25°C to -3.4°C[3][7]
Primary Context Synthetic intermediate / Flavor standardAxillary malodor biomarker[3]

High-Throughput Analytical Resolution (GC-MS)

Analyzing volatile fatty acids (VFAs) from biological matrices presents distinct chromatographic challenges. Direct liquid injection often leads to matrix accumulation in the GC inlet and severe peak tailing due to the highly polar carboxyl groups interacting with active sites on standard non-polar columns.

To resolve this, Solid-Phase Microextraction (SPME) coupled with an Ultra Inert (UI) Wax column is the industry standard for VFA profiling[4][8].

GCMS Sample 1. Matrix Preparation (Spike with TMHA-d5) SPME 2. Headspace SPME (37°C, DVB/CAR/PDMS) Sample->SPME Volatilization Desorption 3. Thermal Desorption (250°C, GC Inlet) SPME->Desorption Fiber Transfer Separation 4. GC Separation (DB-Wax UI Column) Desorption->Separation Carrier Gas (He) Detection 5. MS Detection (EI Mode, m/z 128) Separation->Detection Elution & Ionization

SPME-GC-MS workflow for volatile fatty acid isolation and analysis.

Self-Validating SPME-GC-MS Protocol

The following protocol outlines a self-validating system for the extraction and quantification of TMHA and its isomers from complex biological matrices (e.g., sweat or in vitro bacterial cultures).

Step 1: Matrix Preparation & Internal Standardization

  • Action : Aliquot 2 mL of the biological matrix into a 20 mL headspace vial. Spike the sample with 10 µL of a 10 ppm deuterium-labeled internal standard, such as (E)-3-methyl-2-hexenoic acid-d5[8][9].

  • Causality : The large headspace volume ensures optimal vapor-phase partitioning. The deuterated internal standard co-elutes with the target analyte, creating a self-validating loop that perfectly corrects for matrix-induced signal suppression and fiber extraction variability.

Step 2: Headspace SPME Extraction

  • Action : Insert a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber into the vial headspace. Incubate at 37°C for 30 minutes with continuous agitation[8].

  • Causality : Operating strictly at 37°C mimics human physiological temperature. This optimizes the volatilization of TMHA from the sweat matrix without causing thermal degradation of the biological components, which could otherwise release confounding volatile artifacts.

Step 3: Thermal Desorption & GC Separation

  • Action : Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode. Route the sample through a polar, deactivated column (e.g., Agilent DB-Wax UI, 30m x 0.25mm x 0.25µm). Implement column backflushing post-elution[8].

  • Causality : Standard non-polar columns (like DB-5ms) cause severe peak tailing for free fatty acids. The Ultra Inert Wax column provides sharp peak shapes, allowing baseline resolution of (E)- and (Z)-isomers. Backflushing reverses the carrier gas flow to purge high-boiling biological matrix contaminants from the column, preventing carryover and validating the integrity of subsequent runs.

Step 4: Mass Spectrometric Detection

  • Action : Operate the MS in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) targeting the molecular ion ( m/z 128) and key structural fragments (e.g., m/z 113 for the loss of the methyl group) to definitively differentiate the isomers[8].

References

  • PubChem - (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - nih.gov - 2

  • PubChem - 5-Methyl-hex-3-enoic acid | C7H12O2 | CID 138549 - nih.gov - 1

  • Wikipedia - trans-3-Methyl-2-hexenoic acid - wikipedia.org - 3

  • Agilent - Fast Analysis of Human Malodor Compounds, Volatile Organic Acids by SPME and Column Backflushing - agilent.com - 8

  • Molport - (3E)-5-methylhex-3-enoic acid | 59320-76-2 - molport.com - 6

  • PubChem - (E)-5-methylhex-3-enoic acid | C7H12O2 | CID 5463313 - nih.gov - 10

  • Stenutz - (E)-5-methylhex-3-enoic acid - stenutz.eu - 11

  • Sigma-Aldrich - (E)-5-Methylhex-3-enoic acid | 59320-76-2 - sigmaaldrich.com - 12

  • Sigma-Aldrich - (E)-3-Methyl-2-hexenoic acid | 27960-21-0 - sigmaaldrich.com - 7

  • precisionFDA - 3-METHYL-2-HEXENOIC ACID, (2E)- - fda.gov - 13

  • MedChemExpress - (E)-3-Methyl-2-hexenoic acid-d5 - medchemexpress.com - 9

  • PMC - Experiences and Perspectives of GC-MS Application for the Search of Low Molecular Weight Discriminants of Schizophrenia - nih.gov - 5

  • Semantic Scholar - High throughput volatile fatty acid skin metabolite profiling by thermal desorption secondary electrospray ionisation mass spectrometry - semanticscholar.org -4

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Commercial Reference Standards for Cefprozil

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive framework for benchmarking commercial reference standards of Cefprozil, a second-generation cephalosporin antibiotic. By applying the rigorous analytical principles outlined here, you can ensure the accuracy and reliability of your pharmaceutical analysis.

Cefprozil, a widely used antibiotic, exists as a mixture of cis- and trans-isomers, with the cis-isomer being the predominant and more active form.[1][2] The quality of a Cefprozil reference standard is therefore critical for accurate quantification and impurity profiling in drug substance and product testing. This guide will walk you through a systematic approach to evaluating and comparing commercial Cefprozil reference standards, ensuring they meet the stringent requirements for pharmaceutical quality control.

The Critical Role of Reference Standards

In pharmaceutical development and manufacturing, reference standards are the cornerstone of analytical testing.[3][4][5] They serve as the benchmark against which all other samples are measured, ensuring consistency, accuracy, and compliance with regulatory standards.[5][6][7] A well-characterized reference standard is essential for:

  • Method Validation: Establishing the performance characteristics of analytical procedures.

  • Instrument Calibration: Ensuring the accuracy of analytical instruments.

  • Quality Control: Verifying the identity, purity, and potency of active pharmaceutical ingredients (APIs) and finished products.[5]

Key Quality Attributes for a Cefprozil Reference Standard

Before initiating any experimental work, it is crucial to define the critical quality attributes (CQAs) for a Cefprozil reference standard. These are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired quality.[8][9] For Cefprozil, these include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantification of the main component and identification and quantification of any impurities.

  • Potency: The measure of the biological activity of the substance.

  • Isomeric Ratio: The ratio of the cis- (Z) and trans- (E) isomers.

  • Water Content: As Cefprozil is often supplied as a hydrate.

  • Physical Properties: Such as appearance, solubility, and crystallinity.

Experimental Workflow for Benchmarking Cefprozil Reference Standards

A multi-faceted analytical approach is required to thoroughly benchmark commercial Cefprozil reference standards. The following workflow provides a comprehensive evaluation of the critical quality attributes.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Identification cluster_2 Chromatographic Purity and Isomeric Ratio cluster_3 Quantitative Analysis A Visual Inspection D Infrared (IR) Spectroscopy A->D B Solubility Testing G High-Performance Liquid Chromatography (HPLC) B->G C Review of Certificate of Analysis (CoA) I Assay by HPLC C->I D->G E UV-Vis Spectroscopy E->G F Nuclear Magnetic Resonance (NMR) H Liquid Chromatography-Mass Spectrometry (LC-MS) F->H G->I H->I J Water Content (Karl Fischer) I->J

Sources

Validation

Reproducibility and Scalability in Asymmetric Synthesis: A Comparison Guide for 5-Methylhex-3-enoic Acid Derivatives

As process chemists and drug development professionals, we constantly weigh atom economy against enantiomeric excess (ee). In the synthesis of blockbuster chiral active pharmaceutical ingredients (APIs) like (S)-pregabal...

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Author: BenchChem Technical Support Team. Date: April 2026

As process chemists and drug development professionals, we constantly weigh atom economy against enantiomeric excess (ee). In the synthesis of blockbuster chiral active pharmaceutical ingredients (APIs) like (S)-pregabalin, the late-stage installation of the stereocenter is the primary cost driver. The prochiral building block 3-cyano-5-methylhex-3-enoic acid (a functionalized 5-methylhex-3-enoic acid derivative) serves as the critical node in this workflow[1].

This guide objectively compares the direct asymmetric hydrogenation of this enoic acid derivative against traditional resolution alternatives, providing mechanistic insights, comparative data, and a self-validating experimental protocol.

Comparing Synthetic Paradigms

Historically, the synthesis of (S)-pregabalin relied on achiral pathways followed by late-stage resolution. However, the paradigm has shifted toward direct asymmetric catalysis. Below is a comparison of the three primary methodologies utilized in industrial and academic settings:

  • Asymmetric Hydrogenation (The Benchmark): Utilizes a homogeneous Rh(I) catalyst with a chiral phospholane ligand (e.g., Me-DuPHOS) to directly reduce the alkene of 3-cyano-5-methylhex-3-enoic acid[1].

  • Enzymatic Kinetic Resolution: Involves the achiral reduction of the enoic acid, followed by biocatalytic resolution (using lipases or nitrilases) of the resulting racemic mixture.

  • Classical Diastereomeric Resolution: Relies on salt formation with chiral amines (e.g., cinchonidine) to separate the enantiomers via fractional crystallization.

Quantitative Performance Comparison
ParameterAsymmetric Hydrogenation (Rh-Me-DuPHOS)Enzymatic Resolution (Lipase/Nitrilase)Classical Resolution (Cinchonidine Salt)
Starting Material 3-Cyano-5-methylhex-3-enoic acid saltRacemic 3-Cyano-5-methylhexanoic acidRacemic 3-Cyano-5-methylhexanoic acid
Max Theoretical Yield 100% 50% (requires racemization loop)50% (requires racemization loop)
Enantiomeric Excess >97.7% >99.0%>99.0%
Atom Economy Excellent PoorPoor
Catalyst Cost High (Rh, Chiral Ligand)Low (Biocatalyst)Moderate (Chiral Amine)
Scalability Profile High (Continuous pressure reactors)Moderate (Dilute aqueous systems)High (Crystallization-based)

Data synthesized from [1] and.

Mechanistic Causality: Why the Salt Form?

A common reproducibility failure in the asymmetric hydrogenation of 5-methylhex-3-enoic acid derivatives stems from using the free carboxylic acid or an ester. The protocol demands the conversion of the precursor into a potassium or tert-butylamine salt[2]. This is not merely a solubility optimization; it is a mechanistic necessity.

The carboxylate anion acts as a powerful directing group. It coordinates to the rhodium center, creating a rigid bidentate chelation complex (alongside the alkene) within the C2-symmetric chiral pocket of the (R,R)-Me-DuPHOS ligand. This locked transition state geometry strictly dictates the enantiofacial approach of the hydride, ensuring an ee of >97%. If an ester is used, this coordination is weakened, leading to a precipitous drop in stereocontrol and sluggish turnover numbers (TON)[2].

Synthetic Workflow Visualization

Workflow A 3-Cyano-5-methylhex-3-enoic acid (Prochiral Precursor) B1 Asymmetric Hydrogenation [Rh(R,R-Me-DuPHOS)]+ A->B1 Direct Chiral Reduction B2 Achiral Reduction (Pd/C) A->B2 Standard Hydrogenation E (S)-3-Cyano-5-methylhexanoic acid (>97% ee) B1->E 100% Theoretical Yield C2 (±)-3-Cyano-5-methylhexanoic acid B2->C2 D1 Enzymatic Resolution (Lipase/Nitrilase) C2->D1 Biocatalysis D2 Classical Resolution (Cinchonidine) C2->D2 Salt Crystallization D1->E 50% Max Yield (Requires Racemization) D2->E 50% Max Yield (Requires Racemization) F (S)-Pregabalin (API) E->F Ni-Catalyzed Reduction

Comparison of synthetic pathways from 3-cyano-5-methylhex-3-enoic acid to (S)-Pregabalin.

Self-Validating Experimental Protocol

The following methodology details the asymmetric hydrogenation of the 3-cyano-5-methylhex-3-enoic acid salt. Every step includes an in-process validation check to ensure reproducibility.

Objective

Conversion of 3-cyano-5-methylhex-3-enoic acid to (S)-3-cyano-5-methylhexanoic acid with >97% ee[1].

Step 1: Substrate Activation (Salt Formation)
  • Procedure: Suspend 3-cyano-5-methylhex-3-enoic acid in a thoroughly degassed mixture of methanol and water. Slowly add 1.0 equivalent of potassium hydroxide (or tert-butylamine)[2].

  • Causality: Generates the carboxylate directing group required for Rh-chelation.

  • Validation Check: Complete dissolution of the suspension indicates successful salt formation. The pH should stabilize between 7.5 and 8.0.

Step 2: Catalyst Preparation (Anaerobic)
  • Procedure: In an anaerobic glovebox, dissolve the precatalyst [(R,R)-(Me-DuPHOS)Rh(COD)]BF4 (Substrate/Catalyst ratio of 2000/1) in anhydrous, deoxygenated methanol[1].

  • Causality: Rh(I) phospholane complexes are highly sensitive to oxidation. Oxygen exposure converts the active phosphine to a phosphine oxide, permanently deactivating the catalyst.

  • Validation Check: The resulting solution must be a vibrant, clear orange. Any brown or black discoloration indicates oxidative degradation and the batch must be discarded.

Step 3: High-Pressure Hydrogenation
  • Procedure: Transfer the catalyst solution to a Parr autoclave containing the substrate salt. Pressurize with H₂ to 60 psi (~4 atm) and stir vigorously at 25 °C[1].

  • Causality: 60 psi ensures sufficient dissolved hydrogen concentration to drive the catalytic cycle forward rapidly, preventing off-cycle isomerization of the alkene.

  • Validation Check: Monitor the pressure gauge. A steady, continuous drop in pressure confirms active turnover. Hydrogen consumption should cease completely within 4 hours.

Step 4: Isolation and Chiral Verification
  • Procedure: Vent the reactor safely. Acidify the aqueous methanolic mixture to pH 2 using 3N HCl, and extract with ethyl acetate (3 × 150 mL). Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure[1].

  • Causality: Acidification protonates the product back to the free carboxylic acid, allowing partitioning into the organic phase, while inorganic rhodium salts and potassium chloride remain trapped in the aqueous layer.

  • Validation Check: Analyze the crude product via chiral HPLC or GC. An enantiomeric excess of >97.7% confirms the integrity of the catalytic cycle and the absence of catalyst poisoning.

References

  • Title: An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin] Source: Indian Journal of Chemistry (NIScPR) URL: [Link]

  • Title: US20030212290A1 - Asymmetric synthesis of pregabalin Source: Google Patents URL

Sources

Comparative

A Senior Application Scientist's Guide to Comparative FTIR Spectral Analysis of Branched Hexenoic Acid Isomers

This guide provides an in-depth comparative analysis of branched hexenoic acid isomers using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of branched hexenoic acid isomers using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral bands to explain the causal relationships between molecular structure and vibrational spectra. We will explore how branching, double bond position, and stereochemistry create unique spectral fingerprints, enabling the differentiation of these closely related molecules.

The Challenge of Isomer Differentiation

Hexenoic acid and its branched isomers are valuable building blocks in pharmaceuticals, flavorings, and polymer synthesis. However, their isomeric forms often exhibit vastly different biological activities and chemical properties. Differentiating between positional, geometric, and skeletal isomers is therefore a critical analytical challenge. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose by probing the vibrational modes of a molecule's functional groups.

Foundational Principles: Interpreting the Spectra of Unsaturated Carboxylic Acids

To differentiate complex isomers, we must first understand the fundamental vibrations common to all hexenoic acids. These molecules possess both a carboxylic acid and an alkene functional group, each with characteristic IR absorptions.

The Carboxylic Acid Signature

The carboxylic acid moiety is one of the most readily identifiable functional groups in IR spectroscopy due to its distinct and often broad absorption bands.

  • O–H Stretching: The most prominent feature is an exceptionally broad absorption band appearing between 2500 and 3300 cm⁻¹.[1][2][3] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a stable dimeric structure. This broad O-H band often overlaps with the sharper C-H stretching bands.[1][4]

  • C=O (Carbonyl) Stretching: An intense, sharp peak is observed between 1690 and 1760 cm⁻¹.[1] For hydrogen-bonded dimers, this peak typically appears around 1710 cm⁻¹.[2][3] The presence of conjugation (an adjacent C=C double bond) can lower this frequency by 20-30 cm⁻¹, shifting it closer to the lower end of the range.[2]

  • C–O Stretching and O–H Bending: A C–O stretching vibration can be found in the 1210-1320 cm⁻¹ region, while O–H in-plane bending appears in the 1395-1440 cm⁻¹ range.[1] An additional broad O–H out-of-plane bend is often visible near 920 cm⁻¹.

The Alkene Signature

The carbon-carbon double bond and its associated hydrogens also provide crucial spectral information.

  • =C–H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[5][6] This is a key diagnostic feature to distinguish alkene C-H bonds from alkane C-H bonds, which appear just below 3000 cm⁻¹.[5][7]

  • C=C Stretching: The stretching of the double bond itself gives rise to a peak between 1640 and 1680 cm⁻¹.[5] The intensity of this peak is variable. In symmetrically substituted alkenes, the peak can be very weak or absent, whereas asymmetry increases its intensity.[7]

  • =C–H Bending (Out-of-Plane): These vibrations, often called "wags," are extremely powerful for determining the substitution pattern of the alkene, particularly its stereochemistry.[7] This region (650-1000 cm⁻¹) is often the most informative for differentiating geometric isomers.[5]

Decoding Isomeric Variations: The Impact of Structure on Spectra

The true analytical power of FTIR emerges when we examine the subtle yet significant spectral shifts caused by changes in branching, double bond position, and stereochemistry.

Geometric Isomerism (E/Z or trans/cis)

The most dramatic spectral difference between geometric isomers is found in the out-of-plane (OOP) C-H bending region.

  • trans (E) Isomers: These isomers are characterized by a strong, sharp absorption band in the 960-970 cm⁻¹ region.[8] This band is due to the OOP wag of the two hydrogens on opposite sides of the double bond. Its presence is a highly reliable indicator of a trans configuration.

  • cis (Z) Isomers: The corresponding OOP C-H wag for cis isomers appears as a broad, and often weaker, band around 665-730 cm⁻¹.[8]

The C=C stretching vibration can also be affected; it is often stronger in the more symmetric trans isomer compared to the cis isomer.[8]

Positional and Skeletal Isomerism

The location of the double bond and any alkyl branches (like a methyl group) primarily influences the C-H stretching and bending vibrations and the fingerprint region.

  • Methyl Branching: The presence of a methyl group introduces characteristic C-H symmetric and asymmetric stretching bands below 3000 cm⁻¹ and bending (scissoring) vibrations around 1465 cm⁻¹ and 1378 cm⁻¹.[5] The precise location and intensity of these can be subtly affected by the group's proximity to the carboxylic acid or the double bond.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of bending, rocking, and wagging vibrations for C-C, C-O, and C-H bonds.[9] While individual peak assignment is difficult, the overall pattern in this region is unique to a specific molecular structure.[10] Therefore, comparing the fingerprint regions of two isomers against a reference spectrum is a powerful method for identification.[10] For example, the pattern of C-C skeletal vibrations will differ significantly between 3-methylhexenoic acid and 4-methylhexenoic acid.

Summary of Key Differentiating Vibrational Modes
Vibrational Mode Typical Wavenumber (cm⁻¹) Significance for Isomer Differentiation
O–H Stretch 2500–3300 (very broad)Common to all isomers; indicates the carboxylic acid group.[1][3]
C–H Stretch (Alkane) < 3000Indicates saturated portions of the molecule (methyl, ethyl branches).[5]
=C–H Stretch (Alkene) > 3000Confirms the presence of a C=C double bond.[5][6]
C=O Stretch 1690–1760Intense peak confirming the carboxylic acid. Shifts to lower frequency with C=C conjugation.[1][2]
C=C Stretch 1640–1680Confirms the C=C double bond. Intensity varies with substitution and symmetry.[5][7]
=C–H Bend (OOP) 960–970Strong, sharp peak is a key indicator of a trans (E) isomer. [8]
=C–H Bend (OOP) 665–730Broad peak suggests a cis (Z) isomer.[8]
Fingerprint Region 400–1500The complex pattern is unique to each isomer's specific skeletal structure.[9][10]

A Self-Validating Experimental Protocol for FTIR Analysis

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for liquid samples like hexenoic acids due to its minimal sample preparation and ease of use.[11][12]

Instrumentation and Setup
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector or a more sensitive Mercury Cadmium Telluride (MCT) detector.

  • Accessory: A single-reflection diamond ATR accessory is ideal for its chemical inertness and durability.

  • Software: Instrument control and data analysis software (e.g., OMNIC, Spectrum).

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes). Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Before each measurement (including the background), thoroughly clean the ATR crystal. Wipe with a lint-free swab soaked in a volatile solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.

  • Background Collection (Self-Validation Step 1): With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that measures the instrument's response and the ambient environment. Use the same acquisition parameters as for the sample (e.g., 32 scans, 4 cm⁻¹ resolution). The resulting background should be a flat line, validating that the system is clean and ready.

  • Sample Application: Place a single drop of the branched hexenoic acid isomer onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition: Collect the sample spectrum using the pre-determined parameters. A resolution of 4 cm⁻¹ and an accumulation of 32 scans is typically sufficient to achieve a high signal-to-noise ratio.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal as described in step 2 to prevent sample carryover.

  • Data Processing (Self-Validation Step 2):

    • The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

    • Apply an ATR correction (if available in the software) to account for the variation of penetration depth with wavelength. This makes the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline, which is crucial for accurate peak picking and comparison.

Visualizing the Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis start Start instrument_prep 1. Instrument Warm-up & Purge start->instrument_prep clean_crystal_bg 2. Clean ATR Crystal instrument_prep->clean_crystal_bg collect_bg 3. Collect Background Spectrum clean_crystal_bg->collect_bg validate_bg Validate Background (Flat Line) collect_bg->validate_bg validate_bg->clean_crystal_bg Fail apply_sample 4. Apply Sample to Crystal validate_bg->apply_sample Pass collect_sample 5. Collect Sample Spectrum apply_sample->collect_sample clean_crystal_sample 6. Clean ATR Crystal Post-Analysis collect_sample->clean_crystal_sample process_data 7. ATR & Baseline Correction clean_crystal_sample->process_data interpret_spectra 8. Peak Identification & Comparison process_data->interpret_spectra end_node End interpret_spectra->end_node

Caption: A self-validating workflow for FTIR-ATR analysis of liquid samples.

Logical Framework for Spectral Interpretation

The relationship between molecular structure and the resulting FTIR spectrum is systematic. Understanding this logic is key to moving from observation to confident identification.

Interpretation_Logic cluster_structure Molecular Structure Features cluster_spectra Affected Spectral Regions Stereochem Geometric Isomerism (E/Z) CH_OOP =C-H Out-of-Plane Bending (970 cm⁻¹ vs 700 cm⁻¹) Stereochem->CH_OOP Strongly Influences DB_Pos Double Bond Position Fingerprint Fingerprint Region (Skeletal Vibrations) DB_Pos->Fingerprint Influences Carbonyl C=O Stretch (Conjugation Effects) DB_Pos->Carbonyl Influences if α,β-unsaturated CH_Stretch C-H Stretch Region (Alkene vs Alkane) DB_Pos->CH_Stretch Defines =C-H bonds Branch_Pos Branch Position & Type Branch_Pos->Fingerprint Strongly Influences Branch_Pos->CH_Stretch Defines alkyl C-H bonds

Caption: Logical relationship between isomer features and FTIR spectral regions.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of branched hexenoic acid isomers. By moving beyond a simple search for functional groups and focusing on the subtle shifts in the alkene C=C stretch, the C=O stretch, and particularly the diagnostic C-H out-of-plane bending region, researchers can confidently distinguish between geometric isomers. Furthermore, the unique pattern of the fingerprint region provides a robust method for differentiating positional and skeletal isomers. Adherence to a self-validating experimental protocol ensures that the data generated is both accurate and reproducible, providing a solid foundation for research, development, and quality control applications.

References

  • O'Grady, M. R., et al. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

  • University of California, Los Angeles (UCLA) (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. [Link]

  • Cremer, P. S., et al. (2004). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society. [Link]

  • ResearchGate (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... ResearchGate. [Link]

  • PubMed (2004). In situ FTIR-ATR analysis and titration of carboxylic acid-terminated SAMs. PubMed. [Link]

  • D'Amelia, R. P., Kimura, M. W., & Villon, M. C. (2021). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Organic Chemistry. [Link]

  • Mossoba, M. M., et al. (n.d.). Identification Of Fatty Acid Isomers By Gas Chromatography / Matrix Isolation / Fourier Transform Infrared Spectroscopy. SPIE Digital Library. [Link]

  • Waggoner, D. C., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

  • ResearchGate (2025). Study of the composition of carboxylic compounds using ir spectroscopy. ResearchGate. [Link]

  • Infinity Scientific (2025). How to Interpret FTIR Results: A Beginner's Guide. Infinity Scientific. [Link]

  • D'Amelia, R. P., Kimura, M. W., & Villon, M. C. (2021). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Semantic Scholar. [Link]

  • ResearchGate (n.d.). Application of Fourier Transform Infrared Spectroscopy for Monitoring Short-Chain Free Fatty Acids in Swiss Cheese. ResearchGate. [Link]

  • Chemistry LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • OpenStax (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • University of California, Los Angeles (UCLA) (n.d.). IR Spectroscopy Tutorial: Alkenes. UCLA Chemistry. [Link]

  • Chemistry LibreTexts (2023). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • bioRxiv (2025). Rapid quantification of short-chain fatty acids by Fourier-transform infrared spectroscopy for microbiota quality assessment. bioRxiv. [Link]

  • Master Organic Chemistry (2016). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. [Link]

Sources

Validation

evaluating the efficacy of chiral ligands in hexenoic acid hydrogenation

An in-depth evaluation of chiral ligands in the asymmetric hydrogenation of hexenoic acid derivatives (such as (E)-2-methyl-2-hexenoic acid) reveals the intricate balance between steric hindrance, electronic tuning, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chiral ligands in the asymmetric hydrogenation of hexenoic acid derivatives (such as (E)-2-methyl-2-hexenoic acid) reveals the intricate balance between steric hindrance, electronic tuning, and transition state rigidity. This guide objectively compares leading chiral ligand systems, detailing the mechanistic causality behind their efficacy, and provides self-validating experimental protocols for drug development professionals and synthetic chemists.

Mechanistic Causality: Why Ligand Architecture Dictates Efficacy

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids relies heavily on the substrate's carboxylic acid group acting as a coordinating functional group (CFG). This CFG anchors the substrate to the metal center, lowering the activation energy and synergizing with the chiral ligand to form a rigid, diastereomeric transition state [[1]](). The choice of ligand architecture directly dictates the stereochemical outcome:

  • Diphosphine Ligands (BINAP vs. H8-BINAP): While standard BINAP provides a reliable chiral environment, its partially hydrogenated analog, H8-BINAP, exhibits superior stereodiscrimination. The octahydrobinaphthyl backbone of H8-BINAP alters the dihedral bite angle and increases steric bulk, creating a tighter chiral pocket that restricts the rotational freedom of hexenoic acid derivatives, thereby increasing the enantiomeric excess (ee) from ~89% to 96% 2.

  • Spiro Phosphine-Carboxy Ligands (SpiroCAP): Traditional cationic Crabtree-type iridium catalysts require bulky, stabilizing counterions (like BArF) to function. By incorporating a carboxy group directly into a spiro phosphine framework, researchers have developed neutral iridium complexes 3. This structural autonomy eliminates the need for counterions, resulting in highly air-stable catalysts capable of achieving ultra-high enantioselectivities (up to 99.4% ee) for challenging unsaturated carboxylic acids 4.

  • Heterogeneous Modifiers (Cinchonidine): In heterogeneous systems (e.g., Pd/Al₂O₃), chiral induction is driven by complex hydrogen-bonding networks. Spectroscopic studies and DFT calculations demonstrate that cinchonidine forms 1:3 complexes with 2-methyl-2-hexenoic acid, restricting the substrate's torsional motions and dictating facial selectivity on the metal surface [[5]]().

LigandLogic A Substrate: Hexenoic Acid B Metal Selection A->B C Ruthenium (Ru) B->C D Iridium (Ir) B->D E H8-BINAP Ligand (Diphosphine) C->E F SpiroCAP Ligand (Phosphine-Carboxy) D->F G High ee% (96%) Requires Acetate E->G H Ultra-High ee% (>99%) Neutral Complex F->H

Logical decision tree for chiral ligand and transition metal selection.

Quantitative Performance Comparison

The following table synthesizes the quantitative efficacy of various ligand-metal systems in the asymmetric hydrogenation of hexenoic acid derivatives.

Ligand SystemMetal CatalystTarget SubstrateEnantiomeric Excess (ee)Key Mechanistic Advantage
(S)-H8-BINAP Ru(II)(E)-2-methyl-2-hexenoic acid96%Altered bite angle creates a highly rigid chiral pocket 2.
(S)-BINAP Ru(II)(E)-2-methyl-2-hexenoic acid82–89%Benchmark standard; reliable but less sterically demanding 2.
SpiroCAP Ir(I)Unsaturated carboxylic acidsUp to 99.4%Forms a neutral complex; no stabilizing counterion required 3.
Cinchonidine Pd/Al₂O₃2-methyl-2-hexenoic acidModerateHeterogeneous system; facilitates easy catalyst recovery 6.

Self-Validating Experimental Methodology

To ensure reproducibility and scientific integrity, the following protocol details the homogeneous asymmetric hydrogenation of (E)-2-methyl-2-hexenoic acid using the Ru(OAc)₂[(S)-H8-BINAP] system.

System Validation Note: Before initiating the catalytic run, a racemic standard of 2-methylhexanoic acid must be synthesized via an achiral catalyst (e.g., Pd/C) and run through the chiral GLC column. This validates the baseline separation of enantiomers, ensuring the ee% calculation of the actual experiment is mathematically sound.

Step-by-Step Protocol
  • Solvent Degassing (Causality: Preventing Catalyst Deactivation)

    • Action: Subject methanol (solvent) to three freeze-pump-thaw cycles.

    • Rationale: Ru(II) phosphine complexes are highly susceptible to oxidation. Dissolved oxygen will irreversibly oxidize the phosphine ligand to a phosphine oxide, destroying the chiral pocket and halting the catalytic cycle.

  • Catalyst and Substrate Loading

    • Action: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with (E)-2-methyl-2-hexenoic acid (substrate) and Ru(OAc)₂[(S)-H8-BINAP] at a substrate-to-catalyst (S/C) ratio of 1000:1. Add the degassed methanol.

    • Rationale: The acetate ligands on the Ru(II) center act as internal bases, facilitating the initial coordination of the carboxylic acid group of the substrate via a proton-exchange mechanism 2.

  • Pressurization and Hydrogenation

    • Action: Purge the autoclave with hydrogen gas three times, then pressurize to 1.5–5.0 atm. Stir the reaction mixture at 25 °C for 12–24 hours.

    • Rationale: Lower hydrogen pressures often enhance enantioselectivity in Ru-BINAP systems because the rate-determining step (stereoselective hydride transfer) is allowed to proceed under thermodynamic control rather than being forced kinetically by high H₂ concentration.

  • Product Isolation and Direct ee% Determination

    • Action: Vent the hydrogen, concentrate the mixture under reduced pressure, and filter through a short silica plug to remove the ruthenium catalyst. Analyze the crude product directly via GLC using a chiral capillary column (e.g., Chrompack CP-cyclodextrin-β-236M-19).

    • Rationale: Direct GLC analysis prevents enantiomeric enrichment that can artificially occur during recrystallization, ensuring the reported 96% ee is a true reflection of the catalyst's efficacy [[2]]().

Workflow S1 1. Substrate Prep (E)-2-methyl-2-hexenoic acid S2 2. Solvent Degassing (Methanol, Freeze-Pump-Thaw) S1->S2 S3 3. Catalyst Activation Ru(OAc)2[(S)-H8-BINAP] S2->S3 S4 4. Hydrogenation (1.5-50 atm H2, 25°C) S3->S4 S5 5. Product Isolation Filtration & Concentration S4->S5 S6 6. Chiral GLC/HPLC Direct ee% Determination S5->S6

Step-by-step experimental workflow for homogeneous asymmetric hydrogenation.

References

  • Source: National Institutes of Health (NIH)
  • Highly Efficient Enantioselective Synthesis of Optically Active Carboxylic Acids by Ru(OCOCH3)2[(S)
  • Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids Source: PMC / Semantic Scholar URL
  • Hydrogen-bonding interactions in cinchonidine-2-methyl-2-hexenoic acid complexes: a combined spectroscopic and theoretical study Source: PubMed URL
  • Kinetic Study of Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acid Over Cinchonidine-Modified Pd/Al2O3 Catalyst Source: ResearchGate URL

Sources

Comparative

Cross-Validation of HPLC and GC Methods for CAS 59320-76-2 Analysis: A Technical Comparison Guide

Executive Summary CAS 59320-76-2, chemically designated as[1], is a critical structural intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the anticonvulsant Pregabalin ()[2]. As a sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 59320-76-2, chemically designated as[1], is a critical structural intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the anticonvulsant Pregabalin ()[2]. As a short-chain, unsaturated aliphatic carboxylic acid, it presents unique analytical challenges during process chemistry and quality control.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the quantification and purity profiling of CAS 59320-76-2. By employing orthogonal cross-validation, researchers can establish a self-validating analytical system that eliminates method bias and ensures scientific integrity during drug development workflows.

Mechanistic Causality in Method Design

To develop a robust analytical framework, the physicochemical properties of CAS 59320-76-2 must dictate the chromatographic strategy. The compound features a carboxylic acid group (pKa ~4.5) and an isolated double bond, which fundamentally influence detection and retention mechanisms.

HPLC-UV/MS Rationale

HPLC is highly suited for non-volatile or thermally labile compounds. However, the isolated double bond in CAS 59320-76-2 does not conjugate with the carbonyl group. Consequently, its molar absorptivity is low, restricting UV detection to the low-wavelength region (210 nm).

  • Causality for Mobile Phase Selection: To prevent peak tailing caused by the partial ionization of the carboxylic acid, the mobile phase must be acidified. We utilize 0.1% formic acid (pH ~2.7) to ensure the analyte remains fully protonated. This suppresses ionization, thereby increasing its hydrophobicity and ensuring sharp, symmetrical retention on a non-polar C18 stationary phase.

GC-FID/MS Rationale

GC provides exceptional theoretical plate counts, making it ideal for resolving closely related structural isomers (e.g., distinguishing the 2-enoic from the 3-enoic acid isomer during synthesis) ()[3].

  • Causality for Derivatization: The free carboxyl group of CAS 59320-76-2 readily forms hydrogen bonds with residual silanol groups on fused-silica capillary columns, causing severe peak tailing and irreversible adsorption. To establish a self-validating protocol, we employ a pre-column derivatization step using Boron Trifluoride in Methanol (BF3/MeOH). This converts the polar acid into a highly volatile, non-polar methyl ester, eliminating silanol interactions and ensuring reliable integration.

Experimental Protocols: A Self-Validating System

The following protocols are designed to function as orthogonal checks against one another. If both methods yield statistically equivalent quantitative results for a given batch of CAS 59320-76-2, the analytical system is considered self-validated.

Protocol A: HPLC-UV/MS Analysis (Direct Injection)
  • Sample Preparation: Dissolve 10.0 mg of CAS 59320-76-2 in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to working concentrations. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase: Isocratic elution with 0.1% Formic Acid in MS-grade Water (Solvent A) and Acetonitrile (Solvent B) at a 40:60 ratio.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

  • Detection:

    • UV: 210 nm (primary quantification).

    • MS: Electrospray Ionization in negative mode (ESI-), tracking the deprotonated molecular ion [M-H]⁻ at m/z 127.1 for peak purity confirmation.

  • System Suitability: Inject the standard six times. The system is valid if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the USP tailing factor is < 1.5.

Protocol B: GC-FID Analysis (Derivatization Method)
  • Sample Preparation (Esterification): Transfer 10.0 mg of the sample to a glass reaction vial. Add 1.0 mL of 14% BF3 in Methanol. Seal the vial and heat at 60°C for 15 minutes to quantitatively convert the acid to its methyl ester.

  • Liquid-Liquid Extraction: Cool the vial to room temperature. Add 1.0 mL of LC-grade Hexane and 1.0 mL of saturated NaCl aqueous solution. Vortex vigorously for 60 seconds. Allow the phases to separate and extract the upper organic (hexane) layer containing the derivatized analyte.

  • Chromatographic Conditions:

    • Column: DB-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Temperature Program: Initial oven temperature at 60°C (hold for 2 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C (hold for 2 min).

    • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

  • Detection: Flame Ionization Detector (FID) set at 250°C.

Quantitative Data Presentation: Cross-Validation Metrics

To objectively compare the performance of both methodologies, a validation study was conducted evaluating linearity, sensitivity, precision, and accuracy. The data below summarizes the cross-validation metrics.

Validation ParameterHPLC-UV (210 nm)GC-FID (Derivatized)Cross-Validation Assessment
Linearity (R²) > 0.999 (10-100 µg/mL)> 0.998 (2-50 µg/mL)Comparable; both exhibit excellent linear dynamic ranges.
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mLGC-FID is 5x more sensitive due to the high volatility of the methyl ester.
LOQ (Limit of Quantitation) 1.5 µg/mL0.3 µg/mLGC-FID is superior for trace impurity profiling.
Precision (RSD, n=6) 1.2%2.5%HPLC is superior; the lack of a derivatization step reduces sample prep variance.
Accuracy (Recovery) 98.5% - 101.2%95.0% - 103.5%Both fall well within acceptable ICH Q2(R1) guidelines.
Total Analysis Time 12 min (Direct)18 min (+ 20 min prep)HPLC offers significantly higher throughput for routine batch monitoring.

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree and experimental workflow required to cross-validate the analysis of CAS 59320-76-2.

CrossValidation Start CAS 59320-76-2 Sample Split Method Selection Start->Split HPLC_Path HPLC-UV/MS (Direct Analysis) Split->HPLC_Path GC_Path GC-FID/MS (Derivatization) Split->GC_Path Prep_HPLC Dilution & Filtration (ACN:H2O) HPLC_Path->Prep_HPLC Prep_GC BF3/MeOH Esterification & Hexane Extraction GC_Path->Prep_GC Analysis_HPLC C18 Column UV @ 210 nm / ESI- Prep_HPLC->Analysis_HPLC Analysis_GC DB-5MS Column FID / EI-MS Prep_GC->Analysis_GC Data_HPLC Quantification & Impurity Profiling Analysis_HPLC->Data_HPLC Data_GC High-Resolution Volatile Profiling Analysis_GC->Data_GC CrossVal Statistical Cross-Validation (ANOVA / Bland-Altman) Data_HPLC->CrossVal Data_GC->CrossVal

Workflow for the cross-validation of HPLC and GC methods for CAS 59320-76-2 analysis.

References

  • Title: 5-Methyl-hex-3-enoic acid | C7H12O2 | CID 138549 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Development of a Chemoenzymatic Manufacturing Process for Pregabalin Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: US5840956A - Method of making (S)-3-(Aminomethyl)

Sources

Validation

comparative thermodynamic stability of alpha-beta vs beta-gamma unsaturated acids

As a Senior Application Scientist, understanding the thermodynamic boundary conditions of unsaturated carboxylic acids is critical for designing robust synthetic routes and ensuring the stability of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the thermodynamic boundary conditions of unsaturated carboxylic acids is critical for designing robust synthetic routes and ensuring the stability of active pharmaceutical ingredients (APIs). The positional isomerism of the carbon-carbon double bond relative to the carboxylic acid moiety—specifically α,β-unsaturation versus β,γ-unsaturation—dictates not only the ground-state energy of the molecule but also its reactivity profile, shelf-life, and susceptibility to degradation pathways like decarboxylation.

This guide provides an objective, data-backed comparison of these two isomeric classes, utilizing crotonic acid (α,β) and 3-butenoic acid (β,γ) as primary reference models.

Mechanistic Drivers of Thermodynamic Stability

The fundamental thermodynamic disparity between α,β- and β,γ-unsaturated acids is governed by orbital conjugation .

In α,β-unsaturated acids (e.g., crotonic acid), the π -electrons of the carbon-carbon double bond are delocalized with the π -system of the adjacent carbonyl group. This extended orbital overlap lowers the overall ground-state energy of the molecule, creating a deep thermodynamic sink[1].

Conversely, in β,γ-unsaturated acids (e.g., 3-butenoic acid), an sp3 -hybridized α-carbon breaks the continuous π -system. The lack of conjugation leaves the molecule at a higher ground-state energy. While β,γ-isomers can be kinetically isolated in pure form, exposure to thermal stress, acidic, or basic conditions rapidly catalyzes their isomerization into the more stable α,β-congeners[2]. Furthermore, the isolated double bond in the β,γ-position perfectly aligns for a concerted, six-membered cyclic transition state, making these acids highly susceptible to thermal decarboxylation—a degradation pathway that α,β-unsaturated acids strongly resist[3][4].

Quantitative Stability Profiles

To objectively compare the thermodynamic stability of these systems, we analyze their heats of hydrogenation ( ΔHhydro​ ) and their behavior under equilibrium conditions. A lower (less exothermic) heat of hydrogenation indicates a more stable starting material, as less energy is released upon conversion to the saturated alkane.

Table 1: Comparative Thermodynamic Data (Crotonic Acid vs. 3-Butenoic Acid)
Propertyα,β-Unsaturated Acid (Crotonic Acid)β,γ-Unsaturated Acid (3-Butenoic Acid)
Electronic Structure Conjugated ( C=C−C=O )Non-conjugated ( C=C−C−C=O )
Ground State Energy Low (Thermodynamic Sink)High (Kinetically Isolated)
Heat of Hydrogenation ~ -28.0 kcal/mol~ -30.0 kcal/mol
Base-Catalyzed Equilibrium > 95% (Favored)< 5% (Unfavored)
Thermal Decarboxylation Highly Resistant (High activation barrier)Susceptible (Low barrier via cyclic TS)

Pathway Dynamics: Isomerization Mechanism

The conversion of a β,γ-unsaturated acid to an α,β-unsaturated acid is a classic example of thermodynamic control. Under basic conditions, the reaction proceeds via a resonance-stabilized dienolate intermediate.

Mechanism A β,γ-Unsaturated Acid (e.g., 3-Butenoic Acid) High Ground State Energy B Base-Catalyzed Deprotonation (α-carbon) A->B + OH⁻ C Dienolate Intermediate Resonance Stabilized B->C - H₂O D Reprotonation (γ-carbon) C->D + H₂O E α,β-Unsaturated Acid (e.g., Crotonic Acid) Thermodynamic Sink D->E - OH⁻ E->D Trace (Reversible)

Fig 1: Base-catalyzed isomerization pathway from β,γ to α,β-unsaturated acids.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic differences between these isomers, the following field-proven methodologies should be employed. Both protocols are designed with internal causality and self-validation mechanisms to ensure data integrity.

Protocol A: NMR-Monitored Base-Catalyzed Equilibration

This protocol determines the exact thermodynamic ratio of the isomers by tracking the migration of the double bond in real-time.

  • Sample Preparation: Dissolve 50 mg of pure 3-butenoic acid in 0.5 mL of Deuterium Oxide ( D2​O ). Add Sodium Deuteroxide ( NaOD ) dropwise to adjust the pD to ~11.

    • Causality: D2​O is strictly required to prevent the massive H2​O solvent peak from obscuring the alkene proton signals during 1H -NMR acquisition. NaOD provides the basic environment necessary to form the dienolate intermediate without introducing non-deuterated protons.

  • Thermal Incubation: Seal the NMR tube and heat to 50°C in the spectrometer probe.

    • Causality: While isomerization occurs at ambient temperatures, elevating the temperature to 50°C accelerates the kinetic rate, allowing the system to reach true thermodynamic equilibrium within hours rather than weeks[2].

  • Kinetic Monitoring: Acquire 1H -NMR spectra at 30-minute intervals. Track the integration of the multiplet at ~5.8 ppm (β,γ alkene protons) against the doublet of doublets at ~7.0 ppm (α,β alkene protons).

    • Causality: The distinct chemical shift of the α,β-isomer arises from the deshielding effect of the conjugated carbonyl group, providing a direct, non-destructive quantitative measure.

  • Self-Validation Check: The protocol is self-validating when the integration ratio of the α,β to β,γ signals remains constant (typically plateauing at >95:5) across three consecutive time points. This confirms that thermodynamic equilibrium has been achieved, ruling out a kinetic stall.

Protocol B: Isothermal Titration Calorimetry (ITC) for Hydrogenation

This protocol directly measures the ground-state energy difference by quantifying the exothermic heat released during the saturation of the double bond.

  • Calorimeter Initialization: Purge an isothermal reaction calorimeter with H2​ gas and equilibrate at 25°C with a suspension of 10% Pd/C catalyst in anhydrous ethanol.

    • Causality: Anhydrous ethanol ensures complete solubility of the carboxylic acids while preventing competitive hydrolysis. The Pd/C catalyst provides the necessary surface area for quantitative hydrogenation.

  • Substrate Injection: Inject a precisely weighed aliquot (e.g., 1.0 mmol) of the pure unsaturated acid into the reaction vessel.

    • Causality: Precise molar quantification is critical because the heat of hydrogenation ( ΔHhydro​ ) is an intensive property calculated per mole of substrate.

  • Enthalpy Measurement: Integrate the heat flow curve over time until the thermal baseline re-stabilizes.

    • Causality: The total area under the heat flow curve directly corresponds to the exothermic energy released as the π -bond is reduced to a σ -bond. The β,γ-isomer will release more heat, proving its higher initial energy state.

  • Self-Validation Check: Run a post-reaction GC-MS analysis on the final mixture to confirm 100% conversion to butyric acid. If any unreacted starting material or isomerized byproduct is detected, the calculated ΔHhydro​ must be flagged as a false low and the run discarded.

Implications for Drug Development & Synthesis

For drug development professionals, the thermodynamic disparity between these isomers dictates handling and formulation strategies. If a β,γ-unsaturated acid is required as a structural motif in an API, the synthetic route must avoid prolonged exposure to alkaline workups or elevated temperatures, which will inevitably trigger isomerization to the α,β-form[1]. Furthermore, during high-temperature processing (e.g., melt extrusion or distillation), β,γ-unsaturated acids are at a severe risk of degradation via decarboxylation, releasing carbon dioxide and forming terminal alkenes[3]. Understanding these thermodynamic boundaries ensures that kinetic products are preserved and degradation impurities are minimized.

References

  • Allan, W. A., et al. "The Effect of Heat on cis- and trans-Crotonic Acids." Canadian Journal of Chemistry, 1972. Available at:[Link]

  • Smith, G. G., & Blau, S. E. "Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans." Arkivoc, 2007. Available at: [Link]

  • Schwartz, M., et al. "Comparison of Unimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels." The Journal of Physical Chemistry A, 2013. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (E)-5-methylhex-3-enoic acid for Laboratory Professionals

Introduction: Prioritizing Safety and Environmental Responsibility Part 1: Core Principles of Disposal The fundamental principle for the disposal of (E)-5-methylhex-3-enoic acid is to mitigate its primary hazard: corrosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Prioritizing Safety and Environmental Responsibility

Part 1: Core Principles of Disposal

The fundamental principle for the disposal of (E)-5-methylhex-3-enoic acid is to mitigate its primary hazard: corrosivity due to its acidic nature.[2][3] This is achieved through a carefully controlled neutralization process. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary.[1][4]

Part 2: A Scientifically Grounded, Step-by-Step Disposal Protocol

This protocol is designed for small quantities (less than 100 mL of a dilute solution, <5%) of (E)-5-methylhex-3-enoic acid typically handled in a laboratory setting.[1] For larger volumes or more concentrated waste, do not attempt to neutralize in the lab. Instead, the waste should be collected in a designated, properly labeled hazardous waste container for professional disposal.[1][5]

Essential Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is crucial to wear the appropriate PPE to prevent skin and eye contact.[1][4] This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • A laboratory coat

All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

The Neutralization Workflow: A Systematic Approach

The following workflow diagram illustrates the decision-making process and procedural steps for the safe neutralization and disposal of (E)-5-methylhex-3-enoic acid.

DisposalWorkflow Start Begin: (E)-5-methylhex-3-enoic acid waste for disposal Assess Assess quantity and concentration Start->Assess PPE Wear appropriate PPE (gloves, goggles, lab coat) Assess->PPE SmallQuantity Small quantity (<100mL, <5%)? PPE->SmallQuantity LargeQuantity Collect in labeled hazardous waste container SmallQuantity->LargeQuantity No Dilute Dilute with water (1:10 ratio) SmallQuantity->Dilute Yes ContactEHS Contact EHS for professional disposal LargeQuantity->ContactEHS End End of Procedure ContactEHS->End Neutralize Slowly add to a weak base (e.g., sodium bicarbonate solution) with stirring Dilute->Neutralize Monitor Monitor pH (target 6.0-8.0) Neutralize->Monitor Adjust Adjust pH as needed Monitor->Adjust pH outside target DrainDisposal Dispose down the sanitary sewer with copious water Monitor->DrainDisposal pH within target Adjust->Monitor DrainDisposal->End

Figure 1. Disposal workflow for (E)-5-methylhex-3-enoic acid.

Detailed Neutralization and Disposal Procedure
  • Dilution: For small quantities, further dilute the acidic solution by slowly adding it to a large volume of cold water, with a recommended ratio of at least 1 part acid solution to 10 parts water.[1] Always add acid to water, never the other way around, to avoid a violent exothermic reaction.[6]

  • Neutralization: While stirring, slowly add the diluted acidic solution to a weak base, such as a saturated solution of sodium bicarbonate.[1][4][7] This will cause effervescence as carbon dioxide gas is released. Add the acid slowly to control the rate of gas evolution and prevent splashing.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the weak base until the pH is between 6.0 and 8.0.[4]

  • Drain Disposal: Once neutralized, the solution can typically be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess).[1][8]

Spill Management

In the event of a spill, evacuate and ventilate the area.[1] For small spills, use an inert absorbent material like vermiculite or dry sand to contain the acid.[1] The contaminated absorbent material should then be collected and placed in a sealed container for disposal as hazardous waste.[1]

Part 3: Data Summary and In-Depth Insights

ParameterGuidelineRationale
Disposal Method Neutralization for small, dilute quantities; professional disposal for large or concentrated amounts.Mitigates the corrosive hazard of the carboxylic acid.
Neutralizing Agents Weak bases such as sodium bicarbonate.[1][4][7]Controls the exothermic reaction and prevents over-basification.
Target pH 6.0 - 8.0[4]Ensures the final solution is not harmful to plumbing or the environment.
Work Area Well-ventilated chemical fume hood.[1]Protects the user from inhaling potentially irritating vapors.

Scientific Rationale for Procedural Choices:

The choice of a weak base like sodium bicarbonate over a strong base (e.g., sodium hydroxide) is crucial for controlling the neutralization reaction. Strong bases can cause a rapid and highly exothermic reaction, leading to boiling and splashing of the corrosive material. The unsaturated nature of (E)-5-methylhex-3-enoic acid suggests a potential for polymerization, although this is less of a concern under these disposal conditions.[2] The primary focus remains on neutralizing the acidity.

Unsaturated carboxylic acids, as a class, generally exhibit low mammalian toxicity but can be strong skin and eye irritants.[2] Proper use of PPE is therefore non-negotiable. Environmentally, while some unsaturated fatty acids are readily biodegradable, it is always best practice to neutralize acidic waste before drain disposal to prevent harm to aquatic life and wastewater treatment systems.[9]

Disclaimer: The information provided here is for guidance only and is based on general principles for handling carboxylic acids. Always consult your institution's specific EHS protocols and the most current regulatory guidelines.

References

  • National Industrial Chemicals Notification and Assessment Scheme. 1:2 Lead(2+) salts of long-chain carboxylic acids: Environment tier II assessment. Available from: [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Available from: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available from: [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Available from: [Link]

  • Greenflow. How to Dispose of Acids and Bases Safely: A Complete Guide. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • ResearchGate. Aliphatic Carboxylic Acids, Unsaturated. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]

  • ResearchGate. Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Available from: [Link]

  • National Center for Biotechnology Information. (E)-5-methylhex-3-enoic acid. Available from: [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Available from: [Link]

  • National Center for Biotechnology Information. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study. Available from: [Link]

  • Government of Canada. Carboxylic Acids Group - information sheet. Available from: [Link]

  • ACS Publications. Identification of Unsaturated and 2H Polyfluorocarboxylate Homologous Series and Their Detection in Environmental Samples and as Polymer Degradation Products. Available from: [Link]

Sources

Handling

Personal protective equipment for handling (E)-5-methylhex-3-enoic acid

As a Senior Application Scientist, I recognize that handling reactive intermediates like (E)-5-methylhex-3-enoic acid requires more than passive compliance with safety data sheets—it demands a mechanistic understanding o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like (E)-5-methylhex-3-enoic acid requires more than passive compliance with safety data sheets—it demands a mechanistic understanding of the chemical's behavior. This compound is a critical β,γ-unsaturated carboxylic acid used extensively in the asymmetric synthesis of neuroactive pharmaceuticals, including Pregabalin[1] and various enantioselective alkylation workflows[2].

Because of its structural dual-nature—a lipophilic aliphatic tail combined with a corrosive, polar carboxylic head—standard laboratory safety protocols must be actively adapted. This guide provides a self-validating operational and safety framework designed to ensure both operator protection and chemical integrity.

Physicochemical & Hazard Profile

To design an effective handling strategy, we must first understand the quantitative and structural properties of the compound. The data below dictates our engineering controls and PPE selection.

ParameterValueOperational Implication
CAS Number 59320-76-2[3]Essential for exact SDS retrieval, inventory tracking, and waste manifesting.
Molecular Formula C₇H₁₂O₂[3]The aliphatic chain increases lipophilicity, allowing rapid permeation through standard latex.
Molecular Weight 128.17 g/mol [3]Required for precise stoichiometric scaling in asymmetric synthesis.
Structural Class β,γ-Unsaturated Acid[2]The alkene moiety is prone to oxidation; requires controlled, inert environments.
Storage Temp 2-8°C (Sealed, Dry)[3]Cold storage prevents auto-oxidation and degradation of the double bond.

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Safety equipment is only effective when matched to the specific chemical mechanism of the hazard. Do not rely on generic laboratory PPE when handling (E)-5-methylhex-3-enoic acid.

  • Hand Protection (Barrier Integrity): Wear heavy-duty Nitrile (minimum 8 mil thickness) or Neoprene gloves. Causality: The lipophilic hydrocarbon tail of this acid acts as a solvent for natural rubber, causing latex to swell and degrade within minutes. For extended synthetic workflows, double-gloving is mandatory to create a fail-safe barrier.

  • Eye & Face Protection (Cornea Preservation): ANSI Z87.1 certified chemical splash goggles are required. Causality: As an organic acid, accidental splashes will cause immediate, severe protein coagulation in corneal tissue. If transferring volumes greater than 500 mL, a full face shield must be worn over the goggles.

  • Body Protection (Chemical Resistance): A chemically resistant, knee-length laboratory coat (e.g., treated cotton or Nomex) with knit cuffs. Causality: Standard cotton absorbs organic liquids rapidly, holding the corrosive acid against the skin.

  • Respiratory Protection (Vapor Mitigation): All handling must occur inside a certified Class IIB chemical fume hood. Causality: Short-chain aliphatic acids have sufficient vapor pressure at room temperature to cause acute irritation to the mucous membranes of the respiratory tract.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound remains uncontaminated while protecting the researcher.

Step 1: Pre-Operation Equilibration Retrieve the sealed container of (E)-5-methylhex-3-enoic acid from 2-8°C storage[3]. Self-Validation Check: Allow the container to equilibrate to room temperature inside a desiccator before opening. If condensation forms on the exterior, wait. Opening a cold vessel introduces atmospheric moisture, which can poison moisture-sensitive catalysts used in downstream asymmetric alkylations[2].

Step 2: Environmental Control Ensure the fume hood is operating with a face velocity between 80–100 feet per minute (fpm). Purge the reaction vessel with an inert gas (Nitrogen or Argon) to protect the β,γ-unsaturated bond from atmospheric oxygen.

Step 3: Dispensing and Transfer Using a glass syringe with a stainless-steel needle (avoid plastic syringes which may leach plasticizers when exposed to organic acids), carefully withdraw the required volume. Transfer the liquid directly into the sealed, inert reaction vessel.

Step 4: Decontamination Rinse all transfer equipment (syringes, spatulas) with a compatible organic solvent (e.g., acetone or ethyl acetate) into a designated hazardous waste container before removing them from the fume hood.

HandlingWorkflow Start Pre-Operation: Temperature Equilibration Hood Transfer to Fume Hood Start->Hood Dispense Dispense (E)-5-methylhex-3-enoic acid Hood->Dispense Reaction Reaction Setup (e.g., Asymmetric Alkylation) Dispense->Reaction  Inert Atmosphere (Ar/N2) Cleanup Decontamination & Waste Segregation Reaction->Cleanup

Operational workflow for the safe handling and dispensing of (E)-5-methylhex-3-enoic acid.

Spill Response & Chemical Neutralization Plan

In the event of an accidental release, standard absorbent pads are insufficient. The acid must be chemically neutralized to eliminate its corrosive hazard and vapor emission.

Step 1: Immediate Assessment & Containment If the spill exceeds 500 mL outside of a fume hood, evacuate the lab immediately and call Environmental Health and Safety (EHS). For manageable spills inside the hood, isolate the area and ensure your PPE (heavy nitrile gloves, goggles) is intact.

Step 2: Endothermic Neutralization Do not use strong bases (like NaOH) to neutralize the spill. Causality: Strong bases react with concentrated acids exothermically, boiling the liquid and creating a dangerous inhalation hazard. Instead, generously cover the spill with Sodium Bicarbonate (NaHCO₃) powder. This weak base drives an endothermic reaction, safely converting the acid into a benign sodium carboxylate salt.

Step 3: Verification & Collection Self-Validation Check: Observe the spill. The reaction will produce vigorous CO₂ bubbling (effervescence). Once the bubbling completely stops upon the addition of fresh NaHCO₃, the acid has been fully neutralized. Sweep the resulting paste using a non-sparking polyethylene scoop.

Step 4: Waste Segregation Place the neutralized paste into a wide-mouth, high-density polyethylene (HDPE) waste container. Label it clearly as "Non-RCRA Hazardous Waste: Neutralized Aliphatic Acid Salts." Do not mix this waste with strong oxidizers or heavy metal waste streams.

NeutralizationPathway Acid (E)-5-methylhex-3-enoic acid (Active Spill) Reaction Acid-Base Neutralization Acid->Reaction Base Add NaHCO3 (Weak Base) Base->Reaction Products Sodium Carboxylate Salt + CO2 + H2O Reaction->Products  Visual Effervescence Safe Safe for Hazardous Waste Collection Products->Safe

Chemical neutralization pathway for (E)-5-methylhex-3-enoic acid spills.

References

  • ChemScene. "(E)
  • ACS Publications. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Chemical Development.
  • UC Santa Barbara.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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